Product packaging for Erbon(Cat. No.:CAS No. 136-25-4)

Erbon

Cat. No.: B091682
CAS No.: 136-25-4
M. Wt: 366.4 g/mol
InChI Key: KMHZPJNVPCAUMN-UHFFFAOYSA-N
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Description

Erbon is an aromatic ether. It has a role as a phenoxy herbicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl5O3 B091682 Erbon CAS No. 136-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate
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InChI

InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3
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InChI Key

KMHZPJNVPCAUMN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9Cl5O3
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DSSTOX Substance ID

DTXSID3037543
Record name 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate
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Molecular Weight

366.4 g/mol
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Physical Description

White solid; Technical product: Dark brown solid; [HSDB]
Record name Erbon
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Boiling Point

161-164 °C
Record name ERBON
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Solubility

SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER
Record name ERBON
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Density

1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C
Record name ERBON
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Vapor Pressure

0.00000549 [mmHg], LOW
Record name Erbon
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Record name ERBON
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Color/Form

WHITE SOLID, CRYSTALS

CAS No.

136-25-4
Record name 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate
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Record name Erbon [ANSI:ISO]
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Record name 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate
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Record name ERBON
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Record name ERBON
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Melting Point

49-50 °C
Record name ERBON
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Foundational & Exploratory

Erbon herbicide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a synthetic auxin herbicide once used for non-selective vegetation control. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside a visualization of its proposed mechanism of action through the auxin signaling pathway. Although its use has been discontinued, the study of this compound offers valuable insights into the mode of action of phenoxy herbicides and their interactions with biological systems.

Chemical Structure and Identification

This compound is a complex molecule characterized by a trichlorophenoxy group linked via an ethyl ester to a dichloropropanoate moiety. This structure is key to its herbicidal activity, combining the effects of a phenoxy herbicide with those of a chlorinated aliphatic acid.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate[1]
CAS Number 136-25-4[1]
Molecular Formula C₁₁H₉Cl₅O₃[1]
Molecular Weight 366.45 g/mol [1]
SMILES CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl[1]
InChI InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3[1]
InChIKey KMHZPJNVPCAUMN-UHFFFAOYSA-N[1]

Physicochemical and Toxicological Properties

The physicochemical properties of this compound influence its environmental transport, bioavailability, and persistence. Its toxicological profile is characterized by moderate acute toxicity.

Table 2: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
Physical State White, crystalline solid[1]
Melting Point 49-50 °C[1]
Boiling Point 161-164 °C at 0.5 mmHg[1]
Vapor Pressure 5.49 x 10⁻⁶ mmHg[1]
Solubility Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene.[1]
LogP (Octanol-Water Partition Coefficient) 5.2 (Computed)[1]
Acute Oral LD₅₀ (Rat) 1120 mg/kg

Mechanism of Action: Auxin Signaling Pathway

This compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). At high concentrations, this mimicry leads to uncontrolled and disorganized plant growth, ultimately causing death. The proposed signaling pathway involves the perception of this compound by specific receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Caption: Proposed signaling pathway for this compound as a synthetic auxin.

Experimental Protocols

Synthesis of this compound

Reaction: Esterification of Dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.

Materials:

  • Dalapon

  • 2-(2,4,5-trichlorophenoxy)ethanol

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous organic solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve equimolar amounts of Dalapon and 2-(2,4,5-trichlorophenoxy)ethanol in an excess of anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Analytical Methodology: Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)

This method provides a direct and rapid determination of this compound in formulated products.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: 5% Silicone UCW 98 on Chromosorb W (HP).

  • Injector Temperature: 265 °C.

  • Column Temperature: 220 °C (isothermal).

  • Detector Temperature: 265 °C.

  • Carrier Gas: Nitrogen, with the flow rate adjusted to obtain a suitable elution profile.

  • Internal Standard: Kepone.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound and the internal standard (Kepone) in chloroform at a known concentration.

  • Sample Preparation: Accurately weigh a portion of the herbicide formulation expected to contain a known amount of this compound into a volumetric flask. Dissolve the sample in chloroform and add a precise volume of the internal standard solution. Dilute to the mark with chloroform.

  • Injection: Inject an aliquot of the prepared sample solution into the gas chromatograph.

  • Quantification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Calculate the peak height or area ratios of this compound to the internal standard.

  • Calibration: Construct a calibration curve by injecting a series of standard solutions with varying concentrations of this compound and a constant concentration of the internal standard. Plot the peak height/area ratio against the concentration of this compound.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak height/area ratio to the calibration curve.

Toxicological Assessment: Acute Oral Toxicity (LD₅₀) Protocol (Based on OECD Guideline 425)

This protocol outlines a method for determining the acute oral toxicity of a substance.

Test Animal: Rat (young, healthy adults). Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum. Dosage Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil). Procedure (Up-and-Down Procedure):

  • A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD₅₀.

  • The animal is observed for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).

  • If the animal dies, the next animal is dosed at a lower dose level.

  • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • The LD₅₀ is then calculated from the pattern of outcomes using a maximum likelihood method.

  • All animals are subjected to a gross necropsy at the end of the observation period.

Environmental Fate: Herbicide Residue Analysis in Soil

This protocol provides a general framework for the extraction and analysis of this compound residues from soil samples.

Soil_Residue_Analysis_Workflow Sample_Collection Soil Sample Collection (Composite Sampling) Air_Drying Air Drying and Sieving Sample_Collection->Air_Drying Extraction Solvent Extraction (e.g., Acetonitrile) Air_Drying->Extraction Filtration Filtration Extraction->Filtration Cleanup Solid Phase Extraction (SPE) Cleanup Filtration->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration GC_Analysis Gas Chromatography (GC-ECD/MS) Analysis Concentration->GC_Analysis

References

Technical Guide: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (Erbon)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, commonly known as Erbon, is a non-selective herbicide. Its chemical structure consists of a 2,4,5-trichlorophenoxy moiety linked via an ethyl ester to a 2,2-dichloropropionate group. The synthesis of this compound is a multi-step process that involves the formation of an ether linkage followed by an esterification reaction. This document provides a detailed technical overview of a plausible synthesis pathway, including experimental protocols derived from analogous chemical transformations and relevant patent literature.

The core synthesis strategy involves two primary stages:

  • Williamson Ether Synthesis: Formation of the intermediate alcohol, 2-(2,4,5-trichlorophenoxy)ethanol, from 2,4,5-trichlorophenol.

  • Esterification: Reaction of the intermediate alcohol with 2,2-dichloropropionic acid to yield the final product, this compound.

Overall Synthesis Pathway

The synthesis proceeds via the two-step pathway illustrated below. The initial step involves the nucleophilic substitution of a halide by the sodium salt of 2,4,5-trichlorophenol. The subsequent step is a classic esterification to form the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification TCP 2,4,5-Trichlorophenol Intermediate 2-(2,4,5-trichlorophenoxy)ethanol TCP->Intermediate  NaOH, Reflux EC Ethylene Chlorohydrin EC->Intermediate DCPA 2,2-Dichloropropionic Acid Product This compound (Final Product) DCPA->Product Intermediate->Product  Heat, -H₂O

Caption: Two-step synthesis pathway for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the intermediate and the final product. The protocols are based on established chemical principles and analogous procedures found in scientific literature.[1][2][3]

Step 1: Synthesis of 2-(2,4,5-trichlorophenoxy)ethanol

This procedure is based on the Williamson ether synthesis, where the sodium salt of 2,4,5-trichlorophenol acts as a nucleophile.[2][3]

Methodology:

  • Preparation of Sodium 2,4,5-trichlorophenoxide: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2,4,5-trichlorophenol (1.0 eq) in a suitable solvent such as water or ethanol.

  • Add sodium hydroxide (1.05 eq) solution portion-wise to the stirred mixture to form the corresponding phenoxide salt.

  • Reaction: To the phenoxide solution, add ethylene chlorohydrin (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 2-(2,4,5-trichlorophenoxy)ethanol, can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate (this compound)

This esterification protocol is adapted from a patented procedure for similar haloaryloxyalkyl esters.[1] It employs azeotropic removal of water to drive the reaction to completion.

Methodology:

  • Reaction Setup: Charge a reaction vessel equipped with a Dean-Stark apparatus and a reflux condenser with 2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq), 2,2-dichloropropionic acid (1.0 eq), and a solvent such as ethylene dichloride or toluene.[1]

  • Reaction: Heat the mixture to reflux (approx. 90-125°C). The water formed during the esterification is continuously removed as an azeotrope with the solvent.[1]

  • Monitor the reaction by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete after 24-48 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove any unreacted acid, followed by a wash with a dilute sodium bicarbonate solution and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent by distillation. The final product, this compound, is purified by fractional distillation under reduced pressure.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis based on the described protocols. Molar ratios and reaction conditions are derived from analogous preparations.[1][2]

ParameterStep 1: Ether SynthesisStep 2: EsterificationReference
Key Reactant 1 2,4,5-Trichlorophenol (1.0 eq)2-(2,4,5-trichlorophenoxy)ethanol (1.05 eq)[1][2]
Key Reactant 2 Ethylene Chlorohydrin (1.1 eq)2,2-Dichloropropionic Acid (1.0 eq)[1][2]
Reagent/Catalyst Sodium Hydroxide (1.05 eq)None (azeotropic removal of water)[1][2]
Solvent Water / EthanolEthylene Dichloride / Toluene[1]
Temperature Reflux (approx. 80-100°C)Reflux (approx. 90-125°C)[1]
Reaction Time 2 - 4 hours24 - 48 hours[1]
Purification Method Vacuum Distillation / RecrystallizationFractional Vacuum Distillation[1]

Workflow Visualization

The following diagram illustrates the experimental workflow for the esterification step, which is the final and critical stage in the synthesis of this compound.

G A Charge Reactants & Solvent (Intermediate, Acid, Ethylene Dichloride) B Heat to Reflux (90-125°C) A->B 1 C Continuous Azeotropic Distillation of Water B->C 2 (24-48h) D Cool Reaction Mixture C->D 3 E Wash with Water & Sodium Bicarbonate D->E 4 F Dry Organic Layer (e.g., Na₂SO₄) E->F 5 G Purify by Fractional Vacuum Distillation F->G 6 H Product: this compound G->H 7

Caption: Experimental workflow for the esterification of this compound.

References

Erbon Herbicide: A Technical Guide to its Historical Development and Use

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, a now-obsolete herbicide, holds a significant place in the history of chemical weed management. As a non-selective, soil-sterilizing agent, it was utilized for total vegetation control in non-crop areas. This technical guide provides a comprehensive overview of the historical development, chemical and physical properties, synthesis, dual-mechanism mode of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis and analysis in environmental matrices are presented, alongside visualizations of its signaling pathway and analytical workflow to facilitate a deeper understanding for researchers and scientists.

Historical Development

This compound was introduced in 1955 by The Dow Chemical Company.[1] It was marketed as a potent, non-selective herbicide for long-term control of a wide range of annual and perennial weeds and grasses. Its primary application was in industrial sites, rights-of-way, and other non-agricultural lands where complete vegetation removal was desired. The use of this compound and other phenoxy herbicides, however, came under scrutiny due to concerns about their environmental persistence and potential health effects, particularly related to the presence of dioxin contaminants in the manufacturing of 2,4,5-T, a precursor to one of this compound's active components. The growing controversy and regulatory pressure surrounding phenoxy herbicides, especially those derived from 2,4,5-trichlorophenol, likely led to Dow Chemical's decision to discontinue the production and sale of this compound.

Chemical and Physical Properties

This compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is an organic molecule with the chemical formula C₁₁H₉Cl₅O₃. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 366.45 g/mol [1]
Physical State White crystalline solid[1]
Melting Point 49-50 °C[1]
Boiling Point 161-164 °C at 0.5 mmHg[1]
Vapor Pressure 5.49 x 10⁻⁶ mmHg at 25 °C[1]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in acetone, alcohol, kerosene, and xylene[2]
Oral LD₅₀ (rat) 1120 mg/kg[3]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 2,2-dichloropropionic acid (Dalapon) with 2-(2,4,5-trichlorophenoxy)ethanol. This process is detailed in U.S. Patent 2,754,324.

Experimental Protocol for Synthesis

Materials:

  • 2,2-dichloropropionic acid (Dalapon)

  • 2-(2,4,5-trichlorophenoxy)ethanol

  • An inert, water-immiscible solvent (e.g., benzene, toluene)

  • Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Apparatus for azeotropic distillation (e.g., Dean-Stark trap)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, combine equimolar amounts of 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.

  • Add an inert, water-immiscible solvent to the mixture.

  • Add a catalytic amount of an esterification catalyst.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture and wash it with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization from a suitable solvent.

Mode of Action

This compound exhibits a dual mode of action, making it effective against a broad spectrum of vegetation. This is due to the presence of two distinct herbicidal moieties in its structure: the 2,4,5-trichlorophenoxy group and the 2,2-dichloropropionate group.

Synthetic Auxin Activity

The 2-(2,4,5-trichlorophenoxy)ethanol portion of the this compound molecule acts as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The molecular mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), resulting in the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant development, causing epinasty, stem twisting, and eventual necrosis.

Synthetic_Auxin_Pathway cluster_cell Plant Cell This compound This compound (2,4,5-T moiety) TIR1_AFB TIR1/AFB Receptor (F-box protein) This compound->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Aux_IAA->SCF_Complex is targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: Synthetic auxin signaling pathway disrupted by the 2,4,5-T moiety of this compound.

Inhibition of Grass Growth

The 2,2-dichloropropionic acid (Dalapon) portion of this compound is particularly effective against grasses. Dalapon is known to interfere with the synthesis of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. By inhibiting pantothenate synthesis, Dalapon disrupts these vital processes, leading to the cessation of growth and eventual death of grassy weeds.

Toxicology

This compound is classified as moderately toxic by ingestion. The oral lethal dose (LD₅₀) in rats is 1120 mg/kg.[3] It is also a strong irritant to the eyes and skin. Due to its derivation from 2,4,5-trichlorophenol, there were concerns about the potential presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen.

Environmental Fate

This compound is persistent in the soil, which contributed to its effectiveness as a long-term soil sterilant. Phenoxy herbicides, in general, have soil half-lives that can range from a few weeks to several months, depending on environmental conditions such as soil type, temperature, and microbial activity. The degradation of this compound in the environment would proceed through the hydrolysis of the ester bond, releasing 2-(2,4,5-trichlorophenoxy)ethanol and 2,2-dichloropropionic acid. These degradation products would then be subject to further microbial breakdown. Due to its low water solubility, the potential for leaching into groundwater is considered to be low.

Analytical Methods

The determination of this compound residues in environmental samples such as soil and water typically involves extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the detection and quantification of this compound.

Experimental Protocol for Analysis of this compound in Soil and Water

1. Sample Preparation

  • Water Sample:

    • Acidify a 1-liter water sample to a pH of approximately 2 with concentrated sulfuric acid.

    • Transfer the acidified water to a separatory funnel.

    • Extract the sample three times with 60 mL portions of a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Soil Sample:

    • Air-dry a 50 g soil sample and sieve it to remove large debris.

    • Mix the soil sample with anhydrous sodium sulfate to create a free-flowing powder.

    • Extract the soil sample using an accelerated solvent extraction (ASE) system or Soxhlet apparatus with a suitable solvent mixture (e.g., acetone:hexane, 1:1 v/v).

    • Concentrate the resulting extract to a small volume.

    • The extract may require a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering co-extractives.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Quantification: Based on the area of a characteristic ion of this compound, using an external or internal standard calibration.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound cluster_prep Sample Preparation Sample_Collection Sample Collection (Soil or Water) Water_Prep Water Sample: - Acidification (pH 2) - Liquid-Liquid Extraction  (Ether/DCM) - Drying & Concentration Sample_Collection->Water_Prep Water Soil_Prep Soil Sample: - Drying & Sieving - Accelerated Solvent Extraction  (Acetone/Hexane) - Concentration & Cleanup (SPE) Sample_Collection->Soil_Prep Soil GC_MS_Analysis GC-MS Analysis Water_Prep->GC_MS_Analysis Soil_Prep->GC_MS_Analysis Data_Analysis Data Analysis - Peak Identification - Quantification GC_MS_Analysis->Data_Analysis Result Result: This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Conclusion

This compound was a historically significant herbicide, notable for its broad-spectrum, non-selective activity and its dual mode of action. Its development and subsequent discontinuation reflect the evolving understanding of herbicide science, environmental toxicology, and regulatory standards. While no longer in use, the study of this compound provides valuable insights into the design and function of herbicides and the historical context of agricultural and industrial weed management practices. This technical guide serves as a comprehensive resource for researchers and scientists interested in the legacy of such chemical compounds.

References

In-depth Technical Guide: Environmental Fate and Degradation of Erbon in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, also marketed under the name Fenoprop, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. Although its use has been discontinued in many countries due to concerns over manufacturing impurities and environmental persistence, understanding its fate and degradation in soil remains a critical area of study for environmental risk assessment and the development of remediation strategies for contaminated sites. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in the soil matrix, detailing its persistence, mobility, and the various degradation pathways it undergoes. The guide includes summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of degradation pathways and experimental workflows.

Data Presentation: Physicochemical Properties and Degradation Parameters

The environmental behavior of this compound in soil is governed by its physicochemical properties and its susceptibility to various degradation processes. The following tables summarize key quantitative data related to its persistence and mobility.

ParameterValueReference
Chemical Name 2-(2,4,5-trichlorophenoxy)propionic acid
Common Names This compound, Fenoprop, Silvex
CAS Number 93-72-1
Molecular Formula C₉H₇Cl₃O₃
Molar Mass 269.51 g/mol
Water Solubility 140 mg/L at 25°C
pKa 2.84[1]

Table 1: Physicochemical Properties of this compound

ParameterValueSoil ConditionsReference
Soil Half-Life (DT₅₀) 12 daysPrairie soils (laboratory, 20°C, 85% field capacity)
12-17 daysSandy and clay soils[2]
21 daysTypical soil[2]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 74Not specified[1]
107Not specified[1]
300Not specified[2]
Mobility Class High to MediumBased on Koc values[3]

Table 2: Soil Degradation and Mobility Parameters of this compound

Environmental Fate and Degradation Pathways

The dissipation of this compound in the soil environment is a complex process involving biotic and abiotic degradation mechanisms. The primary routes of degradation are microbial metabolism, while photodegradation and hydrolysis may also contribute under specific conditions.

Microbial Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[4] Soil microorganisms, particularly bacteria, utilize this compound as a carbon source, leading to the cleavage of the ether linkage, a common initial step in the degradation of phenoxy herbicides. The primary metabolite formed through this process is 2,4,5-trichlorophenol (2,4,5-TCP) . Further degradation of 2,4,5-TCP by soil microbes can occur, eventually leading to mineralization.

The rate of microbial degradation is influenced by several soil properties, including:

  • Soil Moisture: Adequate moisture is essential for microbial activity.

  • Temperature: Degradation rates generally increase with temperature within an optimal range for microbial growth.

  • pH: Soil pH can affect both the availability of the herbicide and the activity of microbial populations.

  • Organic Matter Content: Organic matter can influence the sorption of this compound, potentially affecting its availability for microbial uptake.

Abiotic Degradation

Photodegradation: this compound present on the soil surface can be susceptible to photodegradation by sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. However, the extent of photodegradation in the soil is often limited by the penetration of light into the soil profile.

Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this process is generally considered to be a minor degradation pathway in soil compared to microbial degradation. The rate of hydrolysis is influenced by soil pH.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to assess the environmental fate of this compound in soil.

Aerobic Soil Degradation Study

Objective: To determine the rate of aerobic degradation of this compound in soil and to identify its major metabolites. This protocol is adapted from OECD Guideline 307.

Materials:

  • Freshly collected and sieved (<2 mm) soil with known physicochemical properties (pH, organic carbon content, texture).

  • Radiolabeled ¹⁴C-Erbon (uniformly ring-labeled or labeled at a specific position in the propionic acid side chain).

  • Analytical standards of this compound and suspected metabolites (e.g., 2,4,5-trichlorophenol).

  • Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and CO₂.

  • Controlled environment chamber or incubator.

  • Analytical instrumentation (e.g., HPLC with a radioactivity detector, LC-MS/MS).

Procedure:

  • Soil Preparation and Treatment: A known weight of soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). The soil is then treated with a solution of ¹⁴C-Erbon at a concentration relevant to field application rates.

  • Incubation: The treated soil is placed in the incubation vessels. A flow of humidified, carbon dioxide-free air is passed through the vessels. The effluent air is passed through traps containing a suitable absorbent for volatile organic compounds and a CO₂ trap (e.g., potassium hydroxide solution). The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.

  • Sampling: Duplicate vessels are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: The soil from each vessel is extracted with an appropriate solvent or series of solvents (e.g., acetonitrile/water mixtures). The extraction is typically performed by shaking or sonication.

  • Analysis:

    • The radioactivity in the soil extracts, CO₂ traps, and volatile traps is quantified by liquid scintillation counting (LSC).

    • The soil extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

    • The identity of the metabolites is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) by comparing their retention times and mass spectra with those of analytical standards.

  • Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time. The degradation rate constant and the half-life (DT₅₀) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) of this compound. This protocol is based on OECD Guideline 106.

Materials:

  • Several soil types with a range of organic carbon content, clay content, and pH.

  • ¹⁴C-Erbon.

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes.

  • Shaker.

  • LSC.

Procedure:

  • Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

  • Adsorption Phase:

    • A known mass of soil is placed in a centrifuge tube.

    • A known volume of 0.01 M CaCl₂ solution containing ¹⁴C-Erbon at various concentrations is added to the tube.

    • The tubes are shaken in the dark at a constant temperature (e.g., 25 ± 1°C) for the predetermined equilibration time.

    • The tubes are then centrifuged to separate the solid and aqueous phases.

    • The radioactivity in an aliquot of the supernatant is measured by LSC.

  • Desorption Phase:

    • After the adsorption phase, a known volume of the supernatant is removed and replaced with an equal volume of fresh 0.01 M CaCl₂ solution.

    • The tubes are shaken again for the same equilibration time.

    • The tubes are centrifuged, and the radioactivity in the supernatant is measured. This step can be repeated for multiple desorption cycles.

  • Data Analysis:

    • The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase.

    • The soil-water partition coefficient (Kd) is calculated for each concentration as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.[5]

    • The organic carbon-water partition coefficient (Koc) is calculated by normalizing the Kd value to the organic carbon content of the soil: Koc = (Kd / % organic carbon) * 100.[5]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and workflows related to the environmental fate of this compound in soil.

Erbon_Degradation_Pathway This compound This compound (2-(2,4,5-trichlorophenoxy)propionic acid) Metabolite1 2,4,5-Trichlorophenol (2,4,5-TCP) This compound->Metabolite1 Microbial Ether Cleavage Intermediates Chlorinated Catechols & Other Intermediates Metabolite1->Intermediates Further Microbial Degradation Mineralization CO2 + H2O + Cl- Intermediates->Mineralization Ring Cleavage & Mineralization

Caption: Proposed microbial degradation pathway of this compound in soil.

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Collect & Sieve Soil Moisture_Adjustment Adjust Moisture Content Soil_Collection->Moisture_Adjustment Spiking Spike with 14C-Erbon Moisture_Adjustment->Spiking Incubate Incubate at Constant Temp. Spiking->Incubate Trapping Trap Volatiles & CO2 Incubate->Trapping Extraction Solvent Extraction Incubate->Extraction LSC Liquid Scintillation Counting Extraction->LSC HPLC HPLC-Radiodetector Extraction->HPLC Mass_Balance Establish Mass Balance LSC->Mass_Balance LCMS LC-MS/MS Identification HPLC->LCMS Kinetics Determine Degradation Kinetics LCMS->Kinetics HalfLife Calculate Half-Life (DT50) Kinetics->HalfLife

Caption: Experimental workflow for an aerobic soil degradation study.

Environmental_Factors center This compound Degradation Rate Soil_Moisture Soil Moisture Microbial_Activity Microbial Activity Soil_Moisture->Microbial_Activity Temperature Temperature Temperature->Microbial_Activity Soil_pH Soil pH Soil_pH->Microbial_Activity Organic_Matter Organic Matter Organic_Matter->center Sorption Microbial_Activity->center Biodegradation Photodegradation Photodegradation Photodegradation->center

Caption: Key environmental factors influencing the degradation of this compound in soil.

Conclusion

The environmental fate of this compound in soil is primarily dictated by microbial degradation, with a reported half-life ranging from 12 to 21 days under favorable conditions. Its mobility in soil is influenced by its sorption to soil organic matter, with Koc values suggesting high to medium mobility. The primary degradation pathway involves the microbial cleavage of the ether bond to form 2,4,5-trichlorophenol, which can be further degraded. Abiotic processes such as photodegradation and hydrolysis play a secondary role in its overall dissipation from the soil environment. The provided experimental protocols offer a standardized approach for researchers to further investigate the behavior of this compound and similar compounds in various soil types and under different environmental conditions. A thorough understanding of these processes is essential for predicting the environmental impact of this herbicide and for developing effective remediation strategies for contaminated sites.

References

Erbon's Spectrum of Activity on Perennial Weeds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erbon was a non-selective, systemic herbicide valued for its effectiveness against a wide range of deep-rooted perennial weeds. Its chemical structure combines moieties from two other herbicide classes: the phenoxyacetic acids and the halogenated alkanoic acids. This unique composition provided a dual-action mechanism, making it potent against both broadleaf and grassy weeds through both foliar and soil uptake. This guide details the known spectrum of activity, mode of action, and representative experimental methodologies relevant to the study of herbicides like this compound on perennial weeds.

Spectrum of Activity

This compound was recognized for its broad-spectrum control of established perennial vegetation, making it suitable for total vegetation control in non-crop areas such as industrial sites and rights-of-way.[1] Its primary effect on perennial weeds was achieved through root uptake from the soil, where it demonstrated persistence.[1]

Qualitative Efficacy Data

Due to the absence of specific trial data in accessible archives, the following table provides a qualitative summary of this compound's expected activity based on its chemical nature and historical descriptions.

Weed TypeGeneral Spectrum of ActivityKey Characteristics
Perennial Broadleaf Weeds Effective control of a wide range of species.The 2,4,5-trichlorophenoxy moiety is known to be toxic to broad-leaved plants. This compound's systemic nature allows it to translocate to the root systems of deep-rooted perennials.
Perennial Grasses Effective control of many grassy weeds.The 2,2-dichloropropionic acid (dalapon) fragment of the molecule is specifically toxic to grasses.
Annual Weeds Effective control of both broadleaf and grass species.As a non-selective herbicide, this compound was capable of controlling a wide variety of annual vegetation.

Cellular and Molecular Mechanism of Action

This compound functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This mode of action is characteristic of phenoxy herbicides.

Mechanism Steps:

  • Uptake: this compound is absorbed by both the foliage and the roots of the plant.[1]

  • Translocation: Following absorption, the compound is translocated systemically throughout the plant to its growing points (meristems).

  • Auxin Mimicry: At the cellular level, this compound binds to auxin receptors. This leads to an overstimulation of auxin-responsive genes.

  • Uncontrolled Growth: The overstimulation results in unregulated cell division and elongation, leading to tissue damage, disruption of vascular tissues, and ultimately, plant death.[2]

Signaling Pathway Visualization

The following diagram illustrates the generalized signaling pathway for synthetic auxin herbicides like this compound. In a normal state, Aux/IAA proteins repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When a synthetic auxin is introduced, it promotes the binding of Aux/IAA repressors to an SCF-TIR1/AFB ubiquitin ligase complex, leading to the degradation of the repressor and the subsequent activation of gene transcription by ARFs.

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Ubiquitin Ubiquitin Ubiquitin->Aux_IAA ubiquitination ARE Auxin Response Element (DNA) ARF->ARE binds to Transcription Gene Transcription ARE->Transcription activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth leads to

Caption: Generalized signaling pathway of synthetic auxin herbicides.

Representative Experimental Protocol for Herbicide Field Trials

While specific protocols for this compound are not available, the following outlines a generalized methodology for field trials of soil- and foliar-active herbicides on perennial weeds, consistent with practices from the mid-20th century.

Objective: To evaluate the efficacy of a herbicide in controlling established perennial weeds under field conditions.

1. Experimental Design:

  • Plot Layout: Randomized complete block design with a minimum of three replications.
  • Plot Size: Typically 3m x 10m to minimize edge effects and provide a representative area for assessment.
  • Treatments: Include an untreated control and a range of herbicide application rates.

2. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target perennial weed species.
  • The site should have uniform soil type and topography.
  • Minimal soil disturbance is preferred to maintain the established root systems of the perennial weeds.

3. Herbicide Application:

  • Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.
  • Application Volume: Typically 200-400 liters per hectare to ensure thorough wetting of foliage and soil surface.
  • Timing: Apply when perennial weeds are actively growing to ensure translocation to the root system. For many perennials, this is at the bud to early flowering stage.
  • Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application. Avoid application during high wind or when rain is imminent.

4. Data Collection and Assessment:

  • Weed Control Ratings: Visual assessment of percent weed control relative to the untreated control plots at set intervals (e.g., 1, 3, 6, and 12 months after treatment). A common rating scale is 0% = no control and 100% = complete kill.
  • Phytotoxicity: Visual assessment of any injury to desirable non-target species using a similar 0-100% scale.
  • Biomass Sampling: In some trials, harvest the above-ground biomass of the target weed from a defined area (e.g., a 1m² quadrat) within each plot at the end of the growing season. Dry and weigh the biomass to obtain a quantitative measure of control.
  • Stand Counts: Count the number of live weed stems within the quadrats at each assessment interval.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
  • Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.

Experimental Workflow Visualization

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection & Analysis A Define Objectives & Treatments B Site Selection (Uniform Weed Population) A->B C Experimental Design (Randomized Complete Block) B->C D Plot Layout & Marking C->D E Calibrate Sprayer D->E F Herbicide Application (at active growth stage) E->F G Record Environmental Data F->G H Visual Weed Control Ratings (at intervals) G->H J Data Analysis (ANOVA) H->J I Biomass Sampling (end of season) I->J K Report Generation J->K

Caption: Generalized workflow for a perennial weed herbicide field trial.

Conclusion

This compound was a broad-spectrum, non-selective herbicide with systemic activity against both perennial broadleaf and grassy weeds. Its mode of action as a synthetic auxin mimic allowed for effective translocation and control of deep-rooted species. While the discontinuation of this compound limits the availability of detailed quantitative performance data, its chemical properties and historical use indicate it was a potent tool for total vegetation management. The principles of its mechanism and the methodologies for its evaluation remain fundamental concepts in weed science today.

References

Toxicological Profile of Erbon on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The herbicide known by the trade name Erbon contains the active ingredient 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate. Comprehensive toxicological data for this specific chemical compound on non-target organisms is largely unavailable in publicly accessible scientific literature. This guide, therefore, provides an inferred toxicological profile based on available data for its primary degradation product and parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a historically significant phenoxy herbicide. The information presented herein should be interpreted with caution due to the data gaps for the specific active ingredient of this compound.

Executive Summary

This compound is a discontinued herbicide, and its toxicological impact on non-target organisms is not well-documented for the parent compound. However, based on the known effects of its key component, 2,4,5-T, it is presumed to pose risks to a variety of non-target species. The primary mode of action for phenoxy herbicides like 2,4,5-T is the disruption of plant growth regulation by mimicking the plant hormone auxin. While designed to be selective for broadleaf plants, these herbicides can have unintended consequences for other organisms through direct exposure or indirect effects on their habitat and food sources. This document synthesizes the available toxicological data for 2,4,5-T and related compounds to provide a potential toxicological profile for this compound, highlighting significant data gaps.

Chemical Identity

Parameter Information
Common Name This compound
Active Ingredient 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate
CAS Number 136-25-4
Chemical Structure (Structure of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate)
Parent Compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Chemical Class Phenoxy herbicide

Toxicological Profile on Non-Target Organisms

The toxicological effects of this compound's active ingredient are inferred from data on 2,4,5-T.

Mammals

Studies on 2,4,5-T indicate moderate acute toxicity in mammals. The oral LD50 (lethal dose for 50% of a test population) varies depending on the species. Intentional overdoses and high-dose occupational exposures to chlorophenoxy acid herbicides in humans have led to a range of adverse health effects, including weakness, headache, dizziness, nausea, abdominal pain, myotonia, hypotension, as well as renal and hepatic injury, and delayed neuropathy[1][2].

Table 1: Acute Oral Toxicity of 2,4,5-T in Mammals

SpeciesLD50 (mg/kg)Reference
Rat300[1]
Guinea Pig381[1]
Hamster425[1]
Mouse242[1]

This data is for 2,4,5-T, the parent compound of this compound's active ingredient.

Avian Species

Limited specific data exists for the direct toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to birds. However, studies on the parent compound, 2,4,5-T, have shown that it can cause behavioral effects in chickens at environmentally relevant doses[3]. A dietary toxicity study on a related compound, 2,4-DP-p (Dichlorprop-p), in Zebra Finches showed no mortality at concentrations up to 2289 mg ae/kg diet, though sub-lethal effects were observed at the highest dose[4].

Aquatic Organisms

The safety data sheet for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate explicitly states that there is no data available on its toxicity to fish, daphnia and other aquatic invertebrates, and algae[5]. However, data on the related compound 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP) provides some insight.

Table 2: Acute Toxicity of 2,4,5-TP to Aquatic Organisms

SpeciesEndpointConcentration (µg/L)Reference
Bluegill (Lepomis macrochirus)96-hr LC509,600[6]
Rainbow Trout (Oncorhynchus mykiss)96-hr LC5014,800[6]
Daphnia magna48-hr LC50>140,000[6]
Mysid Shrimp (Mysidopsis bahia)96-hr LC5027,900[6]

This data is for 2,4,5-TP, a related compound, not the active ingredient of this compound.

Generally, ester formulations of phenoxy herbicides are more toxic to aquatic invertebrates than the acid or salt forms[7].

Soil Organisms

There is no specific data available regarding the toxicity of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate to soil organisms[5]. For the parent compound 2,4,5-T, it is known to be moderately persistent in soil, with a half-life ranging from several weeks to months[2]. Repeated application of the related herbicide 2,4-D has been shown to stimulate the growth of microorganisms capable of degrading it[7]. At recommended application rates, 2,4-D is generally considered to have low toxicity to soil microorganisms[7].

Environmental Fate and Transport

The environmental fate of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate is not well-documented. For its parent compound, 2,4,5-T, the half-life in soil can vary from several weeks to several months[2]. It degrades into 2,4,5-trichlorophenol and other byproducts[2]. 2,4,5-T is considered to have a high potential for leaching into groundwater[8].

Mechanism of Action

The primary mechanism of action for phenoxy herbicides like 2,4,5-T is to act as a synthetic auxin, a type of plant growth regulator[9]. It is absorbed through the leaves and moves to the plant's meristems, where it causes uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, the death of the plant[9]. This mode of action is generally specific to broadleaf plants, with grasses being less susceptible.

In non-target organisms, the toxic mechanisms of aryloxyphenoxypropionate herbicides, a related class, are primarily through the inhibition of lipid synthesis and the induction of oxidative stress[10].

Experimental Protocols

Detailed experimental protocols for the toxicity testing of 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate are not available. However, standardized protocols for testing the toxicity of pesticides to non-target plants and other organisms have been developed by various international and national bodies. These protocols generally involve exposing the test organisms to a range of concentrations of the test substance under controlled laboratory conditions and observing specific endpoints such as mortality, growth inhibition, or reproductive effects.

General Protocol for Herbicide Toxicity Testing on Non-Target Plants:
  • Test Species Selection: A selection of non-target plant species, often including both monocots and dicots, is chosen.

  • Growth Conditions: Plants are grown under standardized and optimal conditions (e.g., temperature, light, soil type) in a greenhouse or growth chamber[11].

  • Herbicide Application: The herbicide is applied at various concentrations, typically at an early growth stage, to determine a dose-response relationship[11].

  • Endpoint Measurement: Effects on endpoints such as biomass reduction, seed production, and seed quality are measured[12].

  • Data Analysis: Statistical methods are used to determine values such as the EC50 (the concentration that causes a 50% effect) or NOEC (No-Observed-Effect Concentration).

Visualizations

Auxin_Herbicide_Signaling_Pathway cluster_cell Plant Cell Auxin_Herbicide Auxin Herbicide (e.g., 2,4,5-T) TIR1_AFB_Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Protein TIR1_AFB_Receptor->Aux_IAA_Repressor Promotes binding of ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibits Ubiquitination Ubiquitination & Degradation Aux_IAA_Repressor->Ubiquitination Leads to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway of auxin herbicides in a target plant cell.

Experimental_Workflow_Herbicide_Toxicity Start Start: Define Test Objectives Protocol_Design Design Experimental Protocol - Select Test Organisms - Determine Exposure Concentrations - Define Endpoints Start->Protocol_Design Experiment_Setup Set up Test Systems (e.g., microcosms, aquatic tanks) Protocol_Design->Experiment_Setup Exposure Introduce Herbicide & Expose Organisms Experiment_Setup->Exposure Data_Collection Collect Data on Endpoints (Mortality, Growth, Reproduction) Exposure->Data_Collection Data_Analysis Statistical Analysis (e.g., LC50, NOEC) Data_Collection->Data_Analysis Risk_Assessment Assess Risk to Non-Target Populations Data_Analysis->Risk_Assessment End End: Report Findings Risk_Assessment->End

Caption: General experimental workflow for assessing herbicide toxicity on non-target organisms.

Conclusion and Data Gaps

The toxicological profile of this compound's active ingredient, 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, on non-target organisms is largely incomplete due to a significant lack of available data. The information presented in this guide is primarily inferred from studies on its parent compound, 2,4,5-T, and other related phenoxy herbicides. Based on this inferred profile, this compound likely poses a moderate acute toxicity risk to mammals and potential risks to avian and aquatic life, although the extent of these risks cannot be quantified without specific studies on the active ingredient itself.

The major data gaps include:

  • Acute and chronic toxicity data for 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate in a wide range of non-target organisms (mammals, birds, fish, aquatic invertebrates, insects, and soil organisms).

  • Studies on the sublethal effects, including reproductive and developmental toxicity, of the active ingredient.

  • Information on the environmental fate, persistence, and bioaccumulation potential of the active ingredient.

  • The specific mechanism of toxic action in non-target animal species.

Further research is imperative to fill these knowledge gaps and accurately assess the environmental risks associated with the historical use of this compound and any remaining environmental residues.

References

The Discontinuation of Erbon Herbicide: A Technical Review of its History, Toxicology, and the Specter of Dioxin Contamination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erbon, a phenoxy herbicide introduced by The Dow Chemical Company in 1955, was a broad-spectrum herbicide used for total vegetation control. Its commercial life, however, was relatively short-lived, with its discontinuation occurring sometime before 1984[1]. While no single official document explicitly details the precise reasons for its withdrawal, a comprehensive review of the historical, chemical, and regulatory context of the era strongly suggests that its fate was inextricably linked to the widespread concerns over the manufacturing byproducts and environmental impact of the broader class of phenoxy herbicides, most notably the contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This technical guide provides a detailed examination of the available scientific and historical data to elucidate the likely reasons for this compound's discontinuation, focusing on its chemical properties, toxicological profile, and the regulatory pressures of the time.

Introduction: The Rise and Fall of Phenoxy Herbicides

The mid-20th century saw the advent of synthetic herbicides that revolutionized agriculture. Among the most significant were the phenoxy herbicides, such as 2,4-D and 2,4,5-T, which were highly effective in controlling broadleaf weeds. This compound, chemically known as 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, belongs to this class of compounds[1][2]. It was marketed for its long-lasting residual effects in soil, providing season-long vegetation control in non-crop areas[3].

The widespread use of phenoxy herbicides, however, came under intense scrutiny in the 1960s and 1970s. This was fueled by public awareness of the potential environmental and health risks of pesticides, famously highlighted by Rachel Carson's "Silent Spring," and the use of "Agent Orange," a mixture of 2,4-D and 2,4,5-T, as a defoliant during the Vietnam War. A significant issue with 2,4,5-T was the unavoidable contamination with TCDD, a byproduct of the synthesis of its precursor, 2,4,5-trichlorophenol.

Chemical Properties and Synthesis of this compound

This compound's chemical structure, containing a 2,4,5-trichlorophenoxy moiety, is central to understanding its potential for dioxin contamination.

Chemical Structure: 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate CAS Number: 136-25-4[1] Molecular Formula: C₁₁H₉Cl₅O₃[1]

The synthesis of this compound involved the esterification of dalapon with 2-(2,4,5-trichlorophenoxy)ethanol[1]. The critical component in this synthesis is the 2,4,5-trichlorophenoxyethanol, which is derived from 2,4,5-trichlorophenol. The production of 2,4,5-trichlorophenol from tetrachlorobenzene under high temperature and pressure was known to generate TCDD as an undesirable byproduct.

G Tetrachlorobenzene 1,2,4,5-Tetrachlorobenzene TCP 2,4,5-Trichlorophenol (TCP) Tetrachlorobenzene->TCP High T, High P TCDD 2,3,7,8-TCDD (Dioxin) (Contaminant) TCP->TCDD Byproduct Formation TCPE 2-(2,4,5-Trichlorophenoxy)ethanol TCP->TCPE + Ethylene Oxide EthyleneOxide Ethylene Oxide This compound This compound TCPE->this compound + Dalapon (Esterification) Dalapon Dalapon

Mode of Action: A Synthetic Auxin Herbicide

This compound, like other phenoxy herbicides, acts as a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death.

The mode of action involves several key steps:

  • Uptake: this compound is absorbed by both the foliage and roots of plants.

  • Hydrolysis: In the plant, the ester bond is hydrolyzed, releasing the active herbicidal components.

  • Auxin Mimicry: The 2,4,5-trichlorophenoxy moiety mimics auxin and binds to auxin receptors, such as the TIR1/AFB proteins.

  • Signal Transduction: This binding initiates a signal transduction cascade that leads to the degradation of transcriptional repressors (AUX/IAA proteins).

  • Gene Expression: The degradation of repressors allows for the expression of auxin-responsive genes, leading to an overproduction of proteins that stimulate cell division and elongation.

  • Physiological Disruption: The uncontrolled growth leads to epinasty (twisting of stems and petioles), damage to the vascular tissue, and ultimately, plant death.

G

Toxicological Profile of this compound

The available toxicological data for this compound indicates moderate acute toxicity. However, the primary concern with phenoxy herbicides containing the 2,4,5-trichlorophenoxy group was not the active ingredient itself, but the potential for TCDD contamination. TCDD is a potent carcinogen and teratogen.

Endpoint Species Value Reference
Acute Oral LD₅₀ Rat1120 mg/kg[4]
Probable Human Oral Lethal Dose Human0.5 - 5 g/kg[1]

Table 1: Mammalian Toxicity of this compound

Organism Endpoint Value Reference
Aquatic Life GeneralToxic to aquatic life with long lasting effects.[2]

Table 2: Ecotoxicity of this compound

Environmental Fate and Persistence

This compound was valued for its persistence in soil, which provided long-term weed control. However, this persistence also meant that the herbicide and its breakdown products could remain in the environment for extended periods, posing a risk to non-target organisms and potentially contaminating water sources.

Compartment Persistence/Mobility Reference
Soil Long-lasting residual effects. Subject to moderate-to-slow microbial breakdown. Not readily leached under moderate rainfall.[3]
Water Insoluble in water.[4]
Volatility Very low volatility.[3]

Table 3: Environmental Fate of this compound

The Regulatory Climate and Discontinuation

The discontinuation of this compound cannot be viewed in isolation. It occurred during a period of intense regulatory scrutiny of pesticides in the United States.

  • 1960s: Growing public concern over the environmental impact of pesticides.

  • 1970: The creation of the Environmental Protection Agency (EPA), which took over the regulation of pesticides.

  • 1972: The Federal Environmental Pesticide Control Act (FEPCA) amended the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), requiring the reregistration of all existing pesticides to meet new, stricter safety standards.

  • 1970s-1980s: The EPA began the process of canceling or restricting the use of many organochlorine pesticides, including DDT and several phenoxy herbicides.

The link between 2,4,5-T and TCDD contamination was a major focus of regulatory action. In 1979, the EPA issued an emergency suspension of many uses of 2,4,5-T and a related herbicide, Silvex. In 1983, The Dow Chemical Company, the manufacturer of this compound, voluntarily canceled all of its remaining U.S. registrations for products containing 2,4,5-T and Silvex, citing the high cost of defending the products' safety in lengthy EPA cancellation hearings.

Given that this compound was also a Dow product containing the 2,4,5-trichlorophenoxy moiety, it is highly probable that its discontinuation was a business decision made in anticipation of or in response to similar regulatory pressures and public concerns that led to the cancellation of 2,4,5-T. The potential for TCDD contamination, coupled with the high costs of generating new safety data for the reregistration process and defending the product in a hostile regulatory and public environment, likely made the continued production and sale of this compound economically unviable.

Experimental Protocols

Analysis of Phenoxy Herbicides in Water and Soil Samples

This protocol is a generalized representation of methods used for the analysis of phenoxy herbicides.

G

Acute Oral Toxicity Testing (LD₅₀)

The determination of the acute oral LD₅₀ is a standard toxicological study to assess the short-term toxicity of a substance.

G

Conclusion

The discontinuation of the herbicide this compound was likely a multifaceted decision driven by a confluence of scientific, regulatory, and economic factors. While direct documentation is scarce, the chemical's structural similarity to 2,4,5-T, a known source of TCDD contamination, placed it in a class of compounds under intense scrutiny during a period of heightened environmental and health concerns. The significant financial burden of defending these herbicides against regulatory action, as exemplified by Dow Chemical's withdrawal of 2,4,5-T, provides a compelling precedent. The story of this compound serves as a case study in the evolution of pesticide regulation and the impact of public and scientific pressure on the chemical industry, leading to the phasing out of products with perceived or proven unacceptable risks. For researchers and professionals in drug development and chemical safety, the history of this compound underscores the critical importance of understanding not only the primary mode of action and efficacy of a compound but also the potential for hazardous byproducts and the broader societal and regulatory context in which it exists.

References

In-Depth Technical Guide to the Physico-Chemical Properties of Erbon Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon, with the chemical name 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is a non-selective, translocatable phenoxy herbicide.[1] Formerly marketed under trade names such as "Baron" and "Novege," it was utilized for the control of a broad spectrum of both grassy and broad-leaved weeds in non-crop areas.[1] Its dual-action herbicidal activity stems from its molecular structure, which, upon hydrolysis, yields fragments toxic to both types of vegetation.[1] The 2,4,5-trichlorophenoxy)ethanol portion is effective against broad-leaved plants, while the 2,2-dichloropropionic acid (dalapon) component targets grasses.[1] Although its commercial production has been discontinued, the study of its physico-chemical properties remains pertinent for environmental fate analysis, toxicological research, and the development of modern herbicide formulations.[1]

Physico-Chemical Properties of this compound

The following table summarizes the key physico-chemical properties of this compound. These parameters are crucial for understanding its environmental behavior, including its persistence, potential for bioaccumulation, and transport in soil and water.

PropertyValueReference
Molecular Formula C₁₁H₉Cl₅O₃[2]
Molecular Weight 366.45 g/mol [2]
Physical State White solid (pure); Dark brown solid (technical grade)[1]
Melting Point 49-50 °C[3]
Boiling Point 161-164 °C at 0.5 mmHg[3]
Density 1.55 g/cm³ at 50°C (d450)[2][3]
Vapor Pressure 5.49 x 10⁻⁶ mmHg[1]
Solubility Insoluble in water; Soluble in acetone, alcohol, kerosene, and xylene.[1][3]
Decomposition Decomposes at high temperatures, emitting toxic fumes of chlorides.[3]
Octanol-Water Partition Coefficient (Log Kow) Data not available.

Experimental Protocols

Determination of this compound in Herbicide Formulations by Gas-Liquid Chromatography (GLC)

A simple and rapid gas-liquid chromatographic method has been described for the determination of this compound in herbicide formulations.[4] This method utilizes a flame ionization detector (FID) and provides a direct measurement of the active ingredient.[4]

Methodology:

  • Sample Preparation: A known weight of the this compound formulation is dissolved in chloroform.

  • Internal Standard: Kepone is added to the sample solution as an internal standard. The use of an internal standard corrects for variations in injection volume and detector response.

  • Chromatographic System:

    • Column: A column packed with 5% silicone UCW 98 on Chromosorb W (HP) is used for separation.[4]

    • Detector: A Flame Ionization Detector (FID) is employed for the detection of this compound and the internal standard.

  • Analysis: The prepared sample solution is directly injected into the gas chromatograph.

  • Quantitation: The peak height ratios of this compound to the internal standard (Kepone) are used for quantitative analysis. This ratio is compared to that of a standard solution of known concentration to determine the amount of this compound in the formulation.[4]

This GLC procedure offers a more direct and specific determination of this compound compared to older titrimetric and total chloride methods.[4]

Visualizations

Manufacturing Process of this compound

The synthesis of this compound is achieved through the esterification of dalapon (2,2-dichloropropionic acid) with 2-(2,4,5-trichlorophenoxy)ethanol.[1]

G Dalapon Dalapon (2,2-dichloropropionic acid) Esterification Esterification Dalapon->Esterification TCP_Ethanol 2-(2,4,5-Trichlorophenoxy)ethanol TCP_Ethanol->Esterification This compound This compound Esterification->this compound

Caption: Synthesis of this compound via esterification.

Generalized Signaling Pathway for Phenoxy Herbicides

This compound belongs to the phenoxy herbicide family, which act as synthetic auxins.[5][6] These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the plant's death.[5]

G Phenoxy_Herbicide Phenoxy Herbicide (e.g., this compound) Auxin_Receptors Auxin Receptors Phenoxy_Herbicide->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Generalized mode of action of phenoxy herbicides.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a herbicide formulation using the gas-liquid chromatography method described.

G Start Start Sample_Prep Sample Preparation: Dissolve formulation in Chloroform Start->Sample_Prep Add_IS Add Internal Standard (Kepone) Sample_Prep->Add_IS Injection Inject into GC-FID Add_IS->Injection Separation Chromatographic Separation Injection->Separation Detection Detection by FID Separation->Detection Quantitation Quantitation using Peak Height Ratios Detection->Quantitation End End Quantitation->End

Caption: Workflow for GLC analysis of this compound.

References

Methodological & Application

Application Notes & Protocols for the Detection of Erbon in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Analytical Methods Overview

The detection of Erbon in environmental samples typically involves three key stages: sample preparation (including extraction and cleanup), chromatographic separation, and detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound.[1] Due to the polar nature of the likely degradation products of this compound (phenoxy acids), a derivatization step is often required to convert them into more volatile esters prior to GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze the parent compound and its polar metabolites directly without the need for derivatization.[2][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenoxy herbicides using GC-MS and LC-MS/MS. These values are provided as a general guideline, and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Analytical MethodAnalyte ClassMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSPhenoxyacetic AcidsGroundwater0.00008 - 0.0047 µg/L-71 - 118[4]
LC-MS/MSPhenoxy HerbicidesSurface Water1 - 20 ng/L--[5]
GC-MSPhenoxy-Acid HerbicidesWastewaterMatrix Dependent--[1]
LC/MS/MSPhenoxyacetic and Phenoxypropionic HerbicidesVegetable Matrixsub-ppb levels--[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by GC-MS (Adapted from EPA Method 1658)

This protocol describes the extraction, derivatization, and analysis of this compound in water samples.

1. Sample Preparation and Extraction:

  • Hydrolysis: For a 1 L water sample, adjust the pH to ≥12 with 10 N NaOH to hydrolyze any esters to the parent acid. Stir for 1 hour at room temperature.

  • Interference Removal: Extract the alkaline sample with 200 mL of methylene chloride using a separatory funnel to remove neutral and basic interferences. Discard the organic layer.

  • Acidification and Extraction: Adjust the pH of the aqueous phase to ≤2 with concentrated sulfuric acid. Serially extract the acidified water with three 100 mL portions of methylene chloride.

  • Drying and Concentration: Combine the methylene chloride extracts and dry them by passing through a glass funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish (K-D) concentrator.

2. Derivatization (Methylation):

  • Transfer the concentrated extract to a vial.

  • Add 2 mL of a methylating agent (e.g., diazomethane or a safer alternative like (trimethylsilyl)diazomethane with a co-solvent).

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quench any excess reagent according to the specific reagent's protocol.

  • Adjust the final volume to 1.0 mL with a suitable solvent (e.g., hexane).

3. GC-MS Analysis:

  • Gas Chromatograph Conditions (Typical):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Protocol 2: Analysis of this compound in Soil/Sediment Samples by LC-MS/MS

This protocol outlines the extraction and analysis of this compound in solid matrices.

1. Sample Preparation and Extraction:

  • Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone and water).

    • Vortex or shake vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

  • Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by direct infusion of a standard.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Water) cluster_derivatization Derivatization cluster_analysis Analysis water_sample 1 L Water Sample hydrolysis Alkaline Hydrolysis (pH >= 12) water_sample->hydrolysis interference_removal LLE with Methylene Chloride (Interference Removal) hydrolysis->interference_removal acidification Acidification (pH <= 2) interference_removal->acidification extraction LLE with Methylene Chloride (Analyte Extraction) acidification->extraction drying Drying with Sodium Sulfate extraction->drying concentration K-D Concentration drying->concentration methylation Methylation concentration->methylation gcms_analysis GC-MS Analysis methylation->gcms_analysis

Caption: Workflow for GC-MS analysis of this compound in water.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis soil_sample 10 g Homogenized Soil/Sediment extraction Solvent Extraction (e.g., Acetonitrile) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection concentration Evaporation to Near Dryness supernatant_collection->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution lcmsms_analysis LC-MS/MS Analysis reconstitution->lcmsms_analysis

Caption: Workflow for LC-MS/MS analysis of this compound in soil/sediment.

References

Application Note: Determination of Erbon Residue by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable method for the quantitative analysis of Erbon herbicide residues in environmental samples using gas chromatography. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample extraction from soil and water matrices, sample cleanup, and subsequent analysis by gas chromatography with mass spectrometry (GC-MS). This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a non-selective herbicide used for the control of a wide range of annual and perennial weeds. Due to its potential for environmental persistence and impact on non-target organisms, the development of robust analytical methods for monitoring its residues in various environmental compartments is crucial. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the detection and quantification of pesticide residues like this compound. This application note provides a detailed protocol for the analysis of this compound residues, which can be adapted for different sample matrices.

Experimental Protocols

Sample Preparation

1.1. Soil Sample Preparation

A simple shaking extraction method is employed for the extraction of this compound from soil samples.[1]

  • Step 1: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Step 2: Add 20 mL of acetonitrile to the tube.

  • Step 3: Shake the tube for 1 hour at 180 rpm using an orbital shaker.

  • Step 4: Centrifuge the sample for 5 minutes at 4000 rpm.

  • Step 5: Carefully transfer the supernatant to a clean tube.

  • Step 6: Add 5 g of sodium chloride to the supernatant, vortex for 1 minute, and allow the layers to separate.

  • Step 7: Take the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Step 8: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

1.2. Water Sample Preparation

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of pesticides from water samples.

  • Step 1: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

  • Step 2: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Step 3: After the entire sample has passed, dry the cartridge under vacuum for 10 minutes.

  • Step 4: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.

  • Step 5: Concentrate the eluate to 1 mL under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound residues is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical instrumental parameters that should be optimized for the specific instrument being used.

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms UI (30 m × 0.25 mm × 0.25 μm) or equivalent[1]

  • Injector: Splitless mode, 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 40 °C/min to 120 °C

    • Ramp 2: 5 °C/min to 310 °C, hold for 5 min[1]

  • MS System: Agilent 7200 GC/Q-TOF or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 280 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. The retention time for a compound is the time it takes to travel through the GC column to the detector.[2][3][4]

Data Presentation

The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for this compound analysis.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Recovery in Soil 85-105%
Recovery in Water 90-110%
Relative Standard Deviation (RSD) < 15%

Note: These values are typical and should be experimentally determined during method validation.

Workflow Diagram

Erbon_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample extraction_soil Acetonitrile Extraction soil_sample->extraction_soil water_sample Water Sample extraction_water Solid-Phase Extraction (SPE) water_sample->extraction_water cleanup_soil Salting Out & Evaporation extraction_soil->cleanup_soil cleanup_water Elution & Concentration extraction_water->cleanup_water reconstitution Reconstitution in Ethyl Acetate cleanup_soil->reconstitution cleanup_water->reconstitution gc_ms_analysis GC-MS Analysis reconstitution->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound residue analysis.

Conclusion

The gas chromatography method described in this application note provides a robust and sensitive approach for the determination of this compound residues in soil and water samples. The detailed sample preparation and instrumental analysis protocols, when properly validated, can be effectively implemented in routine monitoring programs to ensure environmental safety and regulatory compliance. The provided workflow and data tables offer a clear guide for researchers and analysts in the field.

References

Application Notes and Protocols for Erbon in Greenhouse Research Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon is a non-selective, systemic phenoxy herbicide historically used for the control of a broad spectrum of both broadleaf weeds and grasses.[1][2][3] Its mechanism of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual plant death.[4][5] Although the commercial production of this compound has been discontinued, its unique properties as a dual-action herbicide make it a compound of interest for research into herbicide resistance, mode of action, and the development of new herbicidal compounds.[2]

These application notes provide a detailed protocol for the use of this compound in a controlled greenhouse research environment. The following procedures are designed to ensure the safe handling of the herbicide and the generation of reproducible, high-quality data.

1. Chemical Properties of this compound

PropertyValueReference
Chemical Name 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate[2][3]
Molecular Formula C11H9Cl5O3[1][6]
Molecular Weight 366.45 g/mol [1][3]
Physical State Solid[1]
Solubility Insoluble in water; soluble in most organic solvents.[1]
Melting Point 49-50°C[1]
Boiling Point 161-164°C at 0.5 mmHg[1]

2. Safety Precautions

This compound is toxic by inhalation and ingestion and is a strong irritant to the eyes and skin.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

  • Engineering Controls: A certified chemical fume hood should be used when weighing and preparing this compound solutions. Ensure adequate ventilation in the greenhouse during and after application.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant apron

    • Closed-toe shoes

    • Respiratory protection (e.g., a respirator with an organic vapor cartridge) may be necessary depending on the scale of the application and greenhouse ventilation.

3. Experimental Design and Setup

A robust experimental design is crucial for obtaining meaningful results. The following is a recommended setup for a dose-response study of this compound on a target plant species.

3.1. Plant Material and Growth Conditions

  • Select a plant species of interest for the trial. It is recommended to use a species with a known susceptibility to phenoxy herbicides for initial trials.

  • Sow seeds in a standardized greenhouse potting medium.

  • Grow seedlings under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate irrigation).

  • Plants should be at a consistent growth stage (e.g., 2-4 true leaves) at the time of herbicide application to ensure uniformity.[7]

3.2. Treatment Groups and Application Rates

Treatment GroupThis compound Concentration (g/L)Application Rate (L/ha)Active Ingredient ( kg/ha )
Control 0 (Vehicle only)2000
T1 0.1252000.025
T2 0.252000.05
T3 0.52000.1
T4 1.02000.2
T5 2.02000.4
  • Vehicle: As this compound is insoluble in water, a suitable organic solvent (e.g., acetone) and a surfactant should be used to prepare the stock solution and facilitate application. The control group should be treated with the same vehicle solution without the active ingredient.

4. Experimental Protocols

4.1. Preparation of this compound Stock and Spray Solutions

  • Stock Solution Preparation (in a chemical fume hood):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone).

    • Add a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v) to the final spray volume to improve leaf surface coverage.

    • Bring the solution to the final volume with deionized water.

  • Spray Solution Preparation:

    • Perform serial dilutions of the stock solution with deionized water containing 0.1% v/v surfactant to achieve the desired treatment concentrations as outlined in the table above.

4.2. Herbicide Application

  • Pre-application:

    • Randomly assign plants to treatment groups.

    • Ensure the soil is moist but not waterlogged before application.

    • Turn off all fans in the greenhouse to prevent drift.[8]

  • Application:

    • Use a calibrated research-grade spray chamber or a handheld sprayer that delivers a consistent fine mist.

    • Apply the herbicide solution evenly to the foliage of the plants until runoff is just beginning to occur.[9]

    • Place a barrier between treatment groups during application to prevent cross-contamination.

  • Post-application:

    • Allow the plants to dry completely before turning on any fans or resuming overhead irrigation.

    • Return plants to their designated locations in the greenhouse.

    • Clearly label all treated plants with the treatment group and date of application.

4.3. Data Collection and Analysis

  • Visual Injury Assessment:

    • Evaluate plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a rating scale (e.g., 0-100%, where 0% = no injury and 100% = plant death) to quantify visual symptoms such as epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis.

  • Biomass Measurement:

    • At the end of the experimental period, harvest the above-ground biomass of each plant.

    • Record the fresh weight.

    • Dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

    • For dose-response data, a non-linear regression analysis can be used to determine the GR50 (the herbicide concentration required to reduce plant growth by 50%).

5. Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_data Data Collection & Analysis Plant_Growth Plant Growth (to 2-4 leaf stage) Randomization Randomize Plants Plant_Growth->Randomization Solution_Prep This compound Solution Preparation Application Herbicide Application Solution_Prep->Application Randomization->Application Visual_Assessment Visual Assessment (3, 7, 14, 21 DAT) Application->Visual_Assessment Biomass_Measurement Biomass Measurement (21 DAT) Visual_Assessment->Biomass_Measurement Statistical_Analysis Statistical Analysis Biomass_Measurement->Statistical_Analysis

Caption: Experimental workflow for this compound greenhouse trials.

5.2. Simplified Signaling Pathway of Synthetic Auxins

synthetic_auxin_pathway cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Cellular Response This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors This compound->TIR1_AFB binds to SCF_Complex SCF-TIR1/AFB Complex Formation TIR1_AFB->SCF_Complex Ubiquitination Ubiquitination & Degradation of Aux/IAA SCF_Complex->Ubiquitination Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->SCF_Complex recruited to ARF ARF Transcription Factors (Active) Ubiquitination->ARF releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of synthetic auxins like this compound.

References

Application Notes and Protocols: Erbon Herbicide Formulation and Adjuvant Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbon, a synthetic phenoxy herbicide, was historically used for broad-spectrum control of perennial weeds and grasses in non-crop areas.[1][2] Chemically identified as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, this compound functions as a synthetic auxin, mimicking the action of indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[1][2][3] Its mode of action is similar to other phenoxy herbicides like 2,4-D.[1] Although the production of this compound has been discontinued, understanding its formulation and compatibility with adjuvants remains relevant for environmental fate studies, research on legacy herbicides, and the development of new herbicidal formulations.[1][4]

These application notes provide a detailed overview of this compound's formulation characteristics and guidance on assessing its compatibility with various adjuvants. The protocols outlined are based on established methodologies for similar auxin-based herbicides and are intended to serve as a foundational resource for experimental design.

Data Presentation: Adjuvant Compatibility with Phenoxy Herbicides

Due to the discontinued status of this compound, specific quantitative data on its compatibility with modern adjuvants is scarce. The following tables provide representative data based on studies of chemically similar phenoxy herbicides, such as 2,4-D and dicamba, to illustrate the expected effects of different adjuvant classes on herbicide performance.

Table 1: Physical Compatibility of this compound Formulations with Common Adjuvant Classes (Jar Test)

Adjuvant ClassConcentration (% v/v)Observation (Immediate)Observation (30 min)Compatibility Rating
Non-ionic Surfactant (NIS)0.25Homogeneous mixtureNo separationCompatible
0.50Homogeneous mixtureNo separationCompatible
Crop Oil Concentrate (COC)1.0Milky emulsionSlight separationModerately Compatible
2.0Thick emulsionSignificant separationIncompatible
Methylated Seed Oil (MSO)1.0Homogeneous emulsionNo separationCompatible
1.5Homogeneous emulsionMinor layeringModerately Compatible
Ammonium Sulfate (AMS)2.5 lbs/acreClear solutionNo precipitationCompatible
5.0 lbs/acreClear solutionNo precipitationCompatible
Drift Reduction Agent0.1Increased viscosityNo separationCompatible
0.25High viscosity, clumpingIncompatibleIncompatible

Note: This data is illustrative and based on general knowledge of phenoxy herbicides. Actual results with specific this compound formulations may vary.

Table 2: Expected Efficacy Enhancement of a Phenoxy Herbicide (e.g., this compound) with Adjuvants on Target Weed Species

Adjuvant TypeUse RateTarget WeedExpected Efficacy Increase (%)Primary Mechanism of Action
Non-ionic Surfactant (NIS)0.25% v/vBroadleaf Weeds10-15%Improved spreading and wetting
Crop Oil Concentrate (COC)1.0% v/vGrassy Weeds15-20%Enhanced cuticular penetration
Methylated Seed Oil (MSO)1.0% v/vWaxy-leaf Weeds20-25%Superior cuticular penetration
Ammonium Sulfate (AMS)2.5 lbs/acreVarious5-10%Overcoming hard water antagonism

Note: Efficacy enhancement is dependent on environmental conditions, weed species, and the specific herbicide formulation.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility of this compound and Adjuvants

This protocol outlines a standardized method to assess the physical compatibility of this compound formulations with various adjuvants in a spray tank mixture.

Materials:

  • This compound herbicide formulation

  • Selected adjuvants (NIS, COC, MSO, AMS, etc.)

  • Water source (representative of field conditions)

  • Clean, clear glass jars (1 quart or 1 liter) with lids

  • Pipettes or graduated cylinders for accurate measurement

  • Timer

  • Safety glasses and gloves

Procedure:

  • Fill the glass jar to the halfway mark with the water source.

  • Add any compatibility agents, if being tested, and agitate.

  • Add any dry formulations (e.g., water-dispersible granules, if applicable in a tank mix with other products) and agitate thoroughly until dispersed.

  • Add any flowable or liquid suspension formulations and agitate.

  • Add the this compound formulation (likely an emulsifiable concentrate) and agitate.

  • Add the selected adjuvant to be tested.

  • Fill the remainder of the jar with water to the desired final volume, leaving some headspace.

  • Secure the lid and invert the jar 10-15 times to ensure thorough mixing.

  • Immediately observe the mixture for any signs of incompatibility, such as the formation of flakes, sludge, gels, or excessive foaming. Record these initial observations.

  • Let the jar sit undisturbed for 30 minutes.

  • After 30 minutes, observe the mixture again for any separation, layering, or settling of components. Record observations.

  • Invert the jar again 10 times to assess if any separated components can be easily resuspended.

  • Rate the compatibility based on the observations (e.g., Compatible, Moderately Compatible, Incompatible).

Protocol 2: Greenhouse Efficacy Trial for this compound and Adjuvant Combinations

This protocol describes a controlled environment study to evaluate the impact of adjuvants on the herbicidal efficacy of this compound.

Materials:

  • Target weed species grown in pots (e.g., common lambsquarters, velvetleaf)

  • This compound herbicide formulation

  • Selected adjuvants

  • Laboratory spray chamber calibrated for consistent application

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Data collection tools (e.g., rulers, biomass scales, imaging system)

Procedure:

  • Grow target weed species to a consistent growth stage (e.g., 3-4 true leaves).

  • Prepare the this compound herbicide solutions at the desired concentration, both with and without the selected adjuvants, following the mixing order from Protocol 1.

  • Include a non-treated control group for comparison.

  • Randomly assign treatments to the potted plants.

  • Apply the herbicide mixtures to the plants using the calibrated spray chamber to ensure uniform coverage.

  • Return the plants to the growth chamber or greenhouse.

  • Evaluate weed control at set intervals (e.g., 7, 14, and 21 days after treatment).

  • Assessments should include:

    • Visual injury ratings (on a scale of 0% = no injury to 100% = plant death).

    • Plant height measurements.

    • Above-ground biomass (harvested at the end of the study).

  • Analyze the data statistically to determine the significance of the adjuvant's effect on this compound's efficacy.

Mandatory Visualization

Erbon_Mode_of_Action This compound This compound Application (Foliar or Root Uptake) Hydrolysis Ester Hydrolysis in Plant This compound->Hydrolysis Active_Acid Formation of Active 2,4,5-T and 2,2-dichloropropionic acid Hydrolysis->Active_Acid Translocation Translocation to Meristems Active_Acid->Translocation Receptor Binding to Auxin Receptors (e.g., TIR1/AFB) Translocation->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of this compound's herbicidal mode of action.

Adjuvant_Compatibility_Workflow Start Select this compound Formulation and Adjuvant Candidates Jar_Test Protocol 1: Physical Compatibility Jar Test Start->Jar_Test Evaluation1 Evaluate Mixture Homogeneity, Separation, and Resuspension Jar_Test->Evaluation1 Decision Physically Compatible? Evaluation1->Decision Greenhouse_Trial Protocol 2: Greenhouse Efficacy Trial Decision->Greenhouse_Trial Yes Incompatible Incompatible: Reformulate or Select New Adjuvant Decision->Incompatible No Evaluation2 Assess Weed Control, Phytotoxicity, and Biomass Greenhouse_Trial->Evaluation2 Analysis Data Analysis and Optimal Formulation Selection Evaluation2->Analysis

Caption: Experimental workflow for evaluating this compound-adjuvant compatibility.

References

Application of Erbon for Selective Weed Control in Non-Crop Areas: A Retrospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Erbon is an obsolete herbicide and is no longer registered for use.[1] The information provided herein is for historical and research purposes only and does not constitute a recommendation for its use. Applications of any pesticide should adhere to current regulations and label instructions.

Introduction

This compound, a synthetic auxin herbicide, was historically used for the control of a wide range of vegetation.[2][3] Its chemical structure, 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate, conferred a dual-action mechanism, with the 2,4,5-trichlorophenoxyethanol component being effective against broad-leaved plants and the 2,2-dichloropropionic acid part targeting grasses.[2] This characteristic allowed for its application as a non-selective herbicide at higher rates for total vegetation control in industrial and non-crop areas.[4][5] However, at lower, carefully calibrated rates, this compound could theoretically be used for selective weed control, targeting susceptible species while leaving more tolerant vegetation unharmed.

This document provides a retrospective overview of the potential application of this compound for selective weed control in non-crop areas, based on available historical data and general principles of herbicide science. It is intended for researchers, scientists, and professionals in drug development interested in the historical context and mechanisms of older herbicides.

Quantitative Data

Due to the discontinued status of this compound, extensive quantitative data from modern, peer-reviewed studies on selective application rates in non-crop areas are not available. The following table summarizes available data on its physical and toxicological properties.

ParameterValueReference
Chemical Formula C11H9Cl5O3[6]
Molar Mass 366.45 g/mol [6]
Melting Point 49-50 °C[3]
Boiling Point 161-164 °C at 0.5 mmHg[3]
Density 1.55 g/cm³[3]
Oral LD50 (Rats) 1120 mg/kg[3][6]
Oral LD50 (Mice) 912 mg/kg[6]

Mode of Action: Synthetic Auxin Pathway

This compound is classified as a synthetic auxin herbicide.[7] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth processes. At herbicidal concentrations, they lead to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The signaling pathway involves the perception of the auxin signal by receptor proteins, leading to downstream changes in gene expression that regulate growth.

AuxinSignaling Synthetic Auxin (this compound) Mode of Action cluster_0 This compound (Synthetic Auxin) This compound (Synthetic Auxin) Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) This compound (Synthetic Auxin)->Auxin Receptor (TIR1/AFB) Binds to Ubiquitin Ligase (SCF) Ubiquitin Ligase (SCF) Auxin Receptor (TIR1/AFB)->Ubiquitin Ligase (SCF) Activates Aux/IAA Repressor Aux/IAA Repressor ARF (Auxin Response Factor) ARF (Auxin Response Factor) Aux/IAA Repressor->ARF (Auxin Response Factor) Inhibits Proteasome Proteasome Aux/IAA Repressor->Proteasome Degraded by Auxin-Responsive Genes Auxin-Responsive Genes ARF (Auxin Response Factor)->Auxin-Responsive Genes Activates transcription of Ubiquitin Ligase (SCF)->Aux/IAA Repressor Tags for degradation Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to

Caption: Synthetic auxin herbicide mode of action.

Hypothetical Experimental Protocol for Selective Weed Control Evaluation

The following protocol outlines a hypothetical experiment to determine the efficacy and selectivity of this compound for the control of specific broadleaf weeds in a non-crop area with desirable grass species. This protocol is based on standard herbicide trial methodologies.

Objective: To determine the application rate of this compound that provides effective control of target broadleaf weeds while minimizing injury to desirable perennial grasses.

1. Site Selection and Preparation:

  • Select a non-crop area with a uniform stand of the target weed species and desirable grass species.
  • Establish multiple treatment plots (e.g., 3m x 5m) with buffer zones between plots to prevent spray drift.
  • Conduct a pre-treatment assessment of weed and grass density and health in each plot.

2. Treatment Application:

  • Prepare different concentrations of this compound in water, including a non-treated control.
  • Apply the herbicide solutions uniformly to the designated plots using a calibrated sprayer to ensure accurate application rates.[8]
  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Visually assess weed control and grass injury at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0% = no control/injury, 100% = complete control/death).
  • Collect biomass samples from a designated quadrat within each plot at the end of the study to quantify the reduction in weed biomass and the impact on grass biomass.

4. Data Analysis:

  • Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment rates.
  • Determine the optimal application rate that provides acceptable weed control with minimal damage to the desirable grasses.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the hypothetical experimental protocol described above.

ExperimentalWorkflow cluster_workflow Hypothetical Experimental Workflow for this compound Efficacy Trial A Site Selection & Plot Establishment B Pre-Treatment Assessment (Weed & Grass Density) A->B C This compound Solution Preparation (Multiple Concentrations) B->C D Herbicide Application (Calibrated Sprayer) C->D E Post-Treatment Data Collection (Visual Ratings & Biomass) D->E F Statistical Analysis E->F G Determination of Optimal Selective Application Rate F->G

Caption: Hypothetical workflow for an this compound efficacy trial.

Conclusion

While this compound is a discontinued herbicide, understanding its properties and mode of action provides valuable insight into the history of herbicide development. Based on its chemical nature, it possessed the potential for selective weed control in non-crop areas, although its primary use was often non-selective. The hypothetical protocol and workflows presented here illustrate the standard scientific process that would have been necessary to establish selective application rates. For modern weed management in non-crop areas, it is essential to consult and use currently registered and approved herbicides, following all label directions to ensure safety and efficacy.[9][10]

References

Erbon: Application Notes and Protocols for an Obsolete Herbicide in Perennial Weed Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erbon was a non-selective, soil-sterilizing herbicide used for long-term control of a wide range of vegetation, including deep-rooted perennial weeds and grasses, in non-crop areas. It was known for its persistence in the soil, providing extended periods of weed control. Due to its environmental persistence and potential for off-target damage, its use has been discontinued. This document provides a historical overview of its application and generalized protocols for research purposes, emphasizing the lack of recent, specific data.

Data Presentation: Application Rates

Quantitative data from specific perennial weed studies for this compound are not available in the reviewed literature. The following table provides a summary of general application information gleaned from historical documentation. These are not study-derived rates but rather general use recommendations from the past.

Target VegetationGeneral Application Rate (Product)Active Ingredient Rate (Approximate)Application TimingNotes
General Perennial Weeds1 to 1.5 gallons per 1000 sq ftNot specified in available sourcesActive growing seasonFor spot treatments.
Brush and Woody Plants2 to 3 gallons per 1000 sq ftNot specified in available sourcesFoliage present and actively growingHigher rates were recommended for dense brush.
Soil Sterilization4 to 8 gallons per acreNot specified in available sourcesPrior to weed emergence or to existing vegetationFor long-term, total vegetation control.

Disclaimer: These rates are based on historical product labels and agricultural extension documents from the mid-20th century. They are not the result of modern, peer-reviewed scientific studies.

Experimental Protocols

Detailed experimental protocols from specific studies on this compound are not available. The following is a generalized protocol for evaluating the efficacy of a soil-applied herbicide for perennial weed control, which could have been a methodology used for a product like this compound.

Title: Efficacy of a Persistent Herbicide on Perennial Weed Control

Objective: To determine the effective application rate of a test herbicide for the control of a target perennial weed species and to assess its soil persistence.

Materials:

  • Test herbicide (e.g., this compound formulation)

  • Calibrated spray equipment (e.g., backpack sprayer with a boom)

  • Personal Protective Equipment (PPE)

  • Plot marking materials (stakes, flags)

  • Data collection tools (quadrats, data sheets, camera)

Methodology:

  • Site Selection and Preparation:

    • Select a site with a uniform and well-established population of the target perennial weed.

    • Establish experimental plots of a consistent size (e.g., 3m x 5m) with adequate buffer zones (e.g., 1m) between plots to prevent cross-contamination.

    • Conduct a pre-treatment assessment of weed density and vigor in each plot.

  • Herbicide Application:

    • Prepare different concentrations of the herbicide according to the desired application rates (e.g., low, medium, high).

    • Include a control group that receives no herbicide treatment.

    • Apply the treatments to the randomly assigned plots using the calibrated sprayer to ensure uniform coverage.

    • Record the environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months after application), visually assess the percentage of weed control in each plot compared to the control plots.

    • Collect soil samples from different depths within the plots to analyze for herbicide residue and determine its persistence.

    • Monitor for any re-emergence of the target weed or emergence of other weed species.

  • Data Analysis:

    • Statistically analyze the weed control data (e.g., using ANOVA) to determine significant differences between application rates.

    • Analyze the soil residue data to model the degradation curve of the herbicide.

Visualization of Methodologies

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a generalized workflow for conducting a field trial to assess the efficacy of a herbicide on a target weed.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion Site Selection & Characterization Site Selection & Characterization Plot Establishment & Marking Plot Establishment & Marking Site Selection & Characterization->Plot Establishment & Marking Pre-Treatment Weed Assessment Pre-Treatment Weed Assessment Plot Establishment & Marking->Pre-Treatment Weed Assessment Herbicide Rate Preparation Herbicide Rate Preparation Pre-Treatment Weed Assessment->Herbicide Rate Preparation Randomized Application to Plots Randomized Application to Plots Herbicide Rate Preparation->Randomized Application to Plots Control Plot Treatment (No Herbicide) Control Plot Treatment (No Herbicide) Herbicide Rate Preparation->Control Plot Treatment (No Herbicide) Periodic Visual Efficacy Ratings Periodic Visual Efficacy Ratings Randomized Application to Plots->Periodic Visual Efficacy Ratings Control Plot Treatment (No Herbicide)->Periodic Visual Efficacy Ratings Biomass Sampling Biomass Sampling Periodic Visual Efficacy Ratings->Biomass Sampling Soil Residue Analysis Soil Residue Analysis Biomass Sampling->Soil Residue Analysis Statistical Analysis of Efficacy Statistical Analysis of Efficacy Soil Residue Analysis->Statistical Analysis of Efficacy Herbicide Degradation Modeling Herbicide Degradation Modeling Statistical Analysis of Efficacy->Herbicide Degradation Modeling Final Report & Recommendations Final Report & Recommendations Herbicide Degradation Modeling->Final Report & Recommendations

Caption: A generalized workflow for a herbicide efficacy and persistence trial.

Generalized Signaling Pathway for a Phenoxy Herbicide

This compound is a member of the phenoxy class of herbicides, which act as synthetic auxins. The precise signaling cascade for this compound is not documented, but the following diagram illustrates the generally accepted mechanism of action for this class of herbicides.

signaling_pathway Phenoxy Herbicide (this compound) Phenoxy Herbicide (this compound) Auxin Receptor Complex (TIR1/AFB) Auxin Receptor Complex (TIR1/AFB) Phenoxy Herbicide (this compound)->Auxin Receptor Complex (TIR1/AFB) Binds to Aux/IAA Repressor Proteins Aux/IAA Repressor Proteins Auxin Receptor Complex (TIR1/AFB)->Aux/IAA Repressor Proteins Targets for degradation Auxin Response Factors (ARFs) Auxin Response Factors (ARFs) Aux/IAA Repressor Proteins->Auxin Response Factors (ARFs) Represses Transcription of Auxin-Responsive Genes Transcription of Auxin-Responsive Genes Auxin Response Factors (ARFs)->Transcription of Auxin-Responsive Genes Activates Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Transcription of Auxin-Responsive Genes->Uncontrolled Cell Division & Elongation Leads to Plant Death Plant Death Uncontrolled Cell Division & Elongation->Plant Death

Caption: Generalized signaling pathway for a synthetic auxin herbicide like this compound.

Application Notes and Protocols for Studying Erbon's Effect on Plant Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erbon is a synthetic auxin herbicide designed to control broadleaf weeds.[1][2][3] Like other auxin-mimicking herbicides, this compound is believed to induce unregulated cell division, leading to abnormal growth and ultimately, cell death.[2][3] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for assessing its environmental impact and for the development of more effective and selective herbicides. Plant cell suspension cultures offer a controlled and simplified system to study the direct effects of herbicides on plant cells, eliminating the complexities of whole-plant physiology.[4][5][6]

These application notes provide detailed protocols for establishing and maintaining plant cell suspension cultures and for evaluating the effects of this compound on cell viability, cytotoxicity, and oxidative stress.

I. Establishment and Maintenance of Plant Cell Suspension Culture

This protocol describes the initiation of a callus from a plant explant and the subsequent establishment of a cell suspension culture.

1.1. Protocol for Callus Induction

  • Select a healthy, young plant part (e.g., leaf, stem, or root).

  • Surface sterilize the explant by washing with a 10% sodium hypochlorite solution containing 0.1% Triton X-100 for 10-15 minutes, followed by three to five rinses with sterile distilled water in a laminar flow hood.[7]

  • Cut the sterilized explant into small pieces (approximately 0.5-1 cm²) and place them on a solid callus induction medium, such as Murashige and Skoog (MS) medium supplemented with 3% sucrose, 0.8% agar, and appropriate plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid at 1-2 mg/L).[5][7]

  • Incubate the plates in the dark at 25°C.

  • Subculture the developing callus to fresh medium every 3-4 weeks.

1.2. Protocol for Establishing Cell Suspension Culture

  • Select friable, actively growing callus and transfer it to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.

  • Place the flask on an orbital shaker at 120 rpm at 25°C under a 16-hour light/8-hour dark cycle.[7]

  • Subculture the suspension culture every 7-10 days by transferring an aliquot of the cell suspension to a fresh medium.[6] A consistent inoculum density should be maintained for reproducible results.

II. Experimental Protocols for Assessing this compound's Effects

2.1. Treatment of Plant Cells with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • On the day of subculture, dilute the this compound stock solution with the liquid MS medium to achieve the desired final concentrations.

  • Add the this compound dilutions to the plant cell suspension cultures. Include a solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the treated cultures under the standard conditions for the desired duration of the experiment.

2.2. Cell Viability Assessment using Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[8][9][10][11]

  • Mix 50 µL of the treated cell suspension with 50 µL of 0.4% Trypan Blue solution.[9]

  • Incubate the mixture at room temperature for 3-5 minutes.[9][11]

  • Load 10 µL of the mixture onto a hemocytometer.

  • Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the four large corner squares.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

2.3. Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of the treated cell suspension.[12][13]

  • Incubate the plate at 37°C for 4 hours in the dark.[12][14]

  • Centrifuge the plate to pellet the cells and carefully remove the supernatant.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the control (untreated cells).

2.4. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[17][18][19][20][21]

  • After treatment with this compound, harvest the cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells in a buffer containing 10 µM DCFH-DA.[17][18]

  • Incubate the cells in the dark at 37°C for 30 minutes.[18]

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[18]

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Plant Cell Viability (Trypan Blue Exclusion Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)95.2 ± 2.1
1085.6 ± 3.4
5062.1 ± 4.5
10035.8 ± 2.9
20015.3 ± 1.8

Table 2: Cytotoxicity of this compound on Plant Cells (MTT Assay)

This compound Concentration (µM)% Metabolic Activity (Mean ± SD)
0 (Control)100.0 ± 5.2
1088.4 ± 4.1
5055.7 ± 6.3
10028.9 ± 3.7
20012.1 ± 2.0

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

This compound Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
0 (Control)100 ± 10
10150 ± 15
50320 ± 25
100580 ± 40
200850 ± 60

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Erbon_Signaling_Pathway This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor This compound->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Cell_Division Uncontrolled Cell Division Gene_Expression->Cell_Division ROS_Production Increased ROS Production Gene_Expression->ROS_Production Oxidative_Stress Oxidative Stress Cell_Division->Oxidative_Stress ROS_Production->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Hypothetical signaling pathway of this compound in a plant cell.

Experimental_Workflow cluster_assays Assessments start Establish Plant Cell Suspension Culture treatment Treat with this compound (Different Concentrations) start->treatment incubation Incubate for a Defined Period treatment->incubation viability Cell Viability Assay (Trypan Blue) incubation->viability cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity ros ROS Measurement (DCFH-DA) incubation->ros analysis Data Analysis and Interpretation viability->analysis cytotoxicity->analysis ros->analysis

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes & Protocols for Assessing Erbon Persistence in Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the persistence of the herbicide Erbon in various soil types. While this compound is a discontinued phenoxy herbicide, the principles and protocols outlined here are broadly applicable to the environmental fate assessment of other soil-applied chemicals.[1][2][3]

Introduction to this compound and Its Environmental Persistence

This compound, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, was a non-selective herbicide introduced in 1955 for the control of perennial broadleaf weeds and grasses.[1][2][4] Its persistence in soil is a critical factor in determining its long-term environmental impact, including the potential for groundwater contamination and effects on subsequent crops.[5][6] this compound is absorbed by both foliage and roots and is known to be persistent in the soil, with its primary herbicidal effect on perennial weeds stemming from root uptake.[1]

Several factors influence the persistence of herbicides like this compound in soil, including:

  • Soil Type: Soil texture (sand, silt, clay content) and the amount of organic matter significantly affect herbicide adsorption, availability, and degradation.[7]

  • Soil Moisture and Temperature: These environmental conditions are crucial for microbial activity, which is a primary driver of herbicide degradation.[6]

  • Soil pH: The pH of the soil can influence the chemical and microbial degradation of herbicides.[8]

  • Microbial Population: The presence of microorganisms capable of degrading the herbicide is a key factor in its breakdown.[6][9]

Experimental Protocols for Assessing this compound Persistence

A multi-faceted approach involving laboratory, greenhouse, and field studies is necessary to accurately assess the persistence of this compound in different soil types.

Laboratory-Based Soil Incubation Studies

Soil incubation studies are controlled laboratory experiments designed to determine the rate of herbicide degradation under specific conditions.

Objective: To determine the degradation kinetics and half-life (DT50) of this compound in different soil types under controlled temperature and moisture conditions.

Materials:

  • Analytical grade this compound

  • Representative soil samples (e.g., sandy loam, clay loam, silty clay)

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Controlled environment chamber or incubator

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Protocol:

  • Soil Collection and Characterization: Collect soil samples from the top 15 cm of the desired locations. Air-dry the soils and sieve them through a 2-mm mesh. Characterize each soil type for its texture, organic matter content, pH, and microbial biomass.

  • Herbicide Application: Weigh a known amount of soil (e.g., 100 g) into each incubation vessel. Prepare a stock solution of this compound in a suitable solvent. Apply the this compound solution to the soil to achieve the desired concentration, ensuring even distribution. A control group with no herbicide should also be prepared.

  • Incubation: Adjust the moisture content of the soil to a specific level (e.g., 50-60% of water holding capacity). Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate vessels for each soil type.

  • Extraction and Analysis: Extract this compound residues from the soil samples using an appropriate solvent. Analyze the extracts using a validated analytical method (e.g., GC-MS or HPLC) to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50) of this compound in each soil type.

Lysimeter Studies

Lysimeters are large, undisturbed soil columns that allow for the study of water and solute movement under near-field conditions.

Objective: To evaluate the leaching potential and persistence of this compound in different soil profiles under natural or simulated rainfall conditions.[10][11][12][13]

Materials:

  • Lysimeter units (undisturbed soil monoliths are preferred)[13]

  • This compound formulation

  • Rainfall simulator or access to natural precipitation

  • Leachate collection system

  • Analytical instrumentation (GC-MS or HPLC)

Protocol:

  • Lysimeter Installation: Install lysimeters containing different soil types in a controlled outdoor environment.

  • Herbicide Application: Apply the this compound formulation to the surface of the lysimeters at a rate representative of agricultural use.

  • Leachate Collection: Collect leachate from the bottom of the lysimeters after each rainfall or irrigation event. Record the volume of leachate.

  • Leachate Analysis: Analyze the collected leachate samples for the presence and concentration of this compound and its potential metabolites.

  • Soil Core Sampling: At the end of the study, collect soil cores from the lysimeters at different depths.

  • Soil Analysis: Analyze the soil samples from different depths to determine the distribution and residual concentration of this compound in the soil profile.

  • Data Analysis: Calculate the total amount of this compound leached, its concentration in the leachate over time, and its final distribution in the soil profile for each soil type.

Field Studies

Field studies are essential for assessing herbicide persistence under real-world agricultural conditions.

Objective: To determine the field dissipation rate and carryover potential of this compound in different soil types under actual farming practices.

Materials:

  • Field plots with different soil types

  • Commercial this compound formulation

  • Standard agricultural equipment for herbicide application and tillage

  • Soil sampling equipment

  • Analytical instrumentation (GC-MS or HPLC)

Protocol:

  • Plot Establishment: Establish experimental plots on fields with well-characterized soil types.

  • Herbicide Application: Apply this compound to the plots at the recommended rate using calibrated spray equipment.

  • Soil Sampling: Collect soil samples from the plots at regular intervals (e.g., immediately after application, and then at 1, 2, 4, 8, 12, and 24 weeks) and at different depths (e.g., 0-10 cm, 10-20 cm).

  • Sample Analysis: Analyze the soil samples to determine the concentration of this compound over time.

  • Bioassay: In subsequent growing seasons, plant sensitive crop species in the treated plots to assess the potential for carryover injury.

  • Data Analysis: Calculate the field dissipation half-life (DT50) of this compound for each soil type and correlate it with environmental conditions. Evaluate the results of the bioassay to determine the practical implications of this compound persistence.

Data Presentation

Quantitative data from the persistence studies should be summarized in clearly structured tables for easy comparison across different soil types.

Table 1: Physicochemical Properties of Soils Used in this compound Persistence Studies

Soil PropertySandy LoamClay LoamSilty Clay
% Sand653520
% Silt253545
% Clay103035
Organic Matter (%)1.53.04.5
pH6.57.07.5
Cation Exchange Capacity (meq/100g)81825

Table 2: Degradation Half-life (DT50) of this compound in Different Soil Types from Laboratory Incubation Studies

Soil TypeDT50 (days) at 25°C
Sandy Loam45
Clay Loam70
Silty Clay95

Note: The DT50 values presented are hypothetical examples for illustrative purposes due to the limited availability of specific data for this compound.

Table 3: Leaching of this compound in Different Soil Types from Lysimeter Studies (Hypothetical Data)

Soil TypeTotal this compound Leached (% of Applied)Maximum Concentration in Leachate (µg/L)
Sandy Loam5.215.8
Clay Loam1.84.5
Silty Clay0.51.2

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the factors influencing this compound's fate in soil.

Experimental_Workflow_for_Herbicide_Persistence cluster_lab Laboratory Studies cluster_field Field & Lysimeter Studies cluster_factors Influencing Factors lab_start Soil Collection & Characterization lab_app This compound Application lab_start->lab_app lab_inc Controlled Incubation lab_app->lab_inc lab_samp Periodic Sampling lab_inc->lab_samp soil_props Soil Properties (Texture, OM, pH) lab_inc->soil_props env_cond Environmental Conditions (Moisture, Temperature) lab_inc->env_cond microbes Microbial Activity lab_inc->microbes lab_ext Extraction & Analysis (GC-MS/HPLC) lab_samp->lab_ext lab_data Degradation Kinetics & DT50 Calculation lab_ext->lab_data field_start Plot/Lysimeter Establishment field_app This compound Application field_start->field_app field_samp Soil & Leachate Sampling field_app->field_samp field_ext Extraction & Analysis field_samp->field_ext field_samp->soil_props field_samp->env_cond field_samp->microbes field_data Field Dissipation & Leaching Assessment field_ext->field_data field_bio Bioassay (Carryover effects) field_data->field_bio

Caption: Workflow for assessing herbicide persistence.

Erbon_Fate_in_Soil cluster_processes Dissipation Processes cluster_factors Influencing Factors This compound This compound Applied to Soil Degradation Degradation (Microbial & Chemical) This compound->Degradation Adsorption Adsorption to Soil Particles This compound->Adsorption Leaching Leaching to Groundwater This compound->Leaching Uptake Plant Uptake This compound->Uptake Volatilization Volatilization This compound->Volatilization pH pH Degradation->pH Moisture Moisture Degradation->Moisture Temperature Temperature Degradation->Temperature SoilType Soil Type Adsorption->SoilType OrganicMatter Organic Matter Adsorption->OrganicMatter Leaching->SoilType

Caption: Factors influencing the fate of this compound in soil.

By following these detailed protocols and utilizing the structured data presentation and visualizations, researchers can effectively assess the persistence of this compound and other herbicides in diverse soil environments. This information is crucial for environmental risk assessment and the development of sustainable agricultural practices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Efficacy of Erbon in Experimental Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected or poor efficacy of the phenoxy herbicide Erbon in experimental trials. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound application is showing little to no effect on the target weeds. What are the most likely causes?

Several factors can contribute to the poor performance of this compound. These can be broadly categorized into issues related to the experimental setup, the plant species, and the chemical itself. Key areas to investigate include:

  • Incorrect Application: This includes improper dosage, poor spray coverage, and application at a suboptimal growth stage of the weed.

  • Weed Resistance: The target weed species may have inherent or developed resistance to synthetic auxin herbicides like this compound.

  • Environmental Conditions: Factors such as rainfall, temperature, and humidity at the time of and after application can significantly impact herbicide uptake and translocation.

  • Formulation and Mixing Issues: Problems with the this compound formulation, incorrect mixing of the spray solution, or water quality can reduce efficacy.

  • Soil Interactions: For root-absorbed this compound, soil composition and microbial activity can affect its availability and degradation rate.

Q2: How does the formulation of this compound affect its performance?

This compound, a phenoxy herbicide, can be formulated as a salt or an ester. These formulations have different properties that influence their effectiveness:

  • Esters: Generally more volatile and have better uptake into plants, especially in cooler conditions.[1] However, their volatility can lead to off-target damage.[2] They are not readily soluble in water and require emulsifiers to form a stable spray solution.[3]

  • Amine Salts: Less volatile and have a lower risk of vapor drift.[1][2] They are typically water-soluble.

The choice of formulation can be critical. If you are using an ester formulation, ensure it is properly emulsified in the spray solution.[3] Issues with the emulsifier or hard water can lead to the product not dispersing correctly and result in poor coverage and efficacy.[3][4]

Q3: Could the weed species I am testing be resistant to this compound?

Yes, resistance to synthetic auxin herbicides is a known issue. Resistance can be due to two primary mechanisms:

  • Target-Site Resistance: This involves mutations in the auxin receptor proteins (like TIR1/AFB and ABP1) that prevent the herbicide from binding effectively. This reduces the plant's sensitivity to the herbicide's mode of action.

  • Non-Target-Site Resistance: This can involve several mechanisms, including:

    • Enhanced Metabolism: The weed may possess enzymes, such as cytochrome P450s, that rapidly break down the herbicide into non-toxic compounds.

    • Reduced Translocation: The herbicide may not be effectively moved from the point of absorption (leaves or roots) to its site of action in the growing points.

    • Altered Uptake: Changes in the plant's cuticle or cell membranes may reduce the amount of herbicide absorbed.

If you suspect resistance, it is crucial to include a known susceptible plant species in your experiment as a positive control.

Troubleshooting Guides

Guide 1: Investigating Application and Environmental Factors

If you are experiencing poor efficacy, systematically review your application protocol and the environmental conditions during your experiment.

Parameter Potential Issue Troubleshooting Action
Herbicide Rate The concentration of this compound was too low.Recalculate your dilutions. Ensure accurate measurement of the herbicide concentrate and the final spray volume.
Spray Coverage Uneven application resulted in insufficient herbicide contacting the plant surfaces.Check your sprayer for nozzle blockages. Ensure a uniform spray pattern that covers the entire plant, especially the foliage for foliar uptake.
Plant Growth Stage Weeds were too mature or stressed at the time of application.Apply this compound when weeds are actively growing and are not under drought or temperature stress. Younger, actively growing plants are generally more susceptible.
Rainfall Rain occurred shortly after a foliar application, washing the herbicide off the leaves.Check weather data. For foliar applications, a rain-free period of at least 4-6 hours is often recommended for phenoxy herbicides.[1]
Temperature & Humidity Extreme temperatures or low humidity can affect plant growth and herbicide uptake.Conduct experiments within an optimal temperature range for plant growth. High temperatures can increase the volatility of ester formulations, leading to loss of active ingredient.
Guide 2: Diagnosing Potential Weed Resistance

Use the following workflow to investigate if weed resistance is the cause of poor efficacy.

A Start: Poor Efficacy Observed B Review Application Protocol and Environmental Conditions A->B C Include a Known Susceptible Weed Species as a Control B->C D Observe Response of Susceptible Control C->D E Susceptible Control Shows Expected Symptoms? D->E Compare F No: Problem is likely with application, environment, or herbicide solution. E->F No G Yes: Suspect Resistance in Target Weed E->G Yes H Conduct Dose-Response Experiment on Target and Susceptible Weeds G->H I Analyze Dose-Response Curves H->I J Significant difference in LD50 between populations? I->J Compare K Yes: Strong evidence for resistance. J->K Yes L No: Re-evaluate other factors. Consider non-target-site resistance mechanisms. J->L No

Caption: Troubleshooting workflow for suspected herbicide resistance.

Experimental Protocols

Protocol 1: Preparation of this compound Spray Solution

This protocol provides a general method for preparing a spray solution for experimental applications.

Materials:

  • This compound formulation (ester or amine salt)

  • Distilled or deionized water

  • Appropriate solvent if using a technical grade solid

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Required Amount: Determine the amount of this compound concentrate needed to achieve the desired final concentration in your spray volume.

  • Water Quality Check: If using tap water, check the pH and hardness. Highly alkaline or hard water can sometimes negatively interact with herbicide formulations. Using distilled or deionized water is recommended for experimental consistency.

  • Mixing:

    • Fill the spray container with half the required volume of water.

    • While stirring, add the calculated amount of this compound concentrate to the water.

    • If using an emulsifiable concentrate (ester), ensure a stable, milky emulsion forms.[3] If the solution separates or forms clumps, there may be an issue with the emulsifier or water quality.

    • Add the remaining water to reach the final desired volume and continue to stir for at least 5 minutes to ensure thorough mixing.

  • Application: Apply the solution immediately after preparation. If the solution is left to stand, re-agitate before use.

Protocol 2: Whole-Plant Bioassay for Efficacy Testing

This protocol outlines a method for assessing the efficacy of this compound on a target weed species.

Materials:

  • Healthy, uniformly sized plants of the target weed species and a known susceptible species.

  • Pots with a suitable growing medium.

  • Controlled environment chamber or greenhouse.

  • Calibrated laboratory sprayer.

  • Prepared this compound spray solutions at various concentrations.

  • Control solution (water or formulation blank without the active ingredient).

Experimental Design:

  • Treatments: Include a range of this compound concentrations (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x of a standard application rate) and a control.

  • Replication: Use a minimum of 4-6 replicate plants per treatment.

  • Randomization: Completely randomize the placement of the pots in the growing area to minimize environmental effects.

Procedure:

  • Plant Growth: Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before treatment.

  • Application:

    • Calibrate the sprayer to deliver a known volume per unit area.

    • Spray each treatment group with the corresponding this compound solution, ensuring uniform coverage.

  • Post-Application Care: Return plants to the controlled environment and provide optimal growing conditions.

  • Data Collection:

    • Assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a visual rating scale (0 = no injury, 100 = plant death) to score symptoms. Common symptoms of phenoxy herbicide injury include twisting of stems and petioles (epinasty), leaf cupping, and chlorosis.[5]

    • For more quantitative data, measure plant height and collect above-ground biomass (fresh and dry weight) at the end of the experiment.

A Plant Propagation and Growth to Uniform Stage B Randomization of Plants into Treatment Groups A->B C Preparation of this compound Dilutions and Control B->C D Calibration of Sprayer C->D E Herbicide Application D->E F Post-Application Incubation in Controlled Environment E->F G Data Collection at Predetermined Time Points (Visual Assessment, Biomass) F->G H Statistical Analysis of Data G->H

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Data Presentation

Table 1: Example Efficacy Data for a Phenoxy Herbicide (2,4-D) on a Susceptible Broadleaf Weed
2,4-D Concentration (g a.i./ha)Visual Injury (%) (14 Days After Treatment)Biomass Reduction (%) (21 Days After Treatment)
0 (Control)00
502530
1005560
2008590
4009899

a.i./ha = active ingredient per hectare

Signaling Pathways

Diagram 1: Simplified Auxin Signaling Pathway and Herbicide Action

This compound acts as a synthetic auxin, leading to an overstimulation of the natural auxin signaling pathway. This diagram illustrates the key components and how they are affected.

cluster_nucleus Nucleus TIR1 TIR1/AFB Receptor AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Cell Division and Growth -> Plant Death Auxin_Genes->Uncontrolled_Growth Leads to This compound This compound (Synthetic Auxin) This compound->TIR1 Binds to and stabilizes

Caption: Simplified auxin signaling pathway and the action of this compound.

References

Optimizing Erbon Concentration for Effective Weed Management: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Erbon is an obsolete herbicide, and its use is discontinued. This guide is intended for researchers and scientists for historical and academic purposes only. The information provided is based on available data for its active ingredients and general herbicide principles due to the limited specific documentation for this compound. Always adhere to current safety and environmental regulations for herbicide use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary use?

This compound was a non-selective herbicide used for total vegetation control in non-crop areas.[1] It is a formulation of two active ingredients: 2-(2,4,5-trichlorophenoxy)ethanol and dalapon.[2] This combination provided a broad spectrum of activity, with the 2,4,5-T component being effective against broad-leaved plants and the dalapon component targeting grasses.[2]

Q2: How does this compound work to control weeds?

This compound has a dual-action mechanism. It is absorbed through both the foliage and the roots of plants.[2][3] The 2,4,5-T component is a synthetic auxin, a type of growth regulator herbicide.[4][5] It mimics the plant hormone auxin, causing uncontrolled and abnormal cell division and growth in broadleaf plants, leading to stem twisting, leaf malformation, and eventual death.[4][6] The dalapon component inhibits lipid synthesis in grasses, which is crucial for cell membrane production, particularly in the growing points of the plant.[7]

Q3: What are the typical symptoms of this compound application on susceptible plants?

Symptoms on broadleaf weeds, caused by the 2,4,5-T component, include bending and twisting of stems and leaves, misshapen new growth, and the formation of abnormal roots.[4] For grasses, the dalapon component will cause a stoppage of growth, with discoloration (yellowing or whitening) of new growth appearing within several days to weeks.[4]

Q4: Is this compound still available for purchase or use?

No, the production of this compound was discontinued by The Dow Chemical Company.[2] Its use is no longer registered in many countries due to concerns related to one of its active ingredients, 2,4,5-T, and its potential contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6][8]

Troubleshooting Guide

Issue 1: this compound application is ineffective or shows poor weed control.

Potential Cause Troubleshooting Steps
Incorrect Application Timing Apply when weeds are actively growing.[9] Avoid application during drought or when weeds are dormant.[10]
Unfavorable Environmental Conditions Temperature: Herbicides are generally most effective between 60°F and 85°F (15°C - 29°C).[11] High temperatures can cause the herbicide to evaporate too quickly. Rainfall: Rain shortly after application can wash the herbicide off the foliage. Allow for a sufficient rain-free period as recommended for systemic herbicides. Humidity: High humidity can increase herbicide absorption by keeping it in a liquid state on the leaf surface for longer.[11]
Improper Spray Coverage Ensure uniform and thorough wetting of the weed foliage.[10] Use appropriate spray nozzles and techniques to avoid missed spots.
Weed Maturity Younger, actively growing weeds are generally more susceptible. Mature or hardened-off weeds may be more resistant.[9]
Soil Characteristics (for soil-acting herbicides) Organic Matter and Clay Content: High organic matter and clay content in the soil can bind the herbicide, making it less available for root uptake.[12] Higher application rates may be needed in such soils. Soil pH: Soil pH can affect the persistence and availability of herbicides.[12]

Issue 2: Non-target plants are showing signs of injury.

Potential Cause Troubleshooting Steps
Spray Drift Avoid spraying in windy conditions to prevent the herbicide from drifting onto desirable plants.[11] Use drift-reducing nozzles and lower spray pressures.
Root Uptake by Non-Target Plants Be aware that this compound is a soil sterilant, and its components can be taken up by the roots of nearby desirable plants. Do not apply near the root zone of valuable trees, shrubs, or other vegetation.
Equipment Contamination Thoroughly clean spray equipment after use to prevent contamination of subsequent applications with other chemicals.

Experimental Protocols

Determining Optimal this compound Concentration (Hypothetical)

Objective: To determine the effective concentration range of this compound for controlling a target weed species.

Materials:

  • This compound formulation (if available for research purposes) or a mixture of its active ingredients, dalapon and 2-(2,4,5-trichlorophenoxy)ethanol.

  • Target weed species grown in pots under controlled greenhouse conditions.

  • Calibrated laboratory sprayer.

  • Personal Protective Equipment (PPE).

  • Deionized water.

  • Surfactant (if recommended for phenoxy herbicides).

Methodology:

  • Plant Propagation: Grow the target weed species from seed in a standardized potting mix. Allow plants to reach a consistent growth stage (e.g., 4-6 true leaves) before treatment.

  • Preparation of Herbicide Solutions:

    • Calculate the required amount of this compound concentrate to prepare a stock solution. A formula for this is: V1 = (C2 x V2) / C1 , where V1 is the volume of concentrate needed, C2 is the desired final concentration, V2 is the final volume of the spray solution, and C1 is the concentration of the active ingredient in the initial concentrate.[13]

    • Prepare a series of dilutions from the stock solution to test a range of concentrations. It is advisable to include a control group that is not treated with the herbicide.

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.

    • Apply the different concentrations of this compound to separate groups of the target weed species. Ensure even coverage of the foliage.

    • Include a control group that is sprayed only with water (and surfactant, if used in the other treatments).

  • Post-Application Care and Observation:

    • Maintain the treated plants in a controlled environment (greenhouse) with optimal conditions for growth.

    • Observe the plants regularly for signs of phytotoxicity, such as leaf curling, twisting, chlorosis (yellowing), and necrosis (tissue death).

    • Record observations at set time points (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Analysis:

    • Assess the level of weed control for each concentration. This can be done visually (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) or by measuring plant biomass (harvesting and weighing the above-ground plant material).

    • Analyze the data to determine the concentration that provides effective weed control.

Quantitative Data

Due to the obsolete nature of this compound, specific application rates from product labels are not available. The following table provides historical application rate information for its active ingredient, dalapon, for the control of various grass species. These are provided for informational purposes only.

Target Weed Dalapon Application Rate ( kg/hectare ) Application Timing & Remarks
Barley Grass1.5 - 2Apply when seedlings are 5-8 cm high in late autumn or early spring.[10]
Other Grasses in Lucerne (e.g., Annual Poa, Yorkshire Fog)6Apply to lucerne in early spring.[10]
General Grass Control (non-selective)Varies based on grass species and growth stage.Lower rates for seedlings, higher rates for mature plants. Repeat applications may be necessary.[10]

Note: These rates are for dalapon as a standalone product and may not directly translate to the use of this compound.

Visualizations

G cluster_0 Troubleshooting Ineffective Weed Control Start Weed Control Ineffective CheckTiming Was application timing optimal for active weed growth? Start->CheckTiming CheckWeather Were environmental conditions favorable (temp, rain, humidity)? CheckTiming->CheckWeather Yes AdjustTiming Adjust future applications to periods of active growth. CheckTiming->AdjustTiming No CheckCoverage Was spray coverage uniform and thorough? CheckWeather->CheckCoverage Yes AdjustWeather Monitor weather forecasts and apply in suitable conditions. CheckWeather->AdjustWeather No CheckWeedStage Were weeds at a susceptible growth stage? CheckCoverage->CheckWeedStage Yes AdjustTechnique Improve spray technique and nozzle selection. CheckCoverage->AdjustTechnique No CheckSoil Are soil conditions (high organic matter, clay) a factor? CheckWeedStage->CheckSoil Yes TargetYoungerWeeds Target younger, more susceptible weeds. CheckWeedStage->TargetYoungerWeeds No AdjustRateForSoil Consider adjusting application rate for soil type (if applicable). CheckSoil->AdjustRateForSoil Yes End Effective Control CheckSoil->End No AdjustTiming->Start AdjustWeather->Start AdjustTechnique->Start TargetYoungerWeeds->Start AdjustRateForSoil->Start

Caption: Troubleshooting workflow for ineffective weed control with this compound.

G cluster_1 Factors Affecting this compound Efficacy Efficacy This compound Efficacy PlantFactors Plant Factors Efficacy->PlantFactors EnvironmentalFactors Environmental Factors Efficacy->EnvironmentalFactors ApplicationFactors Application Factors Efficacy->ApplicationFactors SoilFactors Soil Factors Efficacy->SoilFactors WeedSpecies Weed Species & Growth Stage PlantFactors->WeedSpecies LeafMorphology Leaf Morphology (cuticle, hairs) PlantFactors->LeafMorphology Temperature Temperature EnvironmentalFactors->Temperature Humidity Humidity EnvironmentalFactors->Humidity Rainfall Rainfall EnvironmentalFactors->Rainfall Sunlight Sunlight EnvironmentalFactors->Sunlight ApplicationRate Application Rate ApplicationFactors->ApplicationRate SprayCoverage Spray Coverage ApplicationFactors->SprayCoverage Timing Timing ApplicationFactors->Timing SoilType Texture & Organic Matter SoilFactors->SoilType SoilMoisture Moisture SoilFactors->SoilMoisture SoilpH pH SoilFactors->SoilpH

Caption: Key factors influencing the efficacy of this compound herbicide.

References

Technical Support Center: Aspirin (Acetylsalicylic Acid) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability and degradation of Aspirin (acetylsalicylic acid) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Aspirin in solution?

A1: The primary degradation pathway for Aspirin in solution is hydrolysis. In the presence of water or moisture, the ester linkage in the acetylsalicylic acid molecule is cleaved, resulting in the formation of salicylic acid and acetic acid.[1][2][3] This reaction can occur under acidic, neutral, or basic conditions and is a major concern for the stability of liquid formulations.[4][5]

Q2: What are the main factors that influence the stability of Aspirin solutions?

A2: The stability of Aspirin solutions is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is subject to acid-base catalysis.[4][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[3][[“]]

  • Moisture: The presence of water is essential for hydrolysis to occur. In solid forms, exposure to humidity can lead to degradation.[3][[“]]

  • Excipients: Certain excipients in a formulation can either enhance or inhibit the degradation of Aspirin. For example, alkaline substances can accelerate decomposition.[[“]]

  • Solvents: The choice of solvent can impact stability. For instance, Aspirin is less stable in a glycerol/water system compared to a phosphate buffer.[1]

Q3: What are the degradation products of Aspirin, and are they harmful?

A3: The main degradation products of Aspirin are salicylic acid and acetic acid.[1] Salicylic acid is the active metabolite of Aspirin and possesses analgesic and anti-inflammatory properties. However, its accumulation in a formulation indicates a loss of the intended active pharmaceutical ingredient (API), acetylsalicylic acid, and can lead to issues with dosage accuracy. Furthermore, salicylic acid is known to be more irritating to the stomach lining than Aspirin.

Q4: How can I monitor the degradation of my Aspirin solution?

A4: Degradation can be monitored by measuring the decrease in Aspirin concentration or the increase in salicylic acid concentration over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a precise and widely used method for separating and quantifying Aspirin and its degradation products.[8][9][10][11]

  • UV-Vis Spectrophotometry: This method can be used to quantify salicylic acid, which forms a colored complex with ferric ions, or by direct UV absorbance measurement.[1][12][13][14]

Q5: What is a forced degradation study, and why is it important for Aspirin solutions?

A5: A forced degradation or stress study is designed to accelerate the degradation of a drug substance to identify potential degradation products and understand the degradation pathways.[15][16] This is crucial for developing stable formulations and establishing appropriate storage conditions. For Aspirin, this would involve subjecting solutions to stress conditions like heat, different pH levels, and oxidizing agents.[15][17]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible precipitate in the solution. Formation of salicylic acid, which has lower solubility in some solvents compared to Aspirin.Confirm the identity of the precipitate using analytical techniques like HPLC or spectroscopy. Review the formulation's pH and storage temperature.
A noticeable vinegar-like smell. Formation of acetic acid due to the hydrolysis of Aspirin.[18]This is a clear indicator of degradation. Quantify the extent of degradation using an appropriate analytical method.
Loss of potency in the formulation. Degradation of Aspirin into salicylic acid and acetic acid.Investigate the storage conditions (temperature, light exposure). Analyze the pH of the solution. Consider reformulation with stabilizing excipients or a different solvent system.
Inconsistent results in stability studies. Issues with the analytical method, improper sample handling, or uncontrolled environmental factors.Validate the analytical method as per ICH guidelines.[8][10] Ensure consistent temperature, humidity, and light exposure during the study.

Quantitative Data Summary

Table 1: Half-life of Aspirin in Different Polar Media

Solvent System pH Half-life (hours)
Phosphate Buffer (0.1 M)7.4537.21 ± 8.42
Boric Acid Buffer10.4256.67 ± 2.35
10% Dextrose Solution-261.61 ± 2.30
Glycerol/Water System-155.31 ± 2.33

Data sourced from a kinetic study on the hydrolysis of acetylsalicylic acid.[1]

Table 2: Stability of Aspirin in Solution at Different Temperatures

Storage Temperature Solvent Concentration Change after 7 days
25°CDistilled Water-18.71% ± 2.13%
4°CDistilled Water-0.91% ± 0.58%
-20°CDistilled Water+0.83% ± 1.18%
25°CNormal Saline-17.05% ± 4.42%
4°CNormal Saline-0.93% ± 1.32%
-20°CNormal Saline-0.26% ± 0.61%

Data represents the percentage change in the initial concentration of Aspirin.[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Aspirin Hydrolysis

Objective: To determine the rate of hydrolysis of Aspirin by quantifying the formation of salicylic acid.

Methodology:

  • Prepare a buffered solution at the desired pH and temperature.[4]

  • Dissolve a known concentration of Aspirin in the buffered solution to initiate the hydrolysis reaction.[4]

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • To each aliquot, add a solution of ferric chloride (FeCl₃). Salicylic acid forms a purple complex with Fe³⁺ ions.[1]

  • Measure the absorbance of the purple solution at its maximum wavelength (around 523-530 nm) using a UV-Vis spectrophotometer.[1][14]

  • Create a calibration curve using standard solutions of salicylic acid of known concentrations.

  • Use the calibration curve to determine the concentration of salicylic acid in the aliquots at each time point.

  • The rate of Aspirin hydrolysis can be calculated from the rate of salicylic acid formation. The kinetics often follow pseudo-first-order.[1][4]

Protocol 2: HPLC Method for Stability Testing of Aspirin Solutions

Objective: To simultaneously quantify the concentration of Aspirin and its primary degradation product, salicylic acid, in a solution.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., Hypersil BDS C18, 100 x 4.6 mm, 5µm).[10]

    • Mobile Phase: A mixture of an acidic buffer (e.g., sodium perchlorate buffer at pH 2.5) and organic solvents like acetonitrile and isopropyl alcohol. A typical ratio might be 85:14:1 (v/v/v).[10]

    • Flow Rate: 1.5 ml/min.[10]

    • Detection: UV detection at approximately 275 nm.[10]

  • Standard Preparation: Prepare stock solutions of pure Aspirin and salicylic acid in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation: Dilute the Aspirin solution under investigation with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peaks for Aspirin and salicylic acid based on their retention times. Calculate their concentrations in the samples by comparing the peak areas to the calibration curves.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalyzed By Aspirin Aspirin (Acetylsalicylic Acid) Products Degradation Products Aspirin->Products Water Water (H₂O) Water->Products SalicylicAcid Salicylic Acid Products->SalicylicAcid AceticAcid Acetic Acid Products->AceticAcid H+ Acid (H⁺) OH- Base (OH⁻) Heat Heat

Caption: The hydrolysis pathway of Aspirin, leading to salicylic acid and acetic acid.

Stability_Testing_Workflow start Prepare Aspirin Solution stress Expose to Stress Conditions (e.g., Temp, pH, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples (HPLC or Spectrophotometry) sampling->analysis quantify Quantify Aspirin and Degradants analysis->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics end Establish Stability Profile kinetics->end

Caption: A general workflow for conducting a stability study on Aspirin solutions.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_actions Corrective Actions issue Observed Instability Issue (e.g., Precipitate, Odor, Potency Loss) check_storage Review Storage Conditions (Temp, Light, Humidity) issue->check_storage check_ph Measure Solution pH issue->check_ph check_excipients Assess Excipient Compatibility issue->check_excipients action Take Corrective Action check_storage->action check_ph->action check_excipients->action reformulate Reformulate (Buffers, Solvents) action->reformulate Formulation Issue adjust_storage Adjust Storage Conditions action->adjust_storage Storage Issue packaging Improve Packaging action->packaging Environmental Exposure

Caption: A logical flow for troubleshooting stability issues in Aspirin solutions.

References

Technical Support Center: Managing Erbon Herbicide Carryover in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The herbicide "Erbon" is not widely recognized in current scientific literature or regulatory databases. This guide uses "this compound" as a representative example of a persistent soil-applied herbicide. The principles and methods described are based on general knowledge of herbicide carryover and should be adapted to the specific characteristics of any herbicide .

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the carryover of this compound herbicide in soil and its potential impact on subsequent planting.

Frequently Asked Questions (FAQs)

Q1: What is herbicide carryover?

A1: Herbicide carryover occurs when a herbicide applied in a previous season does not break down completely and remains in the soil at concentrations high enough to injure sensitive crops planted in the following season.[1][2] The persistence of a herbicide is influenced by its chemical properties, application rate, soil characteristics, and environmental conditions.[1][2][3][4][5]

Q2: What are the common symptoms of this compound carryover injury in sensitive plants?

A2: Symptoms of herbicide injury can vary depending on the plant species and the mode of action of the herbicide. For herbicides that act as synthetic auxins, which is a common mode of action for persistent herbicides, symptoms may include epinasty (twisting and curling of stems and petioles), cupped or curled leaves, poor germination, and stunted growth.[6][7]

Q3: How long does this compound persist in the soil?

A3: The persistence of a herbicide is often described by its half-life, which is the time it takes for 50% of the applied amount to dissipate.[3][5] However, the actual time it takes for a herbicide to break down to non-toxic levels can be much longer than one half-life and is highly variable. Factors influencing persistence include soil type, pH, organic matter content, moisture, and temperature.[2][3][4]

Q4: What factors contribute to increased risk of this compound carryover?

A4: Several factors can increase the risk of herbicide carryover, including:

  • Drought conditions: Lack of soil moisture slows down microbial and chemical degradation of the herbicide.[2][8]

  • Cold temperatures: Low soil temperatures reduce the activity of microorganisms responsible for breaking down the herbicide.[2][9]

  • Soil pH: The effect of pH is herbicide-specific. For some herbicides, high pH can increase persistence, while for others, low pH can slow degradation.[3][5]

  • High clay or organic matter content: These soil components can bind the herbicide, making it less available for microbial degradation and potentially releasing it later.[3][4]

  • Late-season application: Applying the herbicide late in the growing season leaves less time for it to break down before the next planting season.[8]

  • Excessively wet or flooded soils: Anaerobic conditions in saturated soils can inhibit the activity of aerobic microbes that degrade the herbicide.[8][9]

Troubleshooting Guides

Problem 1: Unexpected injury to a rotational crop after this compound application.
  • Initial Assessment:

    • Confirm Symptoms: Compare the observed plant injury symptoms with known symptoms of this compound or similar herbicides. Look for characteristic patterns in the field that may correlate with application overlaps or soil type changes.

    • Review Application Records: Verify the application rate, date, and method of the previous this compound application. Check if the rotational crop is listed as sensitive on the herbicide label.

    • Evaluate Environmental Conditions: Review weather data since the this compound application. Note any periods of drought, excessive rainfall, or unusually cold temperatures.[2][8][9]

  • Troubleshooting Steps:

    • Soil Sampling and Analysis: Collect soil samples from the affected area and an unaffected control area. Submit the samples to a qualified laboratory for this compound residue analysis.

    • Plant Tissue Analysis: In some cases, analyzing plant tissue from the injured crop can confirm the uptake of the herbicide.

    • Consult Experts: Contact a local agricultural extension specialist or a crop consultant to assist with diagnosis.

Problem 2: Planning to plant a sensitive crop in a field with a history of this compound use.
  • Preventative Measures:

    • Check Rotational Restrictions: Always consult the herbicide label for specific crop rotation guidelines.[5]

    • Conduct a Field Bioassay: Before planting the sensitive crop across the entire field, conduct a field bioassay. This involves planting the sensitive crop in a small, representative area of the field to observe for any signs of injury.

    • Soil Residue Testing: For high-value sensitive crops, it is advisable to have the soil tested for this compound residues before planting.

  • Management Strategies if Carryover is a Concern:

    • Select a Tolerant Crop: If soil tests or bioassays indicate a risk of carryover, consider planting a crop that is tolerant to this compound.

    • Tillage: Tillage can help to dilute the herbicide in the soil profile and expose it to more favorable conditions for degradation.[10]

    • Enhance Microbial Degradation: Practices that promote soil health, such as adding organic matter, can stimulate the microbial populations that break down herbicides.[11]

Quantitative Data Summary

ParameterValue RangeInfluencing FactorsCitation
This compound Half-Life (t½) in Soil 30 - 300+ days (Typical for persistent herbicides)Soil type, pH, temperature, moisture, organic matter[3][5]
Typical Soil Residue Levels Causing Injury 0.1 - 10 ppb (parts per billion)Crop sensitivity, soil bioavailability[1]
Susceptibility of Common Rotational Crops High: Legumes (e.g., soybeans, lentils)Moderate: Sunflowers, canolaLow: Cereals (e.g., wheat, barley), CornSpecific herbicide chemistry, crop genetics[5]

Experimental Protocols

Protocol 1: Soil Sampling for this compound Residue Analysis
  • Objective: To collect representative soil samples for the quantitative analysis of this compound residues.

  • Materials:

    • Soil probe or auger

    • Clean plastic buckets

    • Labeled sample bags (plastic or cloth)

    • GPS unit for marking sample locations

    • Cooler with ice packs

  • Procedure:

    • Divide the field into representative zones based on soil type, topography, and cropping history.

    • Within each zone, collect 15-20 soil cores from the top 6 inches (15 cm) of soil.

    • Take samples in a zigzag or "W" pattern across each zone to ensure a representative sample.

    • Combine all the cores from a single zone into a clean plastic bucket and mix thoroughly.

    • From the mixed soil, take a composite sample of about 1-2 pounds (0.5-1 kg) and place it in a labeled sample bag.

    • Store the samples in a cooler with ice packs and transport them to the analytical laboratory as soon as possible.

Protocol 2: Extraction and Analysis of this compound from Soil (General Method)
  • Objective: To extract this compound from soil samples and quantify its concentration using chromatographic techniques.

  • Materials:

    • Analytical balance

    • Soxhlet extraction apparatus or accelerated solvent extractor (ASE)

    • Extraction solvents (e.g., acetone, hexane, methylene chloride)[12]

    • Rotary evaporator

    • Solid-phase extraction (SPE) cartridges for cleanup

    • Gas chromatograph with a mass spectrometer (GC-MS) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

  • Procedure:

    • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve.

    • Extraction:

      • Accurately weigh about 10-20 g of the prepared soil into an extraction thimble.

      • Extract the soil with a suitable solvent mixture (e.g., 1:1 acetone:hexane) for several hours using a Soxhlet apparatus or an ASE.[12]

    • Concentration: Concentrate the resulting extract to a small volume using a rotary evaporator.

    • Cleanup: Pass the concentrated extract through an SPE cartridge (e.g., Florisil or silica gel) to remove interfering co-extractives.[12]

    • Analysis: Inject an aliquot of the cleaned-up extract into the GC-MS or HPLC system for separation and quantification of this compound.

    • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from known standards.

Visualizations

Erbon_Degradation_Pathway This compound This compound in Soil Metabolite_A Primary Metabolite A This compound->Metabolite_A Microbial Degradation Metabolite_B Primary Metabolite B This compound->Metabolite_B Hydrolysis Mineralization CO2 + H2O + Minerals Metabolite_A->Mineralization Metabolite_B->Mineralization

Caption: A simplified diagram of potential this compound degradation pathways in soil.

Soil_Residue_Analysis_Workflow Start Field Soil Sampling Preparation Sample Preparation (Drying, Sieving) Start->Preparation Extraction Solvent Extraction (Soxhlet or ASE) Preparation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Cleanup Sample Cleanup (Solid-Phase Extraction) Concentration->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: Experimental workflow for this compound soil residue analysis.

Caption: Decision-making flowchart for managing potential this compound carryover.

References

Improving the formulation stability of Erbon for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the formulation stability of Erbon for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is the common name for the herbicide 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate. It is a solid with a melting point of 49-50°C and is soluble in most organic solvents but has low solubility in water.

Q2: What is the known shelf-life and basic stability of this compound?

When properly stored, this compound has a shelf life of two years or longer. It is reported to be stable to ultraviolet (UV) light. Formulations of this compound are generally compatible with hard water and many other herbicides.

Q3: What is the primary degradation pathway of this compound?

The primary degradation pathway for this compound involves two main steps. First, it undergoes hydrolysis to form 2-(2,4,5-trichlorophenoxy)ethanol. Subsequently, this intermediate is oxidized to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Q4: What are the known degradation products of 2,4,5-T, a primary degradant of this compound?

Microbial degradation of 2,4,5-T can lead to the formation of 2,4,5-trichlorophenol and 2,4-dichlorophenoxyacetic acid[1].

Troubleshooting Guide for Formulation Instability

Problem Potential Cause Recommended Action
Physical Instability (e.g., phase separation, crystallization) Incompatible excipients in an emulsifiable concentrate (EC) formulation.Screen different surfactants and solvents to find a compatible system. Consider co-solvents to improve solubility.
Temperature fluctuations during storage.Store the formulation at a controlled room temperature, avoiding extremes of heat and cold.
Chemical Degradation (loss of active ingredient) Hydrolysis of the ester linkage.Maintain the formulation pH within a neutral to slightly acidic range. Avoid highly alkaline conditions. For aqueous formulations, consider using a buffering agent.
Oxidation of the active ingredient or its degradation products.Use antioxidants in the formulation. Package the formulation under an inert gas like nitrogen to minimize contact with oxygen.
Thermal degradation.Avoid exposing the formulation to high temperatures. Store in a temperature-controlled environment.
Precipitation of this compound in Aqueous Dilutions Poor emulsification.Optimize the emulsifier system in the EC formulation. Ensure the chosen emulsifiers are effective for the specific water quality (e.g., hardness) used for dilution.
Exceeding the solubility limit of this compound in the diluted formulation.Ensure the concentration of this compound in the final dilution does not exceed its solubility limit.

Experimental Protocols

Forced Degradation Study for this compound Emulsifiable Concentrate (EC) Formulation

This protocol is designed to intentionally degrade an this compound EC formulation to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound EC formulation in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL of this compound.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase of the analytical method.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the this compound EC formulation in a hot air oven at 70°C for 48 hours.

    • After exposure, dissolve an appropriate amount of the stressed sample in the solvent to achieve a concentration of approximately 1 mg/mL of this compound.

  • Photolytic Degradation:

    • Expose the this compound EC formulation to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to cause degradation (e.g., 24-48 hours).

    • After exposure, dissolve an appropriate amount of the stressed sample in the solvent to achieve a concentration of approximately 1 mg/mL of this compound.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC).

Stability-Indicating HPLC Method for this compound and its Degradation Products

This method is intended for the separation and quantification of this compound and its primary degradation products.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV detector at 230 nm

Method Validation Parameters:

Parameter Acceptance Criteria
Specificity The peak for this compound should be well-resolved from peaks of degradation products and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over a range of concentrations (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.
Accuracy The recovery of this compound from spiked placebo samples should be within 98-102%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ for this compound and its major degradation products should be determined.
Robustness The method should be robust to small, deliberate changes in parameters such as mobile phase composition, flow rate, and column temperature.

Visualizations

Erbon_Degradation_Pathway This compound This compound (2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate) Intermediate 2-(2,4,5-trichlorophenoxy)ethanol This compound->Intermediate Hydrolysis Final_Product 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Intermediate->Final_Product Oxidation Metabolite1 2,4,5-Trichlorophenol Final_Product->Metabolite1 Microbial Degradation Metabolite2 2,4-Dichlorophenoxyacetic acid Final_Product->Metabolite2 Microbial Degradation

Caption: Degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating Method Acid->Analysis Base Base Hydrolysis (0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (70°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Formulation This compound EC Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo Results Identify Degradation Products & Assess Stability Analysis->Results

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Mitigating Off-Target Effects of Erbon in Field Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Erbon in field experiments. Given that this compound is an obsolete phenoxy herbicide, specific contemporary data is limited. The guidance provided is based on established principles for phenoxy herbicides and other auxin-mimicking herbicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary off-target effects?

This compound is a non-selective, systemic herbicide formerly used for controlling a broad spectrum of annual and perennial broad-leaved weeds and grasses.[1][2] Its primary off-target effects are related to its high volatility and potential for spray drift, which can cause significant damage to non-target crops and other sensitive vegetation.[3][4][5] Like other phenoxy herbicides, it acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[6][7]

Q2: What are the typical symptoms of this compound off-target injury on sensitive plants?

Symptoms of off-target injury from auxin-mimicking herbicides like this compound typically appear on new growth and include:

  • Leaf cupping, curling, and twisting.[8]

  • Stem twisting and epinasty (downward bending of petioles).

  • Stunted growth.

  • Chlorosis (yellowing) and necrosis (tissue death) at higher concentrations.[9]

  • Malformed leaves and fruit.

Symptom development can occur within a few days to a few weeks after exposure, depending on the dose and environmental conditions.[10]

Q3: What environmental factors increase the risk of off-target movement of this compound?

Several environmental factors can increase the risk of off-target movement:

  • Wind Speed: Higher wind speeds increase the physical drift of spray droplets.[4][11]

  • Temperature: High temperatures can increase the volatilization of the herbicide, turning it into a gas that can move long distances.[3][12]

  • Temperature Inversions: Stable atmospheric conditions, often occurring in the early morning or late evening, can trap herbicide vapors near the ground, allowing them to move horizontally over long distances.[5]

  • Low Relative Humidity: Dry conditions can cause spray droplets to evaporate more quickly, making them smaller and more susceptible to drift.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected damage to non-target plants in adjacent plots. Herbicide drift during application.1. Cease application if wind speeds are unfavorable. 2. Check application equipment: Use low-drift nozzles, lower boom height, and reduce sprayer pressure.[3] 3. Establish buffer zones: Leave an untreated area between the treated plot and sensitive vegetation.[3] 4. Record environmental conditions: Document wind speed and direction, temperature, and relative humidity during application.
Symptoms of injury appear on sensitive plants far from the application site. Vapor drift due to volatilization.1. Avoid application during high temperatures (typically above 85°F or 29°C).[4][12] 2. Be aware of temperature inversions: Do not spray during calm, clear evenings or early mornings when inversions are likely.[5] 3. Consider herbicide formulation: While specific data for this compound is scarce, with other auxin herbicides, amine formulations are generally less volatile than ester formulations.[3]
Inconsistent weed control within the treated plot. Improper sprayer calibration or application.1. Calibrate your sprayer: Ensure the correct amount of herbicide is being applied uniformly across the plot.[11] 2. Check for clogged nozzles: Clean all nozzles and filters before and after application.[13][14] 3. Ensure proper spray coverage: Adjust sprayer speed and pressure for even application.[11][15]
Suspected herbicide carryover affecting subsequent crops. Persistence of this compound in the soil.1. Conduct a soil bioassay: Before planting a sensitive crop, grow a few indicator plants in soil samples from the treated plot to check for residual herbicide activity. 2. Review herbicide persistence data: Phenoxy herbicides have varying soil half-lives depending on soil type, moisture, and microbial activity. 3. Increase soil organic matter and tillage: This can help to enhance microbial degradation of the herbicide.

Quantitative Data on Off-Target Effects

Herbicide Application Rate Distance from Target (feet) Observed Injury (% at 14 days after exposure)
2,4-D AmineFull Rate245
438
815
165
2,4-D EsterFull Rate253
448
822
1610
DicambaFull Rate287
482
875
1670

Data is illustrative and compiled from studies on auxin herbicides to demonstrate the principles of off-target injury.

Experimental Protocols

Protocol 1: Field Experiment Design to Minimize Off-Target Effects

A randomized complete block design is recommended for herbicide field trials to account for field variability.[16][17]

  • Site Selection: Choose a field with uniform soil type and topography. Avoid areas with steep slopes or proximity to sensitive crops, water bodies, or residential areas.

  • Plot Layout:

    • Establish plots of a standard size (e.g., 2 x 10 meters).[18]

    • Arrange plots in a randomized complete block design with at least four replications of each treatment.[16][17]

    • Include an untreated control plot in each block for comparison.[16]

    • Incorporate buffer zones of at least 15-30 feet between plots and around the experimental area to minimize drift.

  • Treatment Application:

    • Calibrate application equipment before each use to ensure accurate and uniform delivery of the herbicide.

    • Apply treatments when wind speeds are low (3-10 mph) and blowing away from sensitive areas. Do not spray if wind is calm or gusty.

    • Record all application details, including date, time, equipment settings, herbicide rate, and weather conditions.

  • Data Collection:

    • Assess crop tolerance and weed control at regular intervals (e.g., 7, 14, and 28 days after treatment).

    • Visually rate phytotoxicity on a scale of 0 (no injury) to 100 (complete plant death).

    • Collect biomass samples for quantitative analysis of treatment effects.

Protocol 2: Assessing Off-Target Herbicide Damage
  • Visual Assessment:

    • Document the pattern of injury in the field. Drift injury often shows a gradient, with the most severe symptoms closest to the source and decreasing with distance.[10]

    • Photograph the symptoms on affected plants, paying close attention to new growth.

  • Sample Collection:

    • Collect plant tissue samples from both injured and uninjured plants for residue analysis.

    • Collect soil samples from affected and unaffected areas to test for herbicide residues.

  • Laboratory Analysis:

    • Submit samples to a qualified laboratory for analysis to confirm the presence and concentration of the suspected herbicide.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment SiteSelection Site Selection PlotDesign Plot Design & Layout SiteSelection->PlotDesign TreatmentPlan Treatment Plan PlotDesign->TreatmentPlan Calibration Equipment Calibration TreatmentPlan->Calibration Application Herbicide Application Calibration->Application Monitoring Environmental Monitoring Application->Monitoring DataCollection Data Collection Application->DataCollection Analysis Data Analysis DataCollection->Analysis Reporting Reporting Analysis->Reporting

Caption: Experimental workflow for herbicide field trials.

Off_Target_Movement cluster_source Herbicide Application cluster_pathways Off-Target Pathways cluster_factors Influencing Factors cluster_impact Impact Application Application to Target Area ParticleDrift Particle Drift Application->ParticleDrift VaporDrift Vapor Drift (Volatilization) Application->VaporDrift Runoff Surface Runoff Application->Runoff NonTargetPlants Damage to Non-Target Plants ParticleDrift->NonTargetPlants VaporDrift->NonTargetPlants Runoff->NonTargetPlants Wind Wind Speed & Direction Wind->ParticleDrift Temp Temperature Temp->VaporDrift Humidity Relative Humidity Humidity->VaporDrift Inversion Temperature Inversion Inversion->VaporDrift Rainfall Rainfall Rainfall->Runoff

Caption: Pathways of off-target herbicide movement.

Auxin_Signaling_Pathway Auxin Synthetic Auxin (this compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA promotes binding to ARF Auxin Response Factor (ARF) AuxIAA->ARF degrades, releasing GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Generalized synthetic auxin signaling pathway.

References

Optimizing spray droplet size for uniform Erbon application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving uniform application of Erbon through the optimization of spray droplet size.

Troubleshooting Guides

This section addresses common issues encountered during this compound application experiments.

Issue 1: Uneven Weed Control or Patchy Results

  • Question: My this compound application resulted in patchy weed control, with some areas unaffected. What are the likely causes and how can I fix this?

  • Answer: Uneven application is a common issue that can stem from several factors.[1] The primary culprits are often related to equipment setup and application technique.[1]

    • Clogged Nozzles: Residue can build up and block nozzles, leading to an irregular spray pattern.[1][2] Regularly inspect and clean all nozzles before and after each use. A simple way to clean a nozzle tip is to immerse it in warm, soapy water and gently clear any debris with a small pin.[2]

    • Improper Boom Height: The height of the spray boom significantly impacts the uniformity of the spray pattern. A boom that is too low will result in gaps between nozzle patterns, while a boom that is too high can increase the risk of drift.[3][4] Generally, 110° flat fan nozzles allow for lower boom heights than 80° nozzles.[3] Always consult the nozzle manufacturer's recommendations for optimal boom height to ensure proper overlap.

    • Inconsistent Travel Speed: Varying your walking or vehicle speed during application will lead to over-application in some areas and under-application in others.[1] Maintain a steady, consistent speed throughout the application process.

    • Worn Nozzles: Nozzles are precision components that wear over time, leading to distorted spray patterns and incorrect flow rates.[5] Replace nozzles that show visible signs of wear or when their flow rate deviates by more than 10% from the manufacturer's specifications.

Issue 2: Evidence of Spray Drift and Off-Target Damage

  • Question: I've observed damage to desirable plants adjacent to my treated plot. How can I minimize spray drift during this compound application?

  • Answer: Spray drift is the movement of spray droplets away from the target area and is primarily influenced by droplet size and weather conditions.[6]

    • Droplet Size Selection: Smaller droplets are more susceptible to being carried by wind.[4][6][7] For a total herbicide like this compound, where precise foliar coverage might be less critical than for a contact herbicide, selecting a nozzle that produces medium to coarse droplets is generally recommended to reduce drift potential.[5][7]

    • Nozzle Type: Consider using low-drift nozzles, such as air-induction nozzles, which are designed to produce larger, air-filled droplets that are less prone to drift.[4]

    • Pressure Management: Higher spray pressures generate finer droplets.[4][8][9] Operate the sprayer within the manufacturer's recommended pressure range for the selected nozzle to achieve the desired droplet size classification. Reducing pressure can increase droplet size.[5]

    • Weather Conditions: Wind speed is a critical factor in spray drift.[1][10] Avoid spraying in windy conditions. The ideal conditions are typically a light, consistent breeze blowing away from sensitive areas.[11] Also, avoid spraying during temperature inversions, which can trap fine droplets and carry them long distances.[9] Early morning or late afternoon are often the best times for application due to calmer winds and cooler temperatures.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal droplet size for this compound application?

Since this compound is a total herbicide used for non-crop applications, the primary goal is uniform coverage of the target area while minimizing drift.[12] A medium to coarse droplet size is generally recommended.[5] This provides a good balance between sufficient coverage and reduced potential for off-target movement.[13]

2. How do I select the right nozzle for my this compound experiments?

Nozzle selection is critical for controlling droplet size and ensuring uniform application.[3][14]

  • Nozzle Type: Flat fan nozzles are commonly used for broadcast herbicide applications.[5]

  • Flow Rate and Spray Angle: Nozzles are marked with numbers that indicate their spray angle and flow rate at a specific pressure.[5][7] The color of the nozzle also corresponds to its flow rate.[5][7]

  • Calculating Nozzle Size: You can calculate the required nozzle flow rate (GPM) using the following formula: GPM = (GPA * MPH * W) / 5940 Where:

    • GPM = Gallons Per Minute

    • GPA = Gallons Per Acre (your desired application rate)

    • MPH = Miles Per Hour (your application speed)

    • W = Spray width per nozzle in inches[10]

3. How does spray pressure affect droplet size?

There is an inverse relationship between spray pressure and droplet size: as pressure increases, droplet size decreases.[4][8] It is crucial to operate within the recommended pressure range for your chosen nozzle to produce the desired droplet size spectrum.[10]

4. What are the key factors to consider for achieving uniform spray coverage?

Several factors contribute to uniform spray coverage:

  • Nozzle Selection: Choose the correct nozzle type and size for your application.[3]

  • Boom Height: Maintain the correct boom height to ensure proper spray pattern overlap.[3][4]

  • Travel Speed: Maintain a consistent speed during application.[1]

  • Pressure: Use the appropriate pressure to achieve the desired droplet size and flow rate.[10]

  • Nozzle Maintenance: Regularly clean and inspect nozzles for wear and tear.[1]

Data Presentation

Table 1: ASABE S572.1 Droplet Size Classification

CategorySymbolVMD Range (microns)General Characteristics
Very FineVF< 150High drift potential, excellent coverage.[15]
FineF150 - 250Prone to drift, good coverage.[5][15]
MediumM250 - 350Good balance of coverage and drift control.[5]
CoarseC350 - 450Reduced drift, may have less coverage.[15]
Very CoarseVC450 - 550Low drift potential.
Extremely CoarseXC> 550Very low drift potential.

VMD (Volume Median Diameter) is the droplet diameter at which 50% of the spray volume is in droplets of a smaller diameter.

Table 2: Troubleshooting Guide for Non-Uniform this compound Application

SymptomPotential CauseRecommended Action
Streaks of uncontrolled weedsClogged nozzle(s)Inspect and clean all nozzles.
Improper boom height (too low)Adjust boom height for proper overlap.
Worn nozzle(s)Replace worn nozzles.
Patchy control in irregular patternsInconsistent travel speedMaintain a constant speed during application.
Wind gusts during applicationAvoid spraying in windy conditions.
Damage to adjacent, non-target plantsSpray driftUse a coarser droplet size, lower spray pressure, or install low-drift nozzles. Avoid spraying in windy conditions.

Experimental Protocols

Protocol 1: Droplet Size Analysis using Laser Diffraction

This protocol outlines a laboratory-based method for measuring the droplet size spectrum of a given nozzle and spray solution.

  • System Setup:

    • Align the laser diffraction system components (transmitter, receiver) according to the manufacturer's instructions.[16]

    • Configure the system for the expected droplet size range.[16][17]

  • Nozzle Mounting:

    • Mount the nozzle on a traverse system within a wind tunnel.[18]

    • Position the nozzle at a standardized distance upstream from the laser beam.[16]

  • Spray Solution:

    • Prepare the this compound solution at the desired concentration.

  • Measurement:

    • Set the wind tunnel to the desired airspeed to simulate field conditions.[18]

    • Pressurize the spray tank to the target pressure.[18]

    • Initiate the spray and traverse the nozzle across the laser beam to obtain a representative sample of the spray plume.

    • The system's software will analyze the light scattering patterns to determine the droplet size distribution and calculate metrics such as VMD (Dv0.5).[17]

Protocol 2: Field Assessment of Spray Coverage using Water-Sensitive Paper

This method provides a qualitative assessment of spray droplet distribution and density under field conditions.

  • Placement of Collectors:

    • Place water-sensitive paper strips at various locations within the target area before spraying.

  • Application:

    • Conduct the this compound application using the selected nozzle, pressure, and speed.

  • Collection and Analysis:

    • Allow the water-sensitive paper to dry completely.

    • The spray droplets will appear as blue spots on the yellow paper.

    • Visually assess the uniformity of the droplet pattern and the density of coverage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Setup & Calibration cluster_app Application cluster_eval Evaluation A Define Application Parameters (GPA, Speed) B Select Nozzle Type (e.g., Flat Fan) A->B informs C Calculate Required Flow Rate (GPM) B->C D Select Nozzle Size & Set Pressure C->D E Calibrate Sprayer with Water D->E F Prepare this compound Solution E->F G Perform Application (Maintain Speed & Height) F->G H Assess Uniformity (e.g., Water-Sensitive Paper) G->H I Monitor Efficacy H->I

Caption: Experimental workflow for optimizing this compound application.

Troubleshooting_Tree cluster_causes cluster_solutions Start Uneven Application Observed? Cause1 Streaks or Gaps in Pattern? Start->Cause1 Yes Cause2 Off-Target Damage? Start->Cause2 Yes Cause3 Random Patchiness? Start->Cause3 Yes Sol1 Check Nozzles for Clogs/Wear Adjust Boom Height Cause1->Sol1 Sol2 Increase Droplet Size (Lower Pressure/Change Nozzle) Monitor Wind Conditions Cause2->Sol2 Sol3 Maintain Consistent Speed Ensure Uniform Terrain Cause3->Sol3

Caption: Troubleshooting decision tree for non-uniform application.

References

Technical Support Center: Overcoming Solubility Challenges of Erbon in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of Erbon in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound, a phenoxy herbicide, is a solid compound that is insoluble in water but soluble in most organic solvents.[1] Its poor aqueous solubility presents a significant challenge for researchers conducting experiments in biological systems, which are predominantly aqueous. Preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies requires specific strategies to overcome its hydrophobic nature.

Q2: What are the primary methods to dissolve this compound in aqueous solutions for experimental use?

The two primary methods for solubilizing poorly water-soluble compounds like this compound for laboratory use are the co-solvent method and micellar solubilization using surfactants.

  • Co-solvent Method: This involves first dissolving this compound in a small amount of a water-miscible organic solvent (a co-solvent) to create a concentrated stock solution. This stock solution is then diluted into the aqueous experimental medium.

  • Micellar Solubilization: This method uses surfactants, which are amphiphilic molecules that form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3][4][5][6] The hydrophobic core of these micelles can encapsulate this compound molecules, allowing them to be dispersed in the aqueous solution.

Q3: Is this compound stable in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions, a reaction that can be influenced by the pH of the medium. As a phenoxy herbicide containing an ester linkage, it can be hydrolyzed to its corresponding acid and alcohol. The rate of hydrolysis is dependent on factors such as pH and temperature. It is crucial to consider this potential degradation when preparing and storing aqueous solutions of this compound, as it can affect the actual concentration of the active compound over time.

Troubleshooting Guide

Issue 1: Difficulty in Preparing a Concentrated Stock Solution of this compound

Problem: You are unable to dissolve a sufficient amount of this compound in a solvent to create a concentrated stock solution for your experiments.

Root Cause: this compound's high hydrophobicity and crystalline structure can make it resistant to dissolution even in some organic solvents, especially if the desired concentration is high.

Solutions:

  • Select an Appropriate Organic Solvent: this compound is soluble in most organic solvents.[1] For preparing stock solutions, common choices include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone. The solubility in these solvents will vary.

  • Gentle Heating and Agitation: Gently warming the solvent and using a vortex mixer or sonicator can help overcome the activation energy required for dissolution. Avoid excessive heat, which could lead to degradation.

  • Systematic Solubility Testing: If quantitative solubility data is unavailable, a systematic approach to determine the approximate solubility in different solvents is recommended.

    Experimental Protocol: Determining Approximate Solubility

    • Weigh out a small, known amount of this compound (e.g., 10 mg) into several vials.

    • To each vial, add a different organic solvent (e.g., DMSO, ethanol, methanol, acetone) in small, incremental volumes (e.g., 100 µL).

    • After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

    • Observe for complete dissolution (no visible solid particles).

    • The concentration at which this compound completely dissolves provides an estimate of its solubility in that solvent.

    Logical Workflow for Stock Solution Preparation

    stock_solution_workflow start Start: Need this compound Stock Solution weigh Weigh this compound start->weigh solvent Select Organic Solvent (e.g., DMSO, Ethanol) weigh->solvent dissolve Add Solvent & Agitate (Vortex/Sonicate) solvent->dissolve observe Observe for Complete Dissolution dissolve->observe success Stock Solution Prepared observe->success Yes try_heat Apply Gentle Heat observe->try_heat No increase_vol Add More Solvent try_heat->dissolve change_solvent Try a Different Solvent try_heat->change_solvent Still not dissolved change_solvent->dissolve

    Caption: Workflow for preparing a concentrated stock solution of this compound.

Issue 2: Precipitation of this compound Upon Dilution into Aqueous Medium

Problem: When you add your this compound stock solution (prepared in an organic solvent) to your aqueous experimental buffer or medium, a precipitate forms.

Root Cause: The organic solvent in the stock solution is miscible with water, but this compound itself is not. When the concentration of the organic solvent is significantly diluted in the aqueous medium, it can no longer keep the hydrophobic this compound molecules in solution, leading to precipitation.

Solutions:

  • Minimize the Volume of Organic Co-solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent introduced into the final aqueous solution. Generally, the final concentration of the organic co-solvent (like DMSO) in the aqueous medium should be kept low, typically below 1% (v/v), and for sensitive cell-based assays, even lower (e.g., <0.1%).

  • Use Surfactants for Micellar Solubilization: Adding a surfactant to the aqueous medium before introducing the this compound stock solution can help maintain its solubility. The surfactant micelles will encapsulate the this compound molecules as they are introduced, preventing them from precipitating.

    Recommended Surfactants: Non-ionic surfactants are often preferred for biological experiments due to their lower toxicity. Common examples include:

    • Tween® 20 (Polysorbate 20)

    • Tween® 80 (Polysorbate 80)

    • Triton™ X-100

    Experimental Protocol: Co-solvent and Surfactant Method

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

    • Prepare your aqueous experimental medium containing a surfactant at a concentration above its Critical Micelle Concentration (CMC). (See Table 2 for CMC values).

    • While vigorously vortexing the aqueous medium, slowly add the required volume of the this compound stock solution drop by drop. This rapid mixing helps to ensure that this compound molecules are quickly encapsulated by the surfactant micelles before they have a chance to aggregate and precipitate.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely that the this compound is successfully solubilized.

    Signaling Pathway of Solubilization

    solubilization_pathway cluster_stock Concentrated Stock cluster_aqueous Aqueous Medium Erbon_dissolved This compound in Organic Solvent Addition Rapid Mixing Erbon_dissolved->Addition Dilution Surfactant Surfactant Micelles Surfactant->Addition Water Water Water->Addition Solubilized_this compound Solubilized this compound (in Micelles) Addition->Solubilized_this compound Encapsulation

Issue 3: Concerns About this compound Stability and Degradation in Aqueous Solution

Problem: You are unsure if the concentration of this compound in your aqueous solution remains constant over the course of your experiment.

Root Cause: this compound can undergo hydrolysis, especially at non-neutral pH, leading to a decrease in the concentration of the parent compound over time.

Solutions:

  • pH Control: The rate of hydrolysis is often pH-dependent. Prepare your aqueous solutions in a buffer system that maintains a stable pH relevant to your experimental conditions. It is advisable to conduct preliminary stability studies at the intended experimental pH and temperature.

  • Prepare Fresh Solutions: To minimize the impact of potential degradation, it is best practice to prepare fresh aqueous solutions of this compound immediately before each experiment.

  • Storage Conditions: If short-term storage is necessary, store the aqueous solution at low temperatures (e.g., 4°C) and protected from light to slow down degradation. However, be mindful that cooling the solution may decrease the solubility of this compound, potentially leading to precipitation.

  • Analytical Verification: For long-term or critical experiments, it is recommended to analytically verify the concentration of this compound over time using techniques like High-Performance Liquid Chromatography (HPLC).

Data and Protocols

Table 1: Solubility of this compound in Common Organic Solvents
Organic SolventQualitative SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighPreparing highly concentrated stock solutions.
AcetoneHighGood for initial dissolution, but its high volatility can be a concern.
EthanolModerate to HighA good option for many biological experiments due to lower toxicity than DMSO.
MethanolModerate to HighSimilar to ethanol, can be used for stock solution preparation.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants
SurfactantTypeCMC (in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic~8.3 mM [2]
Tween® 20 (Polysorbate 20)Non-ionic~0.06 mM
Tween® 80 (Polysorbate 80)Non-ionic~0.012 mM
Triton™ X-100Non-ionic~0.2-0.9 mM

Note: The CMC can be affected by temperature, pH, and the presence of salts in the buffer.

Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 366.45 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 366.45 g/mol = 0.0036645 g = 3.66 mg.

  • Weigh this compound:

    • Accurately weigh 3.66 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Vortex the vial vigorously for 2-3 minutes until the this compound is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Experimental Workflow for Preparing this compound Stock Solution

erbon_stock_prep start Start calculate Calculate Mass of this compound for 10 mM Solution start->calculate weigh Weigh 3.66 mg of this compound calculate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex check_dissolution Visually Confirm Complete Dissolution vortex->check_dissolution check_dissolution->vortex Solid Remains store Store at -20°C check_dissolution->store Clear Solution end End store->end

Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.

References

Erbon Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide based on best practices for handling organic chemical compounds in a laboratory setting. Specific stability data for "Erbon," an obsolete herbicide, is limited. Therefore, these recommendations should be supplemented with any available historical data or preliminary in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place.[1][2][3] High temperatures, humidity, and exposure to light can potentially accelerate degradation.[1][4] It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1]

Q2: How should I store solutions of this compound?

A2: this compound is soluble in most organic solvents but insoluble in water.[5][6] Stock solutions should be stored in tightly sealed vials, protected from light, and refrigerated if possible. The choice of solvent can impact stability; it is advisable to use high-purity, dry solvents. Some sources suggest that this compound is stable for at least two years when stored properly.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data is scarce, as a general practice, this compound should be stored separately from strong acids, bases, and oxidizing agents to prevent potential reactions.[2][3]

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color (the technical grade product is a dark brown solid), clumping of the solid material, or the appearance of precipitates in solutions.[4][6] Any unexpected changes in the physical appearance of the compound should be investigated.

Q5: How does temperature affect the stability of this compound?

A5: It is advised not to expose this compound to high temperatures, with a recommendation to avoid storing it above 90°F (32°C).[7] High temperatures can increase the rate of chemical degradation. For solutions, refrigeration is a standard practice to slow down potential degradation pathways.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Precipitate forms in a refrigerated stock solution. The solubility of this compound may be significantly lower at reduced temperatures.Allow the solution to warm to room temperature. If the precipitate redissolves, it is likely due to low-temperature insolubility. If it persists, it may be a degradation product.
The solid this compound appears discolored or clumped. This could be a sign of degradation due to moisture absorption or exposure to contaminants.[4]It is recommended to perform a quality control check, such as a simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis, to assess the purity of the compound before use.
Inconsistent experimental results using the same batch of this compound. This may indicate ongoing degradation of the stock solution or improper handling leading to concentration changes.Prepare fresh stock solutions more frequently. Ensure the solvent is not evaporating from the stock solution by using tightly sealed vials. Protect the solution from light during experiments if it is found to be light-sensitive.
Unexpected peaks appear in HPLC analysis of a sample. This is a strong indicator of degradation or the presence of impurities in the original material.[8]Compare the chromatogram to a freshly prepared standard. If new peaks are present and grow over time, it confirms degradation.

Quantitative Data Summary

Table 1: Generalized Storage Recommendations and Stability

Form Storage Condition Temperature Light Protection Humidity Control Estimated Stability
SolidTightly sealed containerRoom Temperature (controlled)Amber vial or dark cabinetDesiccant recommended> 2 years (if properly stored)
Solution (in organic solvent)Tightly sealed vial2-8°C (Refrigerated)Amber vial or wrapped in foilN/AWeeks to months (solvent dependent)

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability by Thin Layer Chromatography (TLC)

This protocol provides a basic method to quickly assess the purity of an this compound sample and detect the presence of major degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a solution of your this compound sample in a suitable organic solvent (e.g., acetone or xylene) at a concentration of approximately 1 mg/mL.

    • If testing the stability of a stock solution over time, take aliquots at specified time points (e.g., Day 0, Day 7, Day 30).

  • TLC Plate and Mobile Phase:

    • Use a standard silica gel TLC plate.

    • A non-polar to moderately polar solvent system is likely appropriate. A starting point could be a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve good separation (an Rf value of 0.3-0.5 for the main spot).

  • Spotting and Development:

    • Spot a small amount of the this compound solution onto the TLC plate baseline.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

  • Visualization and Interpretation:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate).

    • A pure sample should ideally show a single spot. The appearance of additional spots over time indicates degradation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Start This compound Stock Prep Prepare Solution (e.g., 1 mg/mL in Acetone) Start->Prep TLC Run TLC/HPLC Prep->TLC Analyze Analyze Results TLC->Analyze Check Single Peak/Spot? Analyze->Check Use Proceed with Experiment Check->Use Yes Discard Discard/Re-purify Compound Check->Discard No

Caption: Workflow for assessing the purity and stability of an this compound sample.

Degradation_Troubleshooting_Flowchart Start Inconsistent Experimental Results Observed CheckPurity Assess Purity of This compound Stock (TLC/HPLC) Start->CheckPurity Degradation Degradation Suspected CheckPurity->Degradation Multiple Peaks/ Spots Present NoDegradation Compound is Pure CheckPurity->NoDegradation Single Peak/ Spot PrepareFresh Prepare Fresh Stock Solution Degradation->PrepareFresh ReviewProtocol Review Experimental Protocol and Handling NoDegradation->ReviewProtocol OptimizeStorage Optimize Storage (e.g., smaller aliquots, refrigeration) PrepareFresh->OptimizeStorage

Caption: Troubleshooting flowchart for issues potentially related to this compound degradation.

References

Adjusting Erbon application timing for different weed growth stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erbon. The following information addresses common issues related to adjusting this compound application timing for optimal weed control at different growth stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, systemic herbicide belonging to the phenoxycarboxylic acid chemical family.[1] Its primary mode of action is as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing twisting of stems and leaves, disruption of vascular tissue, and plant death.[2][4][5] this compound is absorbed through both the foliage and roots of the plant.[6]

Q2: Why is the weed growth stage crucial for this compound application timing?

The growth stage of a weed significantly impacts the efficacy of post-emergence herbicides like this compound. Younger, smaller weeds are generally more susceptible to herbicides for several reasons:

  • Active Growth: Younger weeds are actively growing, which facilitates the translocation of the herbicide to its sites of action within the plant.[4][7]

  • Thinner Cuticle: Seedlings and young plants have a thinner cuticle, allowing for better absorption of the herbicide through the leaves.

  • Smaller Root System: Younger weeds have less developed root systems, making them more vulnerable to systemic herbicides.

  • Less Stored Energy: Young plants have not accumulated significant energy reserves in their roots, which could otherwise aid in recovery from herbicide injury.

As weeds mature, they become more difficult to control, often requiring higher herbicide rates or sequential applications.[4][7]

Q3: What is the optimal weed growth stage for applying this compound?

For most annual broadleaf weeds, the optimal time for this compound application is during the seedling to early vegetative stage, when the weeds are small and actively growing.[4][7] For biennial weeds, application during the rosette stage is most effective.[7] Perennial weeds are best controlled when treated at the bud to early bloom stage when the plant is actively translocating sugars to the roots.

Q4: Can this compound be effective on larger, more mature weeds?

While less effective, this compound can still provide suppression or control of larger weeds, but higher application rates may be necessary.[4] However, control may be less consistent, and retreatment may be required. For established perennial weeds, sequential applications may be needed to control regrowth.[7]

Troubleshooting Guide

Issue: Poor weed control after this compound application.

Possible Cause 1: Incorrect Weed Growth Stage at Application.

  • Troubleshooting: Application to mature, flowering, or drought-stressed weeds can significantly reduce efficacy. Weeds should be actively growing for optimal uptake and translocation of this compound.[4][5]

  • Solution: For future applications, target weeds at a younger growth stage (seedling or early vegetative). If dealing with mature weeds, consider using the higher recommended rate of this compound and be prepared for the possibility of a follow-up application.

Possible Cause 2: Unfavorable Environmental Conditions.

  • Troubleshooting: Temperature, humidity, and rainfall can all affect herbicide performance.[4][5] Very hot, dry conditions can cause weeds to "harden off," reducing herbicide absorption. Rain shortly after application can wash the product off the leaves before it can be absorbed.

  • Solution: Apply this compound when temperatures are moderate and weeds are not under drought stress. Check the product label for the specific rainfast period to avoid application before rainfall.

Possible Cause 3: Herbicide Resistance.

  • Troubleshooting: While less common with synthetic auxin herbicides compared to other modes of action, herbicide resistance can develop over time with repeated use of the same herbicide.[8]

  • Solution: If you suspect resistance, it is crucial to rotate to a herbicide with a different mode of action. Implementing an integrated weed management program that includes cultural and mechanical control methods can also help manage and prevent resistance.

Quantitative Data on Phenoxy Herbicide Efficacy by Weed Growth Stage

Due to the limited availability of public data specifically for this compound, the following tables summarize efficacy data for the closely related phenoxy herbicides 2,4-D and dicamba on various weed species at different growth stages. This information can serve as a valuable proxy for predicting this compound's performance under similar conditions.

Table 1: Efficacy of 2,4-D on Different Weed Species at Various Growth Stages

Weed SpeciesGrowth Stage at Application2,4-D Rate (g ae/ha)Control (%)Reference
Common Waterhemp (Amaranthus rudis)10 cm height1,640>90[9]
Common Waterhemp (Amaranthus rudis)20 cm height1,640<90[9]
Giant Ragweed (Ambrosia trifida)10 cm height1,640>90[9]
Giant Ragweed (Ambrosia trifida)20 cm height1,640>90[9]
Kochia (Kochia scoparia)10 cm height1,64087[9]
Kochia (Kochia scoparia)20 cm height1,64059-87[9]

Table 2: Efficacy of Dicamba on Different Weed Species at Various Growth Stages

Weed SpeciesGrowth Stage at ApplicationDicamba Rate (g ae/ha)Control (%)Reference
Annual Broadleaf WeedsSmall, actively growing140 - 560High[7]
Annual Broadleaf WeedsEstablished weed growth560Moderate to High[7]
Biennial WeedsRosette (< 3 inches)280 - 560High[7]
Biennial WeedsRosette (> 3 inches)560 - 1120Moderate to High[7]
Perennial WeedsSuppression/Control1120Moderate[7]

Experimental Protocols

Protocol 1: Dose-Response Bioassay to Determine this compound Efficacy at Different Weed Growth Stages

This protocol outlines a whole-plant bioassay to determine the effective dose of this compound required to control a target weed species at various growth stages.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from a representative population of the target weed species.[10]
  • Germinate seeds in trays containing a standard greenhouse potting mix.
  • Transplant seedlings at a similar growth stage into individual pots.[10]
  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Group the potted plants according to their growth stage (e.g., 2-4 leaf stage, 6-8 leaf stage, early flowering).
  • Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[10] Include a non-treated control group for each growth stage.

3. Data Collection and Analysis:

  • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
  • At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
  • Calculate the percent biomass reduction relative to the non-treated control for each application rate and growth stage.
  • Analyze the data using a dose-response model (e.g., log-logistic) to determine the ED50 (the effective dose to achieve 50% control) and ED90 values for each growth stage.

Visualizations

G cluster_0 This compound Application Workflow start Identify Target Weed Species and Growth Stage decision Is the weed in the optimal growth stage (seedling/rosette)? start->decision apply_standard Apply this compound at the recommended standard rate. decision->apply_standard Yes apply_higher Consider a higher application rate or sequential application. decision->apply_higher No evaluate Evaluate efficacy after 7, 14, and 21 days. apply_standard->evaluate apply_higher->evaluate success Weed Control Successful evaluate->success Effective Control troubleshoot Troubleshoot for potential issues (e.g., resistance, environmental factors). evaluate->troubleshoot Poor Control

Caption: A decision-making workflow for this compound application based on weed growth stage.

G cluster_1 Impact of Weed Growth Stage on this compound Efficacy seedling Seedling Stage high_efficacy High Efficacy - Optimal uptake - Rapid translocation - High susceptibility seedling->high_efficacy vegetative Vegetative Stage moderate_efficacy Moderate Efficacy - Thicker cuticle - Slower translocation - Increased tolerance vegetative->moderate_efficacy flowering Flowering/Mature Stage low_efficacy Low Efficacy - Reduced uptake - Limited translocation - High tolerance flowering->low_efficacy

Caption: The relationship between weed growth stage and the expected efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Erbon Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Erbon, a phenoxy herbicide. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, and sample matrix.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and a spectrophotometric method for the quantification of this compound and related phenoxy herbicides. It is important to note that while a specific GLC method for this compound has been documented, detailed performance data for HPLC and spectrophotometric analysis of this compound is limited. The data for HPLC and spectrophotometry are based on methods validated for structurally similar phenoxy herbicides and serve as a reference for potential performance.

ParameterGas-Liquid Chromatography (GLC)[1][2]High-Performance Liquid Chromatography (HPLC) with UV DetectionSpectrophotometric Method
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection.Separation of compounds in a liquid mobile phase followed by UV absorbance detection.Measurement of light absorbance of a colored complex formed after a chemical reaction.
Limit of Detection (LOD) Not explicitly stated for this compound, but sensitive for related compounds.Typically in the range of 1-10 µg/L for phenoxy herbicides.0.029 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3]
Limit of Quantification (LOQ) Not explicitly stated for this compound.Typically in the range of 5-50 µg/L for phenoxy herbicides.0.098 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3]
Linearity Range Method demonstrates linearity for quantification.Generally wide, e.g., 0.05-5.0 mg/L for phenoxy herbicides.0.2-25 µg/mL (for a related compound, fenoxaprop-p-ethyl)[3]
Accuracy (% Recovery) Compares well with titrimetric and total chloride procedures.[1][2]Typically 95-105% for related compounds.95-97% (for a related compound, fenoxaprop-p-ethyl)[3]
Precision (%RSD) Not explicitly stated.Generally <5% for related compounds.Not explicitly stated.
Specificity High, especially with a specific detector like Flame Ionization Detector (FID).Good, but may be susceptible to interference from matrix components.Lower, as other compounds may form colored complexes.
Sample Throughput Moderate to high.High.Moderate.
Instrumentation Cost Moderate to high.Moderate to high.Low to moderate.
Derivatization Required Not required for this compound.[1]Generally not required for phenoxy herbicides.Yes, requires a chemical reaction to form a chromophore.

Experimental Protocols

Gas-Liquid Chromatography (GLC) Method for this compound Quantification[1][2]

This method is designed for the determination of this compound in herbicide formulations.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chromatographic column: 5% silicone UCW 98 on Chromosorb W (HP).

2. Reagents and Standards:

  • Chloroform, analytical grade.

  • This compound standard (if available; technical grade can be used for standard preparation if purity is known).

  • Internal Standard: Kepone.

3. Standard Preparation:

  • Prepare a stock solution of the internal standard (Kepone) in chloroform.

  • Prepare a mixed standard solution containing a known concentration of this compound and the internal standard in chloroform.

4. Sample Preparation:

  • Weigh a portion of the herbicide formulation expected to contain a known amount of this compound into a volumetric flask.

  • Dissolve the sample in chloroform.

  • Add a precise volume of the internal standard stock solution.

  • Dilute to the final volume with chloroform.

5. Chromatographic Conditions:

  • Injection Volume: 1-5 µL

  • Carrier Gas: Nitrogen or Helium

  • Flow Rate: Optimized for best separation

  • Injector Temperature: 250°C

  • Column Temperature: 230°C

  • Detector Temperature: 260°C

6. Quantification:

  • Inject the mixed standard and sample solutions into the gas chromatograph.

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Calculate the peak height or peak area ratios of this compound to the internal standard for both the standard and the sample.

  • Quantify the amount of this compound in the sample by comparing the peak height/area ratios.

High-Performance Liquid Chromatography (HPLC) with UV Detection (General Method for Phenoxy Herbicides)

This protocol is a general guideline for the analysis of phenoxy herbicides and would require optimization for this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Formic acid or phosphoric acid (for mobile phase pH adjustment).

  • This compound analytical standard.

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • For liquid samples (e.g., water), acidification followed by solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.

  • For solid samples (e.g., soil, formulations), an appropriate extraction procedure with a suitable solvent (e.g., methanol, acetone) followed by filtration is required.

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 60:40 v/v acetonitrile:water with 0.1% formic acid). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 220-230 nm for phenoxy herbicides).

6. Quantification:

  • Inject the calibration standards and sample extracts.

  • Construct a calibration curve by plotting the peak area or peak height versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area or height on the calibration curve.

Spectrophotometric Method (Based on a Method for a Related Herbicide)[3]

This protocol is based on the principle of forming a colored derivative and would need significant adaptation and validation for this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents and Standards:

  • Reagents for hydrolysis (e.g., strong acid or base).

  • Reagents for derivatization to form a chromophore (e.g., a diazotization and coupling reaction).

  • This compound analytical standard.

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent.

  • Perform a hydrolysis step to break down the this compound molecule.

  • Carry out a chemical derivatization reaction on the hydrolyzed product to form a colored compound. This step is highly specific to the chosen reaction chemistry.

5. Measurement:

  • Measure the absorbance of the colored solutions of the standards and the sample at the wavelength of maximum absorbance (λmax) of the colored derivative.

  • Use a blank solution (containing all reagents except the analyte) to zero the spectrophotometer.

6. Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the original sample from the calibration curve, taking into account any dilution factors.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Validation Workflow for this compound Quantification method_development Method Development & Optimization specificity Specificity / Selectivity method_development->specificity Interference Study linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq Signal-to-Noise or Calibration Slope accuracy Accuracy linearity->accuracy Spiked Samples precision Precision (Repeatability & Intermediate) linearity->precision Replicate Injections robustness Robustness precision->robustness Method Parameter Variation system_suitability System Suitability robustness->system_suitability Routine Analysis Criteria documentation Validation Report system_suitability->documentation

References

A Comparative Analysis of Erbon and 2,4-D for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and scientists on the efficacy and mechanisms of Erbon, an obsolete herbicide, and the widely used 2,4-D for the control of broadleaf weeds.

This guide provides a detailed comparison of the herbicides this compound and 2,4-D, focusing on their efficacy against broadleaf weeds. While 2,4-D remains a cornerstone of modern weed management, this compound is an obsolete herbicide for which quantitative efficacy data is scarce in contemporary scientific literature. This document synthesizes available historical information for this compound and contrasts it with the extensive data available for 2,4-D, offering a framework for understanding their respective roles in weed science.

Chemical Composition and Mechanism of Action

This compound , a product discontinued by Dow Chemical, was a non-selective herbicide with a broad spectrum of activity against both broadleaf weeds and grasses.[1][2] Its activity stemmed from a combination of two active ingredients: a derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,2-dichloropropionic acid (dalapon) . The 2,4,5-T component is a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[3] The dalapon component is primarily active against grasses. This compound was absorbed through both foliage and roots and was known for its persistence in the soil, with its major effect on perennial broadleaf weeds resulting from root uptake.[1]

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[4][5] Like the phenoxy component of this compound, 2,4-D is a synthetic auxin.[6] It is absorbed by the plant and translocates to the growing points, where it disrupts normal cell division and elongation, leading to characteristic symptoms such as twisting (epinasty), and ultimately, plant death.[7]

Data Presentation: Efficacy on Broadleaf Weeds

Broadleaf Weed SpeciesThis compound Efficacy (%) (Hypothetical)2,4-D Efficacy (%) (Representative)
Common Lambsquarters (Chenopodium album)85 - 9590 - 98
Field Bindweed (Convolvulus arvensis)70 - 8565 - 80
Canada Thistle (Cirsium arvense)75 - 9070 - 85
Dandelion (Taraxacum officinale)90 - 9895 - 100
Velvetleaf (Abutilon theophrasti)80 - 9085 - 95

Note: The efficacy of any herbicide is highly dependent on factors such as application rate, weed growth stage, and environmental conditions.

Experimental Protocols: Field Efficacy Trial

The following is a generalized protocol for conducting a field trial to evaluate the efficacy of foliar-applied herbicides on broadleaf weeds. This protocol can be adapted for specific research objectives.

Objective: To determine and compare the efficacy of this compound and 2,4-D in controlling a spectrum of broadleaf weeds under field conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).
  • Treatments:
  • Untreated Control
  • This compound at various application rates (e.g., X, 2X kg/ha ) - Historical rates would need to be researched from archived sources.
  • 2,4-D at various application rates (e.g., 0.5, 1.0, 2.0 kg ae/ha).
  • Replications: 4.
  • Plot Size: 3m x 6m.

2. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target broadleaf weed species.
  • Conduct a baseline weed survey to record the species present and their density.
  • Prepare the seedbed according to standard local practices, if applicable, or conduct the trial on established weed populations.

3. Herbicide Application:

  • Equipment: Calibrated backpack sprayer equipped with flat-fan nozzles.
  • Spray Volume: 200-400 L/ha.
  • Timing: Apply when weeds are in the 2-4 leaf stage and actively growing.
  • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application. Avoid application under adverse conditions (e.g., high wind, rain).

4. Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).[8][9]
  • Weed Density and Biomass: At 56 DAT, count the number of surviving weeds per unit area (e.g., 0.25 m² quadrat) and harvest the above-ground biomass. Dry the biomass at 70°C to a constant weight.
  • Crop Injury (if applicable): If the trial is conducted in a crop, visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).
  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05.

Mandatory Visualizations

Signaling Pathway of Auxinic Herbicides

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin_Herbicide Auxinic Herbicide (2,4-D / 2,4,5-T) Auxin_Receptor Auxin Receptor (e.g., TIR1) Auxin_Herbicide->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of auxinic herbicides in a susceptible plant cell.

Experimental Workflow for Herbicide Efficacy Comparison

Herbicide_Efficacy_Workflow Start Start: Trial Planning Site_Selection Site Selection & Baseline Weed Survey Start->Site_Selection Experimental_Design Randomized Complete Block Design Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Herbicide_Application Herbicide Application (this compound vs. 2,4-D) Plot_Layout->Herbicide_Application Data_Collection Data Collection (Visual Assessment, Density, Biomass) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results End End: Conclusion Results->End

Caption: General experimental workflow for comparing the efficacy of two herbicides.

References

Evaluating the Cross-Reactivity of Erbon in Phenoxy Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various phenoxy herbicides in immunoassays, with a focus on evaluating the potential cross-reactivity of Erbon. The information presented herein is intended to assist researchers in the development and validation of specific and sensitive immunoassays for the detection of these compounds.

Comparative Cross-Reactivity of Phenoxy Herbicides

Immunoassays are powerful tools for the detection of phenoxy herbicides in various matrices. However, the specificity of these assays can be influenced by the cross-reactivity of structurally related compounds. The following table summarizes the cross-reactivity of several phenoxy herbicides in an immunoassay developed for the detection of 2,4,5-TP (Silvex). It is important to note that while data for many common phenoxy herbicides are available, specific quantitative cross-reactivity data for this compound in this or other phenoxy herbicide immunoassays could not be located in the reviewed literature.

CompoundStructureClass% Cross-Reactivity (in 2,4,5-TP Assay)
This compound 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionatePhenoxypropionic Acid EsterData Not Available
2,4,5-TP (Silvex) 2-(2,4,5-Trichlorophenoxy)propionic acidPhenoxypropionic Acid100
2,4,5-T (2,4,5-Trichlorophenoxy)acetic acidPhenoxyacetic Acid6.9[1]
2,4-D (2,4-Dichlorophenoxy)acetic acidPhenoxyacetic Acid<0.07[1]
MCPA (4-Chloro-2-methylphenoxy)acetic acidPhenoxyacetic Acid<0.07[1]
MCPP (Mecoprop) 2-(4-Chloro-2-methylphenoxy)propionic acidPhenoxypropionic Acid<0.07[1]
Dichlorprop 2-(2,4-Dichlorophenoxy)propionic acidPhenoxypropionic Acid<0.07[1]

Note: The cross-reactivity is calculated as (IC50 of 2,4,5-TP / IC50 of the tested compound) x 100.

Experimental Protocol: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA) for Phenoxy Herbicides

This section details a representative protocol for a competitive indirect ELISA, a common format for the detection of small molecules like phenoxy herbicides. This protocol is based on established methodologies for similar immunoassays.

1. Materials and Reagents:

  • 96-well microtiter plates (high-binding)

  • Coating antigen (e.g., phenoxy herbicide-protein conjugate)

  • Primary antibody (specific to the target phenoxy herbicide)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Standards of phenoxy herbicides

  • Samples for analysis

2. Procedure:

a. Coating of the Microtiter Plate:

  • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of the 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer.

b. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer.

c. Competitive Reaction:

  • Prepare serial dilutions of the phenoxy herbicide standards and the samples in assay buffer.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at 37°C.

  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

d. Addition of Secondary Antibody:

  • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

e. Substrate Development and Measurement:

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the average absorbance for each standard and sample.

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the concentration of the phenoxy herbicide in the samples by interpolating their absorbance values on the standard curve.

  • Cross-reactivity is determined by comparing the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) of the target analyte and the cross-reacting compounds.

Visualizing Immunoassay Principles and Relationships

To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A 1. Coat plate with Coating Antigen B 2. Block unoccupied sites A->B C 3. Add mixture of Primary Antibody and Sample/ Standard (Analyte) B->C D Analyte in sample competes with coated antigen for antibody binding E 4. Add Enzyme-conjugated Secondary Antibody D->E F 5. Add Substrate E->F G 6. Measure Signal (Colorimetric) F->G

Caption: Workflow of a competitive indirect ELISA for phenoxy herbicide detection.

Cross_Reactivity cluster_phenoxy Phenoxy Herbicides This compound This compound (Propionic Acid Ester) Silvex 2,4,5-TP (Silvex) (Propionic Acid) This compound->Silvex Structural Similarity (Potential for CR) T245T 2,4,5-T (Acetic Acid) Silvex->T245T High CR (6.9%) D24D 2,4-D (Acetic Acid) Silvex->D24D Low CR (<0.07%) MCPA MCPA (Acetic Acid) Silvex->MCPA Low CR (<0.07%) MCPP MCPP (Propionic Acid) Silvex->MCPP Low CR (<0.07%) Dichlorprop Dichlorprop (Propionic Acid) Silvex->Dichlorprop Low CR (<0.07%) T245T->D24D Structural Similarity MCPP->Dichlorprop Structural Similarity

Caption: Structural relationships and known cross-reactivity in a 2,4,5-TP immunoassay.

References

A Comparative Analysis of the Environmental Impact of Erbon and Silvex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of two phenoxy herbicides, Erbon and Silvex. Both herbicides have been used for the control of broadleaf weeds, but their use has been largely discontinued due to environmental and health concerns. This document summarizes available quantitative data on their environmental fate and toxicity, outlines general experimental protocols for assessing such impacts, and presents a visual representation of their comparative environmental risks.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Silvex concerning their environmental persistence and toxicity. It is important to note that direct comparative studies are scarce, and the data presented below are compiled from various sources with potentially different experimental conditions.

Table 1: Acute Mammalian Toxicity

HerbicideSpeciesRouteLD50 (mg/kg)
This compound RatOral1000 - 1120
Silvex RatOral650

Table 2: Aquatic Toxicity

HerbicideSpeciesExposure DurationLC50 (mg/L)
This compound Not available--
Silvex Rainbow Trout96 hours0.32 - 0.57
Silvex Daphnia magna48 hours9.88

Table 3: Environmental Fate

HerbicideParameterValueNotes
This compound Soil PersistencePersistentAbsorbed by roots and foliage; specific half-life data is limited.
Silvex Soil PersistenceAverage half-life of 12-17 days in prairie soils.[1]Strongly binds to soil, reducing leaching potential.
This compound BioaccumulationData not available
Silvex BioaccumulationBioconcentration factor (BCF) of 58 in fish (flowing water), indicating low potential.[1]

Experimental Protocols

Soil Persistence Testing

The persistence of a herbicide in soil is typically determined by measuring its half-life (the time it takes for 50% of the initial amount to degrade). Standard protocols, such as those outlined in OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) , involve:

  • Soil Selection: Using a variety of soil types with different textures, organic matter content, and pH.

  • Application: Applying a known concentration of the herbicide to the soil samples.

  • Incubation: Incubating the treated soil under controlled temperature and moisture conditions, either with oxygen (aerobic) or without (anaerobic).

  • Sampling and Analysis: Periodically collecting soil samples and analyzing the concentration of the herbicide using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculating the rate of degradation and the half-life of the herbicide.

Aquatic Toxicity Testing

Acute aquatic toxicity is commonly assessed by determining the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a specific period. Standardized protocols, such as OECD Guideline 203 (Fish, Acute Toxicity Test) and OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) , generally include:

  • Test Organisms: Using standardized species like rainbow trout (Oncorhynchus mykiss) for fish toxicity tests and Daphnia magna for invertebrate toxicity tests.[2][3]

  • Exposure System: Exposing the organisms to a range of concentrations of the herbicide in a controlled aquatic environment (static or flow-through systems).

  • Observation: Monitoring the mortality or immobilization of the organisms at regular intervals over a set period (typically 96 hours for fish and 48 hours for Daphnia).

  • Data Analysis: Using statistical methods to calculate the LC50 value and its confidence intervals.

Bioconcentration Factor (BCF) Determination

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF). The OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) provides a framework for these studies:

  • Test Species: Using a suitable fish species with a known lipid content.

  • Exposure: Exposing the fish to a constant, low concentration of the herbicide in the water.

  • Tissue Analysis: Measuring the concentration of the herbicide in the fish tissue and the surrounding water over time until a steady state is reached.

  • Calculation: Calculating the BCF as the ratio of the herbicide concentration in the fish to the concentration in the water.[4]

Mandatory Visualization

Environmental_Impact_Comparison cluster_herbicides Herbicides cluster_environmental_fate Environmental Fate cluster_toxicity Toxicity cluster_impact Comparative Impact This compound This compound Persistence Persistence in Soil This compound->Persistence High (Qualitative) Bioaccumulation Bioaccumulation Potential This compound->Bioaccumulation Data Lacking Mammalian_Toxicity Mammalian Toxicity (Oral LD50) This compound->Mammalian_Toxicity LD50: 1000-1120 mg/kg Aquatic_Toxicity Aquatic Toxicity (LC50) This compound->Aquatic_Toxicity Data Lacking Silvex Silvex Silvex->Persistence Lower (12-17 days half-life) Silvex->Bioaccumulation Low (BCF=58) Silvex->Mammalian_Toxicity LD50: 650 mg/kg Silvex->Aquatic_Toxicity High (LC50: 0.32-0.57 mg/L) Impact_this compound This compound: Higher Persistence (Qualitative) Higher Mammalian Toxicity (LD50: 1000-1120 mg/kg) Aquatic Toxicity Data Lacking Impact_Silvex Silvex: Lower Persistence (Half-life: 12-17 days) Lower Mammalian Toxicity (LD50: 650 mg/kg) High Aquatic Toxicity (LC50: 0.32-0.57 mg/L for fish)

Caption: Comparative Environmental Impact of this compound and Silvex.

Concluding Remarks

Based on the available data, both this compound and Silvex present environmental risks. Silvex, while demonstrating lower mammalian toxicity and persistence in soil compared to what is qualitatively described for this compound, exhibits high toxicity to aquatic organisms.[5] A significant data gap exists for the aquatic toxicity of this compound, preventing a direct comparison in this critical area. The persistence of this compound in the environment is a notable concern, though quantitative data is lacking. Both herbicides belong to the chlorophenoxy class, which are known to act as synthetic auxins, disrupting plant growth, and can have broader ecotoxicological effects. The discontinuation of both herbicides reflects a precautionary approach to mitigating their potential environmental and health impacts. Further research, particularly on the aquatic toxicity and degradation pathways of this compound, would be necessary for a more complete comparative assessment.

References

Assessing Weed Resistance Development to Erbon and Alternative Synthetic Auxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of herbicide-resistant weeds poses a significant threat to agricultural productivity and land management. Understanding the mechanisms of resistance and the comparative efficacy of different herbicide options is crucial for developing sustainable weed control strategies. This guide provides a comprehensive comparison of the synthetic auxin herbicide Erbon and its alternatives, with a focus on the development of weed resistance. While specific data on this compound resistance is limited in publicly available research, this guide leverages extensive data on other phenoxy herbicides, such as 2,4-D and dicamba, to provide a robust comparative analysis. The information presented is intended to inform research and development efforts in creating more effective and durable herbicidal solutions.

Mechanism of Action: Synthetic Auxin Herbicides

This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] These herbicides disrupt normal plant growth processes by inducing rapid, uncontrolled cell division and elongation, ultimately leading to tissue damage and plant death.[1] The primary mode of action involves the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[2]

Signaling Pathway of Synthetic Auxin Herbicides

The following diagram illustrates the signaling pathway of synthetic auxin herbicides, leading to the expression of auxin-responsive genes and subsequent herbicidal effects.

Synthetic Auxin Signaling Pathway cluster_0 Cellular Environment cluster_1 Nucleus Herbicide Synthetic Auxin (e.g., this compound, 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB Binds to Ub Ubiquitination TIR1_AFB->Ub Promotes Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Aux_IAA->Ub Targeted for Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene Activates Transcription Transcription Herbicidal_Effects Uncontrolled Growth & Plant Death Auxin_Gene->Herbicidal_Effects Leads to Proteasome 26S Proteasome Ub->Proteasome Leads to Proteasome->Aux_IAA Degrades

Caption: Synthetic auxin herbicide signaling pathway.

Comparative Efficacy of Synthetic Auxin Herbicides

While direct comparative data for this compound is scarce, the following table summarizes the efficacy of other widely used synthetic auxin herbicides against common broadleaf weeds. This data can serve as a proxy for estimating the potential performance of this compound.

HerbicideWeed SpeciesEfficacy (%)Reference
2,4-D Amaranthus retroflexus (Redroot pigweed)85-95[3]
Chenopodium album (Common lambsquarters)90-100[3]
Ambrosia artemisiifolia (Common ragweed)80-90[3]
Dicamba Kochia scoparia (Kochia)75-90 (susceptible biotypes)[4]
Amaranthus palmeri (Palmer amaranth)80-95[5]
Abutilon theophrasti (Velvetleaf)90-100[6]
MCPA Sinapis arvensis (Wild mustard)90-98[7]
Capsella bursa-pastoris (Shepherd's-purse)95-100[7]
Galium aparine (Cleavers)70-85[7]

Development of Weed Resistance to Synthetic Auxins

Although resistance to synthetic auxin herbicides is less prevalent than to other herbicide classes, it has been documented in at least 27 weed species.[8] Resistance can develop through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (TIR1/AFB proteins), which reduce the binding affinity of the herbicide to its target site.[9]

  • Non-Target-Site Resistance (NTSR): This is more common and typically involves enhanced metabolism of the herbicide by the weed.[9] Enzymes such as cytochrome P450 monooxygenases can detoxify the herbicide before it reaches its target site.

The following table summarizes documented cases of weed resistance to phenoxy herbicides.

Weed SpeciesHerbicideFold ResistanceMechanismReference
Kochia scopariaDicambaup to 6.5TSR (potential)[4]
Amaranthus tuberculatus2,4-D>10NTSR (enhanced metabolism)[10]
Sinapis arvensis2,4-D, MCPA5-15TSR (single dominant gene)[8]
Galium spuriumMecoprop>100TSR (single gene)[8]

Experimental Protocols for Assessing Herbicide Resistance

1. Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance in a weed population by exposing plants to a range of herbicide concentrations.

  • Seed Germination: Seeds from suspected resistant and known susceptible populations are germinated in a controlled environment (e.g., petri dishes with moistened filter paper).

  • Plant Growth: Seedlings are transplanted into pots containing a standardized soil mix and grown in a greenhouse under controlled temperature, light, and humidity.

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses, typically from 1/8th to 8 times the recommended field rate. A non-treated control is included.

  • Data Collection: Plant mortality or biomass reduction is assessed at a set time point after treatment (e.g., 21 days).

  • Data Analysis: The dose required to cause 50% mortality or growth reduction (LD50 or GR50) is calculated for both the suspected resistant and susceptible populations. The resistance factor (RF) is then calculated as the ratio of the LD50/GR50 of the resistant population to that of the susceptible population.

2. Molecular Analysis for Target-Site Resistance

This protocol is used to identify mutations in the target-site genes.

  • DNA Extraction: Genomic DNA is extracted from leaf tissue of both suspected resistant and susceptible plants.

  • PCR Amplification: Specific primers are designed to amplify the coding regions of the target genes (e.g., TIR1, AFBs).

  • DNA Sequencing: The amplified PCR products are sequenced to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid substitutions in the protein.

  • Sequence Analysis: The DNA sequences from resistant and susceptible plants are compared to identify mutations that may confer resistance.

3. Biochemical Assay for Herbicide Metabolism

This assay determines if resistance is due to enhanced herbicide detoxification.

  • Radiolabeled Herbicide Application: A radiolabeled version of the herbicide (e.g., ¹⁴C-2,4-D) is applied to the leaves of both resistant and susceptible plants.

  • Plant Harvesting and Extraction: At various time points after application, plants are harvested, and the herbicide and its metabolites are extracted.

  • Chromatography: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the parent herbicide from its metabolites.

  • Quantification: The amount of parent herbicide remaining and the quantity of different metabolites are quantified using a scintillation counter. A faster rate of metabolism in the resistant population compared to the susceptible population indicates NTSR.

Experimental Workflow for Assessing Herbicide Resistance

The following diagram outlines a typical workflow for investigating weed resistance to a synthetic auxin herbicide.

Herbicide Resistance Assessment Workflow Start Suspected Herbicide Resistance in Field Collect_Seeds Collect Seeds from Resistant & Susceptible Populations Start->Collect_Seeds Dose_Response Whole-Plant Dose-Response Assay Collect_Seeds->Dose_Response Confirm_Resistance Confirm Resistance & Calculate RF Dose_Response->Confirm_Resistance Investigate_Mechanism Investigate Mechanism of Resistance Confirm_Resistance->Investigate_Mechanism If Resistant End Develop Resistance Management Strategy Confirm_Resistance->End If Not Resistant TSR Target-Site Resistance (TSR) Investigate_Mechanism->TSR NTSR Non-Target-Site Resistance (NTSR) Investigate_Mechanism->NTSR DNA_Sequencing DNA Sequencing of Target Genes TSR->DNA_Sequencing Metabolism_Assay Herbicide Metabolism Assay NTSR->Metabolism_Assay Identify_Mutation Identify Resistance- Conferring Mutation DNA_Sequencing->Identify_Mutation Quantify_Metabolism Quantify Enhanced Metabolism Metabolism_Assay->Quantify_Metabolism Identify_Mutation->End Quantify_Metabolism->End

Caption: A generalized workflow for assessing herbicide resistance.

Conclusion and Future Directions

The development of weed resistance to synthetic auxin herbicides, including potentially this compound, is a growing concern that necessitates proactive management strategies. While the incidence of resistance to this class of herbicides has been historically lower than for others, continued reliance on a single mode of action will inevitably select for resistant biotypes.

Future research should focus on:

  • Directly assessing the potential for weed resistance to this compound through long-term selection experiments.

  • Conducting comparative efficacy trials that include this compound alongside other synthetic auxins and herbicides with different modes of action.

  • Elucidating the specific metabolic pathways involved in the detoxification of various phenoxy herbicides in resistant weeds.

  • Developing rapid and cost-effective molecular diagnostic tools for the early detection of resistance-conferring mutations.

By understanding the mechanisms of resistance and the comparative performance of available herbicides, researchers and drug development professionals can contribute to the creation of novel and sustainable solutions for weed management.

References

A Comparative Guide to Soil Remediation Techniques for Erbon and Related Chlorophenoxy Herbicide Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Environmental Professionals

This guide provides a comparative analysis of prominent soil remediation techniques for contamination by the herbicide Erbon and its closely related chemical class, chlorophenoxy herbicides, such as 2,4-D and 2,4,5-T. Due to a lack of extensive research specifically on this compound, this guide draws upon available experimental data for these analogous and well-studied compounds to provide a robust framework for evaluating remediation strategies.

This compound, a now-discontinued herbicide, is known for its effectiveness against broadleaf weeds and grasses. Its persistence in soil, however, can pose environmental risks, necessitating effective remediation strategies. This guide delves into the primary remediation methods: bioremediation and chemical oxidation, offering a comparison of their efficacy, mechanisms, and the necessary experimental protocols for their validation.

Comparative Analysis of Remediation Techniques

The selection of an appropriate remediation technique depends on various factors, including the concentration of the contaminant, soil type, site conditions, cost, and remediation timeframe. Below is a summary of quantitative data for the remediation of chlorophenoxy herbicides, serving as a proxy for this compound.

Remediation TechniqueContaminantInitial Concentration (mg/kg)Treatment DurationRemoval Efficiency (%)Half-life (days)Reference
Bioremediation
Microbial Degradation2,4-D2007 days96%Not Specified[1]
Fungal Degradation (Rigidoporus sp.)2,4-DNot Specified6 months~78%Not Specified
Fungal Degradation (Rigidoporus sp.)2,4,5-TNot Specified6 months~68%Not Specified
Preventive Bioremediation (Cupriavidus necator JMP134)2,4-DAgricultural DoseNot SpecifiedPersistence reduced threefoldNot Specified[2]
Chemical Oxidation
Ozonation (O3/plasma)2,4-D (in water)Not Specified30 minutes99.8%Not Specified[2]
Photo-Fenton (Fe2+/H2O2/UV)2,4-D (in water)Not SpecifiedNot Specified100% (degradation), 98% (mineralization)Not Specified[2]
Electrochemical Oxidation2,4-D (in water)Not SpecifiedNot Specified100% (degradation), 84.3% (mineralization)Not Specified[2]
General Persistence
Aerobic Soil Metabolism2,4-DNot SpecifiedNot SpecifiedNot Applicable6.2[3]
Anaerobic Aquatic Metabolism2,4-DNot SpecifiedNot SpecifiedNot Applicable41 - 333[3]

Degradation Pathways

Understanding the degradation pathways of these herbicides is crucial for monitoring remediation effectiveness and identifying potential toxic byproducts.

Bioremediation Pathway of 2,4,5-T

The microbial degradation of 2,4,5-T, a close analog of this compound, typically proceeds through a series of enzymatic reactions. The following diagram illustrates a common aerobic degradation pathway initiated by the bacterium Burkholderia cepacia AC1100.[4]

G 2_4_5_T 2,4,5-Trichlorophenoxyacetic acid 2_4_5_TCP 2,4,5-Trichlorophenol 2_4_5_T->2_4_5_TCP oxygenase Glyoxylate Glyoxylate 2_4_5_T->Glyoxylate 2_5_DCHQ 2,5-Dichlorohydroquinone 2_4_5_TCP->2_5_DCHQ monooxygenase Metabolism Intermediary Metabolism Glyoxylate->Metabolism 5_CHTB 5-Chloro-1,2,4-trihydroxybenzene 2_5_DCHQ->5_CHTB monooxygenase 2_HBQ 2-Hydroxy-1,4-benzoquinone 5_CHTB->2_HBQ dechlorinase Benzenetriol 1,2,4-Benzenetriol 2_HBQ->Benzenetriol reductase Maleylacetate Maleylacetate Benzenetriol->Maleylacetate dioxygenase Oxoadipate 3-Oxoadipate Maleylacetate->Oxoadipate reductase Oxoadipate->Metabolism

Aerobic degradation pathway of 2,4,5-T.

Experimental Protocols

Accurate validation of remediation techniques requires standardized experimental protocols. Below are outlines for key experiments.

Microbial Degradation of Chlorophenoxy Herbicides in Soil

Objective: To assess the efficacy of specific microbial strains in degrading chlorophenoxy herbicides in a soil matrix.

Methodology:

  • Soil Preparation: Collect soil samples from the contaminated site or use a representative soil type. Air-dry and sieve the soil to ensure homogeneity.

  • Microbial Inoculum: Isolate and culture microbial strains known for their ability to degrade the target herbicide. Serratia marcescens and Penicillium sp. have shown potential for 2,4-D degradation.[5]

  • Experimental Setup:

    • Prepare microcosms (e.g., glass jars with airtight lids) containing a known mass of soil.

    • Spike the soil with a known concentration of the herbicide (e.g., 2,4-D).

    • Inoculate the soil with the selected microbial culture.

    • Include control groups: sterile soil with herbicide (to assess abiotic degradation) and non-inoculated soil with herbicide (to assess natural attenuation).

    • Incubate the microcosms under controlled conditions (temperature, moisture).

  • Sampling and Analysis:

    • Collect soil samples at regular intervals.

    • Extract the herbicide and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).

    • Quantify the concentration of the parent compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Data Analysis:

    • Calculate the degradation rate and half-life of the herbicide in each treatment.

    • Compare the degradation in inoculated samples to the control groups to determine the effectiveness of the microbial strain.

Phytoremediation of Herbicide-Contaminated Soil

Objective: To evaluate the potential of plant species to remove or degrade chlorophenoxy herbicides from soil.

Methodology:

  • Plant Selection: Choose plant species that are tolerant to the herbicide and have the potential for phytoremediation.

  • Pot Experiment:

    • Fill pots with soil contaminated with a known concentration of the herbicide.

    • Sow seeds or transplant seedlings of the selected plant species.

    • Include unplanted control pots to measure herbicide loss due to other factors.

    • Maintain the plants in a controlled environment (greenhouse) with regular watering.

  • Sampling and Analysis:

    • After a predetermined growth period, harvest the plants and separate them into roots and shoots.

    • Collect soil samples from each pot.

    • Analyze the plant tissues and soil samples for the concentration of the herbicide and its metabolites using methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Determine the amount of herbicide taken up by the plants (phytoextraction).

    • Assess the reduction in herbicide concentration in the soil of planted pots compared to unplanted controls (rhizodegradation).

Chemical Oxidation of Herbicides in Soil Slurry

Objective: To determine the effectiveness of a chemical oxidant in degrading chlorophenoxy herbicides in a soil slurry.

Methodology:

  • Slurry Preparation: Create a soil slurry by mixing a known mass of contaminated soil with a specific volume of water.

  • Oxidant Addition: Add the chemical oxidant (e.g., Fenton's reagent - a solution of hydrogen peroxide and an iron catalyst) to the soil slurry.

  • Reaction: Stir the slurry for a defined period to ensure thorough mixing and reaction.

  • Sampling and Analysis:

    • Collect slurry samples at different time points.

    • Quench the reaction (e.g., by adding a substance that neutralizes the oxidant).

    • Extract and analyze the samples for the herbicide and its degradation products.

  • Data Analysis:

    • Calculate the percentage of herbicide degradation over time.

    • Identify the major degradation products to assess the extent of mineralization.

Experimental Workflow and Analytical Validation

The following diagram illustrates a general workflow for validating soil remediation techniques, from sample collection to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Remediation Experiment cluster_2 Phase 3: Analysis Sample_Collection Contaminated Soil Sample Collection Characterization Soil Physicochemical Characterization Sample_Collection->Characterization Spiking Herbicide Spiking (if necessary) Characterization->Spiking Bioremediation Bioremediation (Microbial/Phyto) Spiking->Bioremediation Chemical_Oxidation Chemical Oxidation Spiking->Chemical_Oxidation Control Control Group (No Treatment) Spiking->Control Extraction Sample Extraction (Soil/Water/Plant) Bioremediation->Extraction Chemical_Oxidation->Extraction Control->Extraction Quantification Analytical Quantification (HPLC, GC-MS) Extraction->Quantification Data_Analysis Data Analysis (Degradation Rate, Half-life) Quantification->Data_Analysis

General workflow for soil remediation validation.

Analytical methods for quantifying chlorophenoxy herbicides like 2,4-D and their residues in soil are well-established. The US Environmental Protection Agency (EPA) provides standardized methods, such as Method 8151 for gas chromatography and Method 8321 for high-performance liquid chromatography.[4] These methods often involve extraction of the analytes from the soil matrix, followed by cleanup steps and instrumental analysis. For screening purposes, immunoassay methods like EPA Method 4015 can be utilized.[4]

Conclusion

While specific data for this compound remediation is scarce, the extensive research on analogous chlorophenoxy herbicides provides a strong foundation for developing and validating effective soil remediation strategies. Both bioremediation and chemical oxidation have shown high efficacy in degrading these compounds. The choice of the optimal technique will be site-specific and should be guided by thorough laboratory and pilot-scale studies following robust experimental protocols. The continued development of innovative remediation technologies and a deeper understanding of the microbial and chemical degradation pathways will be crucial for addressing the legacy of contamination from persistent herbicides like this compound.

References

Comparing the metabolic pathways of Erbon in tolerant and susceptible plant species

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the metabolic pathways of the phenoxy herbicide Erbon in tolerant and susceptible plant species reveals a sophisticated enzymatic defense system in tolerant varieties, leading to rapid detoxification and survival. In contrast, susceptible plants lack these efficient degradation routes, resulting in herbicide accumulation and eventual death. This guide synthesizes experimental data on analogous phenoxy herbicides to elucidate the metabolic fate of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms underlying plant tolerance.

While specific quantitative data for this compound (2-(2,4,5-trichlorophenoxy)propionic acid) is limited in publicly available literature, extensive research on the structurally similar and widely studied phenoxy herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) provides a robust framework for understanding its metabolic pathways. The primary mechanism of tolerance in various plant species is the rapid metabolic deactivation of the herbicide, a process that occurs in three main phases: modification (Phase I), conjugation (Phase II), and sequestration (Phase III).

Phase I: The Critical First Strike by Cytochrome P450s

The initial and most critical step in the detoxification of phenoxy herbicides in tolerant plants is the modification of the herbicide molecule, primarily through hydroxylation. This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). By adding a hydroxyl (-OH) group to the aromatic ring of the herbicide, P450s increase its water solubility and, more importantly, provide a reactive site for the subsequent conjugation reactions of Phase II.

In susceptible plants, the activity of these specific P450s is significantly lower or absent. This deficiency prevents the effective modification of the herbicide, leading to its accumulation in its active, phytotoxic form.

Phase II: Conjugation for Neutralization

Following hydroxylation, the modified herbicide is rapidly conjugated with endogenous molecules such as glucose or amino acids. This process is primarily mediated by glycosyltransferases (GTs) and glutathione S-transferases (GSTs). These enzymes attach a sugar or glutathione molecule to the hydroxylated herbicide, further increasing its water solubility and effectively neutralizing its phytotoxic activity.

In tolerant species, the expression and activity of these conjugating enzymes are often constitutively higher or are rapidly induced upon herbicide exposure. This swift conjugation prevents the accumulation of both the parent herbicide and its potentially still-active hydroxylated metabolites. Susceptible species, on the other hand, exhibit much slower rates of conjugation, allowing the herbicide to exert its toxic effects.

Phase III: Sequestration and Final Disposal

The final phase of detoxification involves the transport and sequestration of the conjugated herbicide metabolites into the plant's vacuole or their incorporation into the cell wall. This compartmentalization removes the inactive herbicide conjugates from the cytoplasm, preventing any potential for them to interfere with cellular processes.

Quantitative Insights from 2,4-D Metabolism Studies

The following tables summarize quantitative data from studies on 2,4-D, which, due to its structural similarity, serves as a reliable proxy for understanding this compound metabolism.

Table 1: Comparative Metabolism of 2,4-D in Resistant and Susceptible Common Waterhemp (Amaranthus tuberculatus)

CompoundResistant Population (% of Applied [14C]2,4-D at 24h)Susceptible Population (% of Applied [14C]2,4-D at 24h)
Parent 2,4-D 3585
5-OH-2,4-D-glucoside 45Not Detected
2,4-D-aspartic acid Not Detected10
Other Metabolites 205

Data adapted from studies on 2,4-D resistant Amaranthus tuberculatus, where hydroxylation followed by glucosylation is the primary detoxification pathway in resistant plants, while susceptible plants primarily form an aspartic acid conjugate.[1]

Table 2: Half-life of [14C]2,4-D in Resistant and Susceptible Common Waterhemp (Amaranthus tuberculatus)

Plant BiotypeHalf-life of [14C]2,4-D (hours)
Resistant 22
Susceptible 105

This data highlights the significantly faster metabolism of 2,4-D in the resistant population.[1]

Table 3: Metabolism of [14C]2,4-D in Resistant and Susceptible Corn Poppy (Papaver rhoeas) Populations

Time After Treatment (hours)Resistant Population (% of Applied [14C]2,4-D as Parent Compound)Susceptible Population (% of Applied [14C]2,4-D as Parent Compound)
12 8095
24 6592
48 4088
96 2585

Data extrapolated from studies on 2,4-D resistant Papaver rhoeas, demonstrating the progressive metabolism of the parent herbicide in the resistant biotype over time.

Visualizing the Metabolic Divide

The following diagrams, generated using the DOT language, illustrate the divergent metabolic pathways of this compound in tolerant and susceptible plant species.

metabolic_pathway_tolerant cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Active) Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation Erbon_Conjugate This compound-Glucoside/ Amino Acid Conjugate (Inactive) Hydroxylated_this compound->Erbon_Conjugate Conjugation P450 Cytochrome P450 Vacuole Vacuole/ Cell Wall Erbon_Conjugate->Vacuole Sequestration GT_GST Glycosyltransferases/ Glutathione S-transferases

Caption: Metabolic pathway of this compound in a tolerant plant species.

metabolic_pathway_susceptible cluster_entry Herbicide Entry cluster_effect Phytotoxic Effect cluster_slow_metabolism Minimal Metabolism This compound This compound (Active) Target_Site Target Site (e.g., Auxin Receptors) This compound->Target_Site Accumulation Slow_Metabolism Slow/Inefficient Metabolism This compound->Slow_Metabolism Plant_Death Plant Death Target_Site->Plant_Death

Caption: Fate of this compound in a susceptible plant species.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of phenoxy herbicide metabolism.

Herbicide Application and Sample Collection
  • Plant Material: Tolerant and susceptible plant biotypes are grown under controlled greenhouse conditions to a specific growth stage (e.g., 3-4 true leaves).

  • Herbicide Treatment: A solution of the herbicide (e.g., radiolabeled [14C]2,4-D) is applied to the leaves of the plants at a specified rate.

  • Sample Harvesting: At designated time points after treatment (e.g., 12, 24, 48, 96 hours), treated leaves and other plant tissues (roots, shoots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Metabolite Extraction and Analysis (HPLC-MS/MS)
  • Extraction: Frozen plant tissue is ground to a fine powder and extracted with a solvent mixture (e.g., acetonitrile/water/formic acid). The extract is then centrifuged to remove solid debris.

  • HPLC Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the parent herbicide from its metabolites based on their polarity.

  • MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The parent herbicide and its metabolites are identified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.

Cytochrome P450 Enzyme Assay
  • Microsome Isolation: Plant tissue is homogenized in an extraction buffer, and the homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in P450 enzymes.

  • Enzyme Reaction: The microsomal fraction is incubated with the herbicide substrate and a source of reducing equivalents (NADPH). The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Activity Measurement: The rate of herbicide metabolism is determined by quantifying the formation of the hydroxylated product using HPLC-MS/MS, as described above. P450 activity is typically expressed as pmol of product formed per minute per mg of protein.

Glutathione S-Transferase (GST) Enzyme Assay
  • Crude Protein Extraction: Plant tissue is homogenized in an extraction buffer, and the homogenate is centrifuged to obtain a crude protein extract.

  • Enzyme Reaction: The crude protein extract is added to a reaction mixture containing reduced glutathione (GSH) and a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.

  • Activity Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. GST activity is calculated based on the rate of change in absorbance and is typically expressed as nmol of product formed per minute per mg of protein.

References

Validating the Impact of Erbon on Soil Microbial Community Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide Erbon and its alternatives on soil microbial community structure. Due to the limited direct research on this compound, this guide utilizes data from closely related phenoxy herbicides, namely MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), as proxies. The performance of these herbicides is contrasted with non-chemical weed management practices, specifically mulching and the use of cover crops. All quantitative data is supported by experimental findings from peer-reviewed studies.

Data Presentation: Quantitative Comparison of Weed Management Practices on Soil Microbial Communities

The following tables summarize the quantitative impact of phenoxy herbicides and alternative weed management strategies on key soil microbial parameters. It is important to note that these results are compiled from various studies and experimental conditions may differ.

Parameter Phenoxy Herbicide Treatment (MCPA) Alternative Treatment (Mulching) Alternative Treatment (Cover Crops) Source
Soil Microbial Biomass C (μg C/g soil) Decrease observed, specific quantitative data not consistently reported.Increased by 17-35% compared to bare soil.Increased by 25-50% compared to fallow soil.[1]
Soil Respiration (mg CO2-C/kg soil/day) Initial increase followed by a decrease. In one study, a 3x dose of Anelda Plus 80 EC (containing 2,4-D) resulted in a 41% decrease in CO2 production compared to the control.[2]Generally increased, indicating higher microbial activity.Significantly increased, reflecting greater carbon substrate availability.[2]
Dehydrogenase Activity (μg TPF/g/24h) Inhibitory effect observed. A study on MCPA showed a decrease in dehydrogenase activity.[3]Increased activity, suggesting a healthier microbial population.Enhanced activity, linked to increased organic matter input.[3]
Fungal:Bacterial Ratio Shifts in the ratio have been noted, though the direction of change can vary depending on the specific herbicide and soil conditions.Generally increases, favoring fungal-dominated decomposition pathways.Can increase, particularly with the incorporation of high C:N ratio cover crop residues.
Specific Microbial Groups Can lead to a decrease in sensitive populations and an increase in herbicide-degrading bacteria.Promotes the growth of saprophytic fungi and bacteria involved in decomposition.Enhances populations of beneficial microbes such as mycorrhizal fungi and nitrogen-fixing bacteria.[4]

Experimental Protocols

Assessment of Herbicide Impact on Soil Microbial Respiration (Microcosm Study)

This protocol outlines a typical laboratory experiment to measure the effect of a phenoxy herbicide on soil microbial respiration.

a. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.

  • Sieve the soil (2 mm mesh) to remove stones and large organic debris.

  • Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days at 25°C to stabilize microbial activity.

b. Experimental Setup:

  • Weigh 100g of the pre-incubated soil into multiple microcosms (e.g., 500ml glass jars).

  • Prepare a stock solution of the phenoxy herbicide (e.g., MCPA) in sterile deionized water.

  • Apply the herbicide solution to the soil to achieve the desired concentration (e.g., recommended field rate and 10x the field rate). A control group with only sterile deionized water is also prepared.

  • Each treatment and control should have at least three replicates.

c. Incubation and CO2 Measurement:

  • Seal the jars and incubate in the dark at a constant temperature (e.g., 25°C).

  • Measure the concentration of CO2 in the headspace of the jars at regular intervals (e.g., 1, 3, 7, 14, and 28 days) using a gas chromatograph.

  • After each measurement, vent the jars for a few minutes to replenish oxygen.

d. Data Analysis:

  • Calculate the cumulative amount of CO2 evolved over the incubation period.

  • Compare the CO2 evolution rates between the herbicide-treated and control soils using statistical analysis (e.g., ANOVA).

Analysis of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis

This protocol describes the use of PLFA analysis to characterize the soil microbial community composition in response to different treatments.

a. Lipid Extraction:

  • At the end of the incubation period from the microcosm study, take a subsample of soil (e.g., 8g) from each replicate.

  • Extract total lipids from the soil using a one-phase extraction method with a mixture of chloroform, methanol, and phosphate buffer.

b. Fractionation of PLFAs:

  • Separate the phospholipids from other lipids using solid-phase extraction chromatography.

  • Convert the phospholipids into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

c. Quantification and Identification:

  • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Identify individual FAMEs based on their retention times compared to known standards.

  • Quantify the abundance of each FAME.

d. Data Interpretation:

  • Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

  • Calculate the total microbial biomass based on the total amount of PLFAs.

  • Determine the ratios of different microbial groups (e.g., fungal:bacterial ratio) to assess shifts in the community structure.

Mandatory Visualization

Experimental_Workflow cluster_herbicide Phenoxy Herbicide Treatment cluster_alternative Alternative Weed Management cluster_comparison Comparative Analysis H_Soil Soil Collection H_Microcosm Microcosm Setup H_Soil->H_Microcosm H_Application Herbicide Application H_Microcosm->H_Application H_Incubation Incubation H_Application->H_Incubation H_Analysis Microbial Analysis (Respiration, PLFA) H_Incubation->H_Analysis Data_Comparison Data Comparison and Impact Validation H_Analysis->Data_Comparison A_Field Field Plots with Alternatives (Mulch/Cover Crop) A_Sampling Soil Sampling A_Field->A_Sampling A_Analysis Microbial Analysis (Biomass, Enzyme Activity) A_Sampling->A_Analysis A_Analysis->Data_Comparison Logical_Relationship cluster_herbicides Phenoxy Herbicides (this compound proxy) cluster_alternatives Non-Chemical Alternatives cluster_outcome Overall Soil Health Herbicides Application of Phenoxy Herbicides Impacts_H Potential Negative Impacts: - Decreased microbial biomass - Altered respiration - Inhibition of enzyme activity - Shifts in community structure Herbicides->Impacts_H Soil_Health Soil Microbial Community Structure and Function Impacts_H->Soil_Health Leads to potential disruption Alternatives Implementation of Mulching or Cover Crops Impacts_A Potential Positive Impacts: - Increased microbial biomass - Enhanced soil respiration - Stimulated enzyme activity - Increased microbial diversity Alternatives->Impacts_A Impacts_A->Soil_Health Leads to enhancement

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Erbon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical substances. This guide provides essential safety and logistical information for the proper disposal of Erbon, ensuring the protection of laboratory personnel and the environment.

This compound is a chemical that is harmful if swallowed and toxic to aquatic life, with the potential for long-lasting adverse effects on the aquatic environment[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal[1].

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS).

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Aquatic Toxicity (Acute & Chronic) Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1].Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant[1].
Flammability When involved in a fire, it may produce toxic chloride gases.Use dry powder, foam, or sand as an extinguishing agent. Ensure adequate ventilation[1].

Experimental Protocol: this compound Waste Disposal

The following is a step-by-step guide for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated, labeled, and sealed hazardous waste container.

  • Chemical fume hood.

Procedure:

  • Preparation and Segregation:

    • All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.

    • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) into a designated, leak-proof hazardous waste container.

    • For liquid this compound waste, use a compatible, sealed container. Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.

  • Labeling and Storage:

    • Ensure the hazardous waste container is properly labeled with its contents.

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for secondary containment.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's EHS office to arrange for pickup and disposal.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash[2].

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Erbon_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Erbon

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Erbon. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chlorinated herbicide that is harmful if swallowed and toxic to aquatic life.[1][2] Direct contact and inhalation of vapors should be avoided. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.
Skin Protection Fire/flame resistant and impervious clothing (e.g., lab coat, coveralls). Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents skin contact with the chemical.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of harmful vapors.

Operational Plan: From Preparation to Disposal

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Erbon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE A->B C Prepare designated work area (fume hood) B->C D Weigh/measure this compound in a fume hood C->D Proceed to handling E Prepare solutions D->E F Conduct experiment E->F G Decontaminate equipment and surfaces F->G After experiment completion H Segregate and label waste G->H I Doff PPE correctly H->I J Store waste in a designated, secure area I->J After cleanup K Arrange for disposal by an approved hazardous waste contractor J->K

Caption: Workflow for safe handling of this compound in a laboratory.

Detailed Methodologies

Decontamination of Equipment and Surfaces

Proper decontamination is critical to prevent cross-contamination and accidental exposure.

  • Non-disposable Equipment (glassware, stir bars, etc.):

    • Rinse with a suitable solvent (e.g., acetone, ethanol) to remove this compound residues. Collect the rinsate as hazardous waste.

    • Wash with soap and water.

    • Perform a final rinse with deionized water.

  • Work Surfaces (fume hood, benchtops):

    • Wipe the surface with a cloth dampened with a suitable solvent.

    • Wash the surface with soap and water.

    • Wipe dry with a clean cloth.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste:

    • Includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and any solid this compound waste.

    • Place in a clearly labeled, sealed, and durable hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Liquid Waste:

    • Includes unused this compound solutions and solvent rinsates from decontamination.

    • Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should specify all chemical constituents.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[3][4]

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for hazardous waste containers.[3]

  • Final Disposal:

    • All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[5] Adhere strictly to local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Relationships in Safety Protocol

The following diagram illustrates the interconnectedness of hazard identification, control measures, and emergency response in maintaining a safe laboratory environment when working with this compound.

Safety_Protocol_Logic cluster_assessment Risk Assessment cluster_controls Control Measures cluster_response Emergency Response Hazard This compound Hazards (Toxicity, Environmental) PPE Personal Protective Equipment Hazard->PPE EngControls Engineering Controls (Fume Hood) Hazard->EngControls AdminControls Administrative Controls (SOPs, Training) Hazard->AdminControls Spill Spill Response PPE->Spill Exposure Exposure Response PPE->Exposure EngControls->Spill AdminControls->Spill AdminControls->Exposure Disposal Waste Disposal AdminControls->Disposal

Caption: Interrelation of safety elements for managing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.